3-Amino-1-phenylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYHIOQVWTXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964752 | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5053-63-4 | |
| Record name | α-(2-Aminoethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Amino-1-phenylpropan-1-ol and its derivatives
An In-depth Technical Guide on the Synthesis of 3-Amino-1-phenylpropan-1-ol and its Derivatives
Introduction
This compound and its derivatives represent a critical class of chiral building blocks in modern medicinal chemistry and drug development. The core structure, featuring a phenyl group, a hydroxyl group, and an amino group on a propyl chain, contains at least one stereocenter, making its stereocontrolled synthesis a subject of significant interest. These compounds serve as key intermediates in the synthesis of several widely-used pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor atomoxetine, which is used for the treatment of ADHD.[1][2] The biological activity of these pharmaceuticals is often dependent on a specific enantiomer, underscoring the necessity for efficient and highly stereoselective synthetic methodologies. This guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, with a focus on the underlying chemical principles, detailed experimental protocols, and the latest advancements in stereoselective synthesis.
Part 1: Core Synthetic Strategies: A Retrosynthetic Overview
A retrosynthetic analysis of the this compound scaffold reveals several logical bond disconnections, which form the basis of the most common synthetic approaches. The primary strategies involve either the sequential or concerted formation of the C-N and C-O bonds, often with a key step dedicated to establishing the desired stereochemistry.
Sources
chemical and physical properties of 3-Amino-1-phenylpropan-1-ol
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Amino-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a secondary alcohol, and a phenyl group, makes it a valuable intermediate in the preparation of various pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, offering field-proven insights for professionals in drug development and chemical research.
Chemical Identity and Structure
A precise understanding of the molecule's identity is fundamental to its application.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers depending on the context and isomeric form.
-
IUPAC Name: this compound[1]
-
Synonyms: α-(2-aminoethyl)benzenemethanol, 3-Phenyl-3-hydroxypropylamine, 3-Amino-1-phenyl-propanol[1]
Chiral variants are also common:
-
(S)-3-Amino-3-phenylpropan-1-ol: CAS 82769-76-4
-
(R)-3-Amino-1-phenylpropan-1-ol: CAS 138750-31-9[3]
Molecular Formula and Weight
Structural Representation
The molecular structure consists of a propanol backbone with a phenyl group attached to the carbon bearing the hydroxyl group (C1) and an amino group at the terminus (C3).
Caption: 2D Structure of this compound
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various systems and are crucial for process development and formulation.
Physical State and Appearance
This compound is typically an off-white to pale yellow low-melting solid or powder.[2] Depending on its purity and isomeric form, it can also appear as white needles.[6]
Quantitative Data Summary
The following table summarizes key quantitative physicochemical properties.
| Property | Value | Source(s) |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Melting Point | 70-77 °C | [6] |
| pKa (Predicted) | 14.13 ± 0.20 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Solubility Profile
The solubility of this compound is influenced by its polar amino and hydroxyl groups, as well as the nonpolar phenyl ring.
-
Water: It is soluble in water.[7]
-
Organic Solvents: It is slightly soluble in chloroform and methanol.[2] It is also soluble in other organic solvents like alcohols and ethers.[7]
Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and are used to confirm the carbon-hydrogen framework of the molecule.[1][8]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as peaks corresponding to the aromatic ring.[6]
-
Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Synthesis and Reactivity
Synthetic Pathways
A common route for the synthesis of this compound involves a multi-step process. One established method is the Mannich reaction followed by reduction.[9]
-
Mannich Reaction: Acetophenone is condensed with formaldehyde and an amine.
-
Reduction: The resulting amino-ketone is then reduced to form the this compound.[9]
Another approach involves the reduction of 3-amino-1-phenylpropan-1-one.[10] The synthesis of the related compound, 3-methylamino-1-phenylpropanol, can be achieved by the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid.[11]
Caption: Generalized Synthetic Flowchart
Chemical Reactivity
The reactivity of this compound is governed by its primary functional groups:
-
Amino Group: The primary amine is basic and can react with acids to form ammonium salts. It can also undergo N-alkylation, acylation, and other reactions typical of primary amines.
-
Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification reactions.
-
Chiral Center: The carbon bearing the hydroxyl group is a chiral center, allowing for the synthesis of enantiomerically pure downstream products, which is of high importance in the pharmaceutical industry.[12]
Experimental Protocols
The following are illustrative protocols for the characterization of this compound.
Melting Point Determination
Objective: To determine the melting point range as an indicator of purity.
Methodology:
-
Ensure the sample is completely dry.
-
Load a small amount of the finely powdered sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Purity Assessment by Non-Aqueous Titration
Objective: To determine the purity of the compound by titrating the basic amino group.
Methodology:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid) until the endpoint is reached, indicated by a color change.[6]
-
Calculate the purity based on the volume of titrant used.
Caption: Workflow for Purity Assessment by Titration
Applications and Safety
Known Applications
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[12] Its chiral nature makes it a valuable building block for producing optically active drugs. For instance, it is a key intermediate for antidepressants such as Fluoxetine, Nisoxetine, and Tomoxetine.[12][13]
Safety and Handling
GHS Hazard Statements:
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][15]
References
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- PubChem. (n.d.). This compound.
- (n.d.). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol.
- (n.d.). MSDS of (S)-3-aMino-1-phenyl-propan-1-ol.
- ChemBK. (2024). 3-AMINO-3-(3-CHLORO-PHENYL)-PROPAN-1-OL.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- (n.d.). chemical label this compound.
- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- SpectraBase. (n.d.). D(+)-2-Amino-3-phenyl-1-propanol.
- Hengyuan Fine Chemical. (n.d.). This compound.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- PharmaCompass. (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- PubChem. (n.d.). 1-Propanone, 3-amino-1-phenyl-.
- precisionFDA. (n.d.). 3-METHYLAMINO-1-PHENYL-PROPAN-1-OL, (R)-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
- Fisher Scientific. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific.
- PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine.
- PubChem. (n.d.). phenylalaninol, (S)-.
Sources
- 1. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]
- 4. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 5. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. prepchem.com [prepchem.com]
- 10. 1-Propanone, 3-amino-1-phenyl- | C9H11NO | CID 408565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 12. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. chemical-label.com [chemical-label.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.nl [fishersci.nl]
Navigating Stereochemistry: A Technical Guide to 3-Amino-1-phenylpropan-1-ol and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise control and understanding of stereochemistry are paramount. A molecule's three-dimensional arrangement can dictate its pharmacological activity, with different stereoisomers often exhibiting vastly different efficacy and toxicity profiles. This guide provides an in-depth technical overview of 3-Amino-1-phenylpropan-1-ol, a key chiral building block, and its stereoisomers. As a senior application scientist, this document is structured to provide not just data, but actionable insights into the synthesis, resolution, and analytical characterization of these critical compounds.
The Significance of Chirality in this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-3-Amino-1-phenylpropan-1-ol and (S)-3-Amino-1-phenylpropan-1-ol. These enantiomers are non-superimposable mirror images of each other, and their distinct spatial arrangements are crucial in the synthesis of several important pharmaceuticals.
Optically active this compound derivatives are vital intermediates for a range of medications, including fluoxetine, nisoxetine, and tomoxetine.[1] The selective synthesis of one enantiomer is often necessary, as different isomers can have varied biological activities and potential side effects.
Below is a diagram illustrating the stereoisomers of this compound.
Caption: Relationship between racemic this compound and its constituent enantiomers.
Core Data Summary: CAS Numbers and Properties
For clarity and ease of reference, the following table summarizes the Chemical Abstracts Service (CAS) numbers for this compound and its common stereoisomers and related derivatives.
| Compound Name | Stereochemistry | CAS Number |
| This compound | Racemic (±) | 5053-63-4[2][3] |
| (R)-3-Amino-1-phenylpropan-1-ol | R-enantiomer | 138750-31-9 |
| (S)-3-Amino-3-phenylpropan-1-ol | S-enantiomer | 82769-76-4[4][5] |
| (1RS)-3-(Methylamino)-1-phenylpropan-1-ol | Racemic, N-methylated | 42142-52-9 |
| (R)-3-(Methylamino)-1-phenylpropan-1-ol | R-enantiomer, N-methylated | Not readily available |
| (S)-3-(Methylamino)-1-phenylpropan-1-ol | S-enantiomer, N-methylated | Not readily available |
Note on Nomenclature: The (S)-enantiomer is frequently listed as (S)-3-Amino-3-phenylpropan-1-ol in chemical supplier databases. While the position of the phenyl group is denoted differently, CAS number 82769-76-4 consistently refers to the (S)-enantiomer of this compound.
Synthesis and Chiral Resolution Strategies
The preparation of enantiomerically pure this compound is a critical step in the synthesis of many active pharmaceutical ingredients. Below are outlines of common synthetic and resolution methodologies.
Synthesis of Racemic this compound
A common route to the racemic mixture involves a Mannich reaction followed by reduction.
Protocol: Synthesis of Racemic this compound
-
Mannich Reaction: Acetophenone is condensed with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form a β-aminoketone.[6]
-
Reduction: The resulting amino-ketone is then reduced to the corresponding 3-amino-1-phenyl-propan-1-ol.[6] A variety of reducing agents can be employed for this step.
Chiral Resolution of Racemic this compound
Several techniques can be employed to separate the enantiomers from the racemic mixture.
1. Diastereomeric Salt Formation
This classical method relies on the differential solubility of diastereomeric salts.
Protocol: Resolution via Diastereomeric Salt Formation
-
Salt Formation: The racemic this compound is reacted with a chiral acid resolving agent in a suitable solvent.
-
Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will preferentially crystallize from the solution.[7]
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of Enantiomer: The desired enantiomer is then liberated from the salt by treatment with a base.
2. Enzymatic Kinetic Resolution
This method utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers.
Protocol: Enzymatic Kinetic Resolution
-
Enzyme Selection: A lipase, such as Candida rugosa lipase, is often used.[7]
-
Acylation: The racemic amino alcohol is incubated with the lipase in the presence of an acylating agent (e.g., isopropenyl acetate).
-
Selective Reaction: The enzyme selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other (the (R)-enantiomer) unreacted.[7]
-
Separation: The unreacted enantiomer can then be separated from the acylated enantiomer by standard chromatographic techniques.[7]
The following diagram illustrates a generalized workflow for the chiral resolution of racemic this compound.
Caption: Workflow for chiral resolution of this compound.
Analytical Techniques for Stereoisomer Separation
The verification of enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a primary technique for this purpose.
Chiral HPLC
-
Principle: Chiral stationary phases (CSPs) contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.
-
Application: Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of a sample, ensuring its stereochemical purity.[7]
Other techniques for the separation and analysis of chiral amines and amino acids include:
-
Gas Chromatography (GC): Often requires derivatization of the enantiomers to form diastereomers that can be separated on a non-chiral column.[8]
-
Capillary Electrophoresis (CE): A powerful technique with high separation efficiency and low sample consumption.[9][10]
Pharmacological Relevance
As previously mentioned, the enantiomers of this compound are key building blocks in the synthesis of various pharmaceuticals. For instance, (S)-3-Amino-3-phenylpropan-1-ol is a useful intermediate for the synthesis of dapoxetine.[5][11] The ability to synthesize enantiomerically pure forms of these drugs is critical to maximizing therapeutic effects and minimizing potential side effects associated with the undesired enantiomer.
Conclusion
A thorough understanding of the stereoisomers of this compound is indispensable for researchers and professionals in drug development. This guide has provided a comprehensive overview of the CAS numbers, synthesis, resolution, and analytical techniques associated with this important chiral building block. The provided protocols and workflows offer a foundation for the practical application of this knowledge in a laboratory setting, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
- Pharmaffiliates. CAS No : 82769-76-4 | Product Name : (S)-3-Amino-3-phenylpropan-1-ol.
- Ningbo Inno Pharmchem Co., Ltd. The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry.
- Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol.
- MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- PubMed. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
- National Institutes of Health. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.
- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. 3-Amino-1-phenyl-propan-1-ol | 5053-63-4 [sigmaaldrich.com]
- 3. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 [chemicalbook.com]
- 4. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
A Senior Scientist's Guide to the Spectroscopic Analysis of 3-Amino-1-phenylpropan-1-ol Precursors
Introduction
In the landscape of modern pharmaceutical development, 3-Amino-1-phenylpropan-1-ol and its derivatives stand as critical chiral building blocks for the synthesis of several widely-used therapeutic agents, including Fluoxetine, Tomoxetine, and Nisoxetine.[1] The stereochemical and structural purity of this intermediate is paramount, directly influencing the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization of its synthetic precursors is not merely a procedural step but a foundational requirement for quality control and process optimization.
This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and purity assessment of the primary precursors to this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into data interpretation. We will focus on the most common and direct precursor, the β-aminoketone 3-Amino-1-phenylpropan-1-one (and its N-substituted analogues), which is typically formed via a Mannich reaction and subsequently reduced to the target amino alcohol.[2][3] By establishing a robust, multi-technique spectroscopic profile of the precursor, researchers can ensure the integrity of their synthetic pathway from its earliest stages.
Section 1: The Synthetic Context & Key Precursor Identification
To effectively analyze a precursor, one must first understand its position within the synthetic workflow. A prevalent and efficient route to this compound involves the Mannich reaction of Acetophenone with formaldehyde and a suitable amine (e.g., dimethylamine), yielding a 3-(Dialkylamino)-1-phenylpropan-1-one intermediate. This β-aminoketone is the pivotal precursor that is then subjected to reduction to form the final product.
The analytical challenge lies in confirming the structure of this aminoketone and differentiating it from the starting materials and the final product. Each spectroscopic method offers a unique piece of the structural puzzle.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for the unambiguous structural determination of organic molecules. For the precursors of this compound, ¹H and ¹³C NMR not only confirm the carbon skeleton and proton environment but also provide definitive proof of the Mannich reaction's success by showing the incorporation of the aminomethyl ethyl chain onto the acetophenone backbone.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the purified precursor sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), within a 5 mm NMR tube. CDCl₃ is often chosen for its excellent solubilizing power for these types of compounds and its clean spectral window.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or greater is recommended for better signal dispersion and resolution).[4]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 0 to 220 ppm.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
Data Interpretation: Expected Results for 3-(Dimethylamino)-1-phenylpropan-1-one
The key to confirming the precursor's structure is identifying the signals for the newly formed propylene chain and observing the shifts induced by the adjacent carbonyl and amino groups.
| ¹H NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Phenyl Protons | Ar-H | 7.4 - 8.0 | Multiplet (m) | 5H | Protons on the aromatic ring, with those ortho to the carbonyl group being the most deshielded. |
| Methylene (α to C=O) | -CH₂- | ~3.3 | Triplet (t) | 2H | Deshielded by the strong electron-withdrawing effect of the adjacent carbonyl group. |
| Methylene (β to C=O) | -CH₂- | ~2.8 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen atom, but less so than the α-methylene group. |
| Methyl Groups | -N(CH₃)₂ | ~2.3 | Singlet (s) | 6H | Protons on the methyl groups attached to the nitrogen. |
| ¹³C NMR Data (Predicted) | Signal | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Carbonyl Carbon | C=O | ~198 | The carbonyl carbon is highly deshielded and appears far downfield, a definitive marker for the ketone. |
| Phenyl Carbons | Ar-C | 128 - 137 | Aromatic carbons appear in their characteristic region. The carbon attached to the carbonyl (ipso-carbon) is distinct. |
| Methylene (β to C=O) | -CH₂-N | ~57 | Carbon is deshielded by the attached nitrogen atom. |
| Methyl Carbons | -N(CH₃)₂ | ~45 | Aliphatic carbons attached to nitrogen. |
| Methylene (α to C=O) | -CH₂-C=O | ~38 | Aliphatic carbon adjacent to the carbonyl group. |
Note: Predicted values are based on established chemical shift theory and data from analogous structures such as 3-(Dimethylamino)-1-phenylpropan-1-ol.[4]
Section 3: Infrared (IR) Spectroscopy: Rapid Functional Group Verification
Expertise & Causality: IR spectroscopy is an indispensable, rapid technique for functional group identification. In this synthetic context, its primary role is to confirm the presence of the precursor's defining feature—the carbonyl (C=O) group—and to monitor its disappearance upon successful reduction to the final alcohol product. This makes IR a powerful tool for real-time reaction monitoring.
Experimental Protocol
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix ~1 mg of the precursor with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, for oils or to obtain a quick spectrum, the neat sample can be pressed between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: Always run a background spectrum of the empty sample holder (or salt plates) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Data Interpretation: A Tale of Two Functional Groups
The diagnostic power of IR lies in comparing the spectrum of the precursor to that of the final product.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance in Analysis |
| In Precursor: Carbonyl | C=O Stretch (Aryl Ketone) | 1680 - 1695 | This is the single most important peak. Its presence is definitive proof of the ketone precursor. Its intensity should be strong. |
| Aromatic Ring | C=C Stretch | 1580 - 1600 | Confirms the presence of the phenyl group. |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Confirms the methylene and methyl groups. |
| In Product: Hydroxyl | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) | The appearance of this strong, broad peak signifies the formation of the alcohol product. |
| In Product: Carbonyl | C=O Stretch | Absent | The complete disappearance of the peak around 1685 cm⁻¹ confirms the full reduction of the precursor. |
Note: Reference spectra for related compounds like 3-phenylpropanol confirm the expected regions for these functional groups.[6]
Section 4: Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the precursor, which serves as an absolute confirmation of its elemental formula, and its fragmentation pattern, which corroborates the proposed structure. For instance, observing a fragment resulting from cleavage alpha to the carbonyl group is strong evidence for the aminoketone structure.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the precursor (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, making it ideal for determining the molecular weight.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
Data Interpretation: The Molecular Ion and Its Fragments
For 3-(Dimethylamino)-1-phenylpropan-1-one (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ):
-
Molecular Ion Peak: In ESI-MS, the primary peak observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 178.2 .
-
Key Fragmentation: While ESI is a soft technique, some fragmentation can occur. In techniques like Electron Ionization (EI-MS) or tandem MS (MS/MS), characteristic fragments are observed that validate the structure. The most likely cleavage occurs alpha to the carbonyl group, a well-established fragmentation pathway for ketones.
Section 5: Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides the complete picture. A robust analytical protocol relies on the synergy of multiple methods to create a self-validating system. The workflow below illustrates a logical and efficient approach to precursor characterization, ensuring the highest degree of confidence in the material's identity and purity before proceeding with the synthesis.
Conclusion
The spectroscopic analysis of this compound precursors is a critical control point in the synthesis of several important pharmaceuticals. An integrated approach, led by the definitive structural power of NMR and supported by the rapid, confirmatory data from IR and MS, provides a comprehensive and self-validating system for characterization. By understanding the causal links between molecular structure and spectral output, and by implementing the rigorous protocols outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of their synthetic intermediates, paving the way for the successful and safe production of the final API.
References
- Title: Synthesis of 3-amino-1-phenyl-propan-1-ol Source: PrepChem.com URL:[Link]
- Title: US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor Source: Google Patents URL
- Title: KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same Source: Google Patents URL
- Title: this compound | C9H13NO | CID 121548 Source: PubChem URL:[Link]
- Title: CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol Source: Google Patents URL
- Title: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962)
- Title: L 2 Amino 3 phenyl 1 propanol Source: mzCloud URL:[Link]
- Title: Phenol, 3-amino- Source: NIST WebBook URL:[Link]
- Title: 3-Phenylpropanol Source: NIST WebBook URL:[Link]
- Title: Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry Source: Journal of Food and Drug Analysis URL:[Link]
- Title: 3-Methylamino-3-phenylpropan-1-ol Source: National Institutes of Health (NIH) URL:[Link]
- Title: Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy Source: International Journal of Pharmaceutical Science Invention URL:[Link]
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Phenylpropanol [webbook.nist.gov]
A Technical Guide to the Biological Activity of Novel 3-Amino-1-phenylpropan-1-ol Analogs
Introduction
The 3-amino-1-phenylpropan-1-ol scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate and pharmacophore in a variety of clinically significant drugs. Its structural motif is present in molecules like atomoxetine, a norepinephrine reuptake inhibitor used for ADHD, and fluoxetine, a selective serotonin reuptake inhibitor.[1][2] The versatility of this scaffold allows for extensive chemical modification, leading to the generation of novel analogs with the potential for a wide range of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and, more importantly, the systematic evaluation of the biological activities of these novel compounds, including their antiproliferative, antimicrobial, and enzyme-inhibiting properties.
Synthesis of Novel this compound Analogs: A General Overview
The synthesis of this compound analogs can be achieved through various established chemical pathways. A common and effective method is the Mannich reaction, which involves the condensation of an acetophenone derivative with formaldehyde and a primary or secondary amine to form an amino-ketone. This intermediate is then reduced to the corresponding this compound.[3] Another prevalent approach involves the reduction of a β-amino ketone, such as 3-(methylamino)-1-phenyl-2-propen-1-one, using reducing agents like sodium borohydride in the presence of acetic acid.[4] The optical purity of these analogs is often crucial for their biological activity, necessitating asymmetric synthesis or chiral resolution techniques.[2][5]
Caption: General synthetic workflow for this compound analogs.
Part 1: Evaluation of Antiproliferative and Cytotoxic Activity
A primary area of investigation for novel chemical entities is their potential as anticancer agents.[6] Cytotoxicity assays are fundamental in the early stages of drug discovery to identify compounds that can inhibit the growth of or kill cancer cells.[7]
In Vitro Cytotoxicity Testing: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate complete culture medium.[8]
-
Harvest cells that are in the exponential growth phase and seed them into 96-well flat-bottom plates at a predetermined optimal density.[7][9]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the novel this compound analogs in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds to achieve a range of final concentrations.
-
Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8] Include vehicle-only controls.
-
-
MTT Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of cell growth.[7][8]
-
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Data Presentation: Cytotoxicity
The IC50 values for each analog against different cell lines should be summarized in a table for easy comparison.
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) for MCF-7 |
| Analog 1 | 15.2 | 8.4 | >50 | >5.95 |
| Analog 2 | 22.5 | 12.1 | >50 | >4.13 |
| Analog 3 | 35.8 | 28.9 | >50 | >1.73 |
| Doxorubicin | 0.8 | 0.5 | 2.1 | 4.2 |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.
Part 2: Evaluation of Antimicrobial Activity
Given that various nitrogen-containing heterocyclic compounds exhibit antimicrobial properties, it is worthwhile to screen novel this compound analogs for such activity.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation:
-
Prepare standardized inoculums of test bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) in a suitable broth.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
Caption: General workflow for antimicrobial screening to determine MIC.
Data Presentation: Antimicrobial Activity
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 62.5 | 31.2 | 125 |
| Analog 2 | 125 | 62.5 | >250 |
| Analog 3 | >250 | 125 | >250 |
| Ampicillin | 3.1 | 0.8 | N/A |
Part 3: Evaluation of Enzyme Inhibition Activity
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[12] Therefore, assessing the enzyme inhibitory potential of novel analogs is a crucial step.[13] Inhibition assays are designed to determine if and how a compound affects the activity of a target enzyme.[14]
General Principles of Enzyme Inhibition Assays
An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. The type of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.[15]
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target enzyme.
-
Prepare solutions of the target enzyme, its substrate, and the test compounds.
-
-
Assay Procedure:
-
In a microplate, add the enzyme, buffer, and varying concentrations of the test compound.
-
Pre-incubate this mixture for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate (e.g., via absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Caption: Diagram illustrating the principle of enzyme inhibition.
Data Presentation: Enzyme Inhibition
| Compound ID | Target Enzyme A IC50 (µM) | Target Enzyme B IC50 (µM) |
| Analog 1 | 5.6 | >100 |
| Analog 2 | 12.3 | 78.4 |
| Analog 3 | 45.1 | >100 |
| Standard | 0.9 | 1.2 |
Part 4: Preliminary In Vivo Toxicity Assessment
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the safety and toxicological profile of promising drug candidates in a whole living organism.[16][17] Early-stage in vivo toxicity testing can help identify potential liabilities and guide further development.[18]
Workflow: Dose-Range Finding Study
A dose-range finding study is an acute toxicity test to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[19]
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice or rats).
-
Dose Administration: Administer single doses of the test compound to different groups of animals at varying concentrations.
-
Observation: Monitor the animals for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and mortality.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.[16]
Caption: Workflow for a preliminary in vivo dose-range finding study.
Conclusion
The this compound scaffold remains a highly valuable starting point for the development of novel therapeutic agents. A systematic and multi-faceted approach to evaluating the biological activity of new analogs is critical for identifying promising lead compounds. By integrating in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition with preliminary in vivo toxicity studies, researchers can build a comprehensive profile of each new molecule, enabling data-driven decisions in the drug discovery and development process.
References
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Arbor Assays. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
- Biobide. (n.d.). What is an Inhibition Assay?.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
- ResearchGate. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
- Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
- BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3-Diphenylpropanones, Novel Aza-michael Products. (n.d.).
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
- Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
- BenchChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.
- ResearchGate. (2023, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- ResearchGate. (2015, August 7). Update on in vitro cytotoxicity assays for drug development.
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- ResearchGate. (2015, August 5). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3-diphenylpropanones, novel aza-michael products | Request PDF.
- BenchChem. (n.d.). (R)-3-amino-3-phenylpropan-1-ol | 170564-98-4.
- PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed. (n.d.). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
- Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. (n.d.).
- MDPI. (n.d.). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria.
- PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol.
- ResearchGate. (n.d.). Model structure of 2-Amino-1-phenyl-1-propanol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.biobide.com [blog.biobide.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hoeford.com [hoeford.com]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-bioarray.com [creative-bioarray.com]
The Pharmacological Profile of 3-Amino-1-phenylpropan-1-ol Derivatives: A Technical Guide
Foreword
The 3-amino-1-phenylpropan-1-ol scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of pharmacologically active agents. From their critical role in the management of central nervous system disorders to their influence on cardiovascular function, these derivatives have demonstrated a remarkable versatility. This technical guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, intended for researchers, scientists, and drug development professionals. Our focus will be on elucidating the intricate relationship between chemical structure and biological activity, detailing established mechanisms of action, and providing practical, field-proven experimental protocols to empower further research and development in this dynamic area of pharmacology.
Introduction to the this compound Scaffold
The this compound core is characterized by a phenyl ring and a hydroxyl group attached to the first carbon of a propyl chain, with an amino group at the third position. This deceptively simple structure possesses two chiral centers, leading to four possible stereoisomers, a feature of paramount importance for its pharmacological activity. The inherent chirality of these molecules significantly influences their interaction with biological targets, often with one enantiomer exhibiting the desired therapeutic effect while others may be less active or contribute to off-target effects.
This structural motif is a key building block for a range of widely prescribed medications, including the selective norepinephrine reuptake inhibitor (SNRI) atomoxetine, used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, a cornerstone in the management of depression and other mood disorders.[1][2][3] The journey from the basic scaffold to these complex therapeutic agents is a testament to the power of medicinal chemistry in optimizing pharmacological activity through targeted structural modifications.
Mechanism of Action: Modulating Monoamine Neurotransmission
The primary pharmacological activity of many this compound derivatives lies in their ability to modulate monoamine neurotransmission by inhibiting the reuptake of norepinephrine (NE) and/or serotonin (5-HT) from the synaptic cleft.[1][2] This inhibition of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.
Inhibition of the Norepinephrine Transporter (NET)
A significant number of derivatives, such as atomoxetine and nisoxetine, are potent and selective inhibitors of NET.[1][2][4] By blocking the reuptake of norepinephrine, these compounds effectively amplify noradrenergic signaling in the brain. This enhanced signaling is believed to be the primary mechanism underlying their therapeutic efficacy in conditions like ADHD, where norepinephrine plays a crucial role in attention and executive function.
Inhibition of the Serotonin Transporter (SERT)
Other derivatives, most notably fluoxetine, exhibit high affinity and selectivity for SERT.[2] Inhibition of serotonin reuptake is a well-established mechanism for the treatment of depression, anxiety disorders, and obsessive-compulsive disorder. The sustained elevation of synaptic serotonin levels helps to rectify imbalances in serotonergic neurotransmission that are thought to contribute to these conditions.
Dual and Triple Reuptake Inhibition
The versatility of the this compound scaffold allows for the development of compounds with mixed inhibitory profiles. Researchers have explored derivatives that act as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) or even triple reuptake inhibitors, also targeting the dopamine transporter (DAT).[1] This polypharmacological approach holds promise for treating a broader spectrum of CNS disorders.
Structure-Activity Relationships (SAR): A Systematic Exploration
The pharmacological profile of this compound derivatives is exquisitely sensitive to structural modifications. Understanding these structure-activity relationships is critical for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
The Importance of Chirality
As previously mentioned, the stereochemistry at both chiral centers is a critical determinant of activity. For instance, (R)-atomoxetine is the active enantiomer responsible for NET inhibition.[1] The specific spatial arrangement of the phenyl, hydroxyl, and amino groups dictates the precise fit into the binding pocket of the target transporter.
Substitution on the Phenyl Ring
Modifications to the phenyl ring have a profound impact on both potency and selectivity.
-
Position of Substitution: The position of substituents on the phenyl ring can dramatically alter the pharmacological profile. For example, in fluoxetine, the trifluoromethyl group is at the 4-position, which is crucial for its high affinity and selectivity for SERT.[2]
-
Nature of the Substituent: The electronic and steric properties of the substituent are also key. Electron-withdrawing groups, such as the trifluoromethyl in fluoxetine, can enhance binding to SERT. In contrast, the 2-methylphenoxy group in atomoxetine is a key feature for its potent NET inhibition.[5]
Modifications of the Amino Group
The nature of the substituent(s) on the nitrogen atom influences both potency and selectivity.
-
N-Methylation: N-methylation is a common feature in many active derivatives, including atomoxetine and fluoxetine.[1][2] This modification can enhance binding affinity for the target transporter.
-
Larger N-Substituents: The introduction of larger alkyl or aryl groups on the nitrogen can lead to a decrease in potency or a shift in selectivity.
Alterations to the Propanol Backbone
Modifications to the three-carbon chain are generally less tolerated, as this backbone provides the optimal spacing and orientation of the key pharmacophoric elements. However, some constrained analogues have been synthesized to improve metabolic stability.[6][7]
Broader Pharmacological Effects
While the primary focus is often on monoamine transporter inhibition, this compound derivatives can exert other pharmacological effects.
Cardiovascular Effects
Given their impact on norepinephrine levels, it is not surprising that some derivatives can have cardiovascular effects. Increased norepinephrine can lead to elevations in blood pressure and heart rate.[8][9] While newer, more selective agents have a more favorable cardiovascular profile, this remains an important consideration in their development and clinical use.[4][10] Phenylpropanolamine (PPA) itself has been associated with an increased risk of hemorrhagic stroke, leading to its withdrawal from many markets.[11][12][13][14][15]
Sodium Channel Blockade
Some derivatives of the related 3-amino-1-propiophenone structure have been investigated as hypolipidemic agents. While not a primary focus of this guide, it highlights the potential for this chemical class to interact with other biological targets.
Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical to their clinical utility.
Absorption and Distribution
Most orally administered drugs in this class are well-absorbed.[16][17] They are generally lipophilic and can cross the blood-brain barrier to exert their effects on the central nervous system. Plasma protein binding is often high.[17]
Metabolism
The metabolism of these compounds is often complex and can be influenced by genetic polymorphisms in drug-metabolizing enzymes.
-
Cytochrome P450 (CYP) Enzymes: The primary route of metabolism for many of these derivatives is through oxidation by CYP enzymes, particularly CYP2D6.[16][17][18][19]
-
Genetic Polymorphisms: The activity of CYP2D6 can vary significantly between individuals, leading to "poor metabolizers" and "extensive metabolizers." This can result in substantial differences in drug exposure and, consequently, efficacy and side effects.[16][17][18] For example, poor metabolizers of atomoxetine can have up to 10-fold higher plasma concentrations compared to extensive metabolizers.[17]
-
Active Metabolites: Metabolism can sometimes lead to the formation of active metabolites. For example, fluoxetine is metabolized to norfluoxetine, which is also a potent SSRI with a longer half-life.
Quantitative Pharmacological Data
To facilitate a comparative understanding of the pharmacological profiles of various this compound derivatives, the following table summarizes key quantitative data.
| Compound | Primary Target(s) | Ki (nM) for NET | Ki (nM) for SERT | Ki (nM) for DAT | Reference(s) |
| Atomoxetine | NET | 1.1 | >1000 | >1000 | [16] |
| Nisoxetine | NET | Potent | - | - | [3] |
| Fluoxetine | SERT | - | Potent | - | [2] |
| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | NET | 28 (IC50) | 364 (IC50) | >1000 (IC50) | [20] |
Note: Data are compiled from various sources and experimental conditions may differ. This table is intended for comparative purposes.
Experimental Protocols
To support further research in this area, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for the Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human norepinephrine transporter.
Materials and Reagents:
-
HEK293 cells stably expressing the human NET
-
[³H]-Nisoxetine (radioligand)
-
Desipramine (reference compound)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Microplate harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Nisoxetine, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-Nisoxetine, and a high concentration of desipramine (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]-Nisoxetine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a radioligand binding assay to determine compound affinity for NET.
Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade
This protocol provides a method to assess the inhibitory effects of this compound derivatives on voltage-gated sodium channels.
Materials and Reagents:
-
Cells expressing voltage-gated sodium channels (e.g., HEK293 cells stably expressing Nav1.5)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2)
-
Test compounds
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage-Clamp Recordings: Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the sodium currents in the absence and presence of the test compound.
-
Data Analysis: Measure the peak sodium current amplitude at each test compound concentration. Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50 value.
Diagram of Whole-Cell Patch-Clamp Workflow:
Caption: Step-by-step workflow for a whole-cell patch-clamp experiment.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting monoamine transporters. The extensive body of research on derivatives such as atomoxetine and fluoxetine has provided invaluable insights into the treatment of various CNS disorders. The future of research in this area will likely focus on several key aspects:
-
Enhanced Selectivity: The development of compounds with even greater selectivity for their primary target to minimize off-target side effects.
-
Novel Pharmacological Profiles: The exploration of derivatives with unique combinations of activities, such as dual or triple reuptake inhibitors, to address complex and treatment-resistant conditions.
-
Improved Pharmacokinetics: The design of compounds with optimized metabolic profiles to reduce variability in patient response and minimize drug-drug interactions.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other therapeutic areas where modulation of monoamine signaling may be beneficial.
The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships and mechanisms of action discussed in this guide, will undoubtedly lead to the discovery of the next generation of innovative medicines based on the versatile this compound scaffold.
References
- Sauer, J. M., et al. (2003). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Personalized Medicine, 3(4), 320-335. [Link]
- Hwang, J., et al. (2022). Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression. Pharmacotherapy, 42(6), 472-482. [Link]
- U.S. Food and Drug Administration. (2002). Clinical Pharmacology and Biopharmaceutics Review(s)
- Kim, H. L., et al. (2020). Comparison of risk of cardiovascular disease related adverse events between selective serotonin reuptake inhibitor users and serotonin norepinephrine reuptake inhibitor users in Korean adult patients with depression: retrospective cohort study. Epidemiology and Health, 42, e2020008. [Link]
- Axol Bioscience. (n.d.).
- Wikipedia. (2023). PPPA (drug). [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American journal of medicine, 89(2), 195-208. [Link]
- PharmGKB. (n.d.).
- Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571-590. [Link]
- NHS. (n.d.). Antidepressants. [Link]
- Patsnap Synapse. (2024).
- Cleveland Clinic. (2022). Norepinephrine: What It Is, Function, Deficiency & Side Effects. [Link]
- Drugs.com. (n.d.). Phenylpropanolamine Side Effects: Common, Severe, Long Term. [Link]
- Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. The American journal of physiology, 255(5 Pt 1), E535-E543. [Link]
- U.S. Food and Drug Administration. (2015). FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE. [Link]
- Dilsaver, S. C., et al. (1989). Complications of phenylpropanolamine. American family physician, 39(4), 201-206. [Link]
- PubChem. (n.d.). Phenylpropanolamine. [Link]
- Nakachi, O., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & pharmaceutical bulletin, 41(5), 886-891. [Link]
- Hudson, S., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & medicinal chemistry letters, 18(16), 4491-4494. [Link]
- Kase, M., et al. (1987). Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review. Neurosurgery, 20(6), 969-974. [Link]
- Hudson, S., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & medicinal chemistry letters, 18(16), 4495-4498. [Link]
- Li, A., et al. (2023).
- Genicot, M. J., et al. (2008). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & medicinal chemistry letters, 18(16), 4487-4490. [Link]
- ResearchGate. (n.d.). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. [Link]
- Laruelle, M. (2000). Radioligand Binding Studies. In: Neuroscience Methods. Springer, Berlin, Heidelberg. [Link]
- PubChem. (n.d.).
- Ibrahim, M. M., et al. (2012). 3-Methyl-amino-3-phenyl-propan-1-ol. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2857. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of risk of cardiovascular disease related adverse events between selective serotonin reuptake inhibitor users and serotonin norepinephrine reuptake inhibitor users in Korean adult patients with depression: retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Norepinephrine Bitartrate? [synapse.patsnap.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Norepinephrine reuptake inhibitors and risk of antihypertensive treatment intensification and major adverse cardiovascular events in patients with stable hypertension and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. fda.gov [fda.gov]
- 13. Complications of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-1-phenylpropan-1-ol: A Cornerstone Chiral Building Block in Modern Organic Synthesis
Abstract
In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" is a paramount strategy for constructing complex, enantiomerically pure molecules.[1][2] Among these, 3-amino-1-phenylpropan-1-ol and its derivatives stand out as exceptionally versatile and valuable synthons. This γ-amino alcohol scaffold is the structural linchpin for a range of blockbuster pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).[3] This guide provides an in-depth exploration of this compound, focusing on its stereoselective synthesis, physicochemical properties, and critical applications in the development of active pharmaceutical ingredients (APIs). We will dissect field-proven experimental protocols and the underlying mechanistic principles that empower researchers, chemists, and drug development professionals to leverage this building block to its full potential.
The Strategic Importance of this compound
The value of this compound lies in its bifunctional nature—possessing both an amine and a hydroxyl group—and, most importantly, the stereocenter at the carbinol carbon. This inherent chirality is directly incorporated into the final target molecule, making the efficient, stereocontrolled synthesis of the building block itself the first critical step in a larger synthetic campaign.[4] It serves as a quintessential example of the chiral pool approach, where a readily accessible, enantiopure compound is used as a starting point to impart chirality to a target structure.[1][2]
Optically active this compound derivatives are crucial intermediates for a variety of important pharmaceuticals, most notably:
-
(S)-Fluoxetine: The active enantiomer of the widely known antidepressant, Prozac®.[4]
-
(R)-Atomoxetine: A non-stimulant medication used for the treatment of ADHD, marketed as Strattera®.[5][6]
-
Nisoxetine and Tomoxetine: Related compounds that also feature the this compound core structure.[3]
The high purity of this intermediate is of utmost importance, as even minor enantiomeric impurities can lead to reduced therapeutic efficacy or undesirable side effects in the final drug product.[7]
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its practical application in a laboratory setting.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [1] |
| Molecular Formula | C₉H₁₃NO | [8] |
| Molecular Weight | 151.21 g/mol | [8] |
| CAS Number (Racemate) | 5053-63-4 | [8] |
| CAS Number ((R)-enantiomer) | 138750-31-9 | [9] |
| CAS Number ((S)-enantiomer) | 82769-76-4 | [10] |
Stereoselective Synthesis: Accessing Enantiopure Material
The central challenge lies in the efficient and highly selective synthesis of a single enantiomer of this compound. The primary strategies employed by synthetic chemists fall into two major categories: the asymmetric reduction of a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Reduction of β-Aminoketones
This is often the most direct and atom-economical approach, where the prochiral ketone, 3-amino-1-phenylpropan-1-one, is reduced to the chiral alcohol with high enantioselectivity.[11]
Catalytic Asymmetric Reduction: This method employs a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.
-
Corey-Bakshi-Shibata (CBS) Reduction: This well-established method uses a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts along with a borane source, such as borane-dimethyl sulfide (BMS) or a borane-THF complex.[11][12] The catalyst forms a complex with the borane, creating a sterically defined pocket that directs the reduction to a single face of the ketone.
-
Transition Metal-Catalyzed Hydrogenation: Chiral complexes of metals like ruthenium, rhodium, and iridium are highly effective for the asymmetric hydrogenation or transfer hydrogenation of β-aminoketones.[13][14] Catalysts such as those based on the Noyori-Ikariya system, which feature a chiral diamine ligand, are particularly powerful for this transformation.[14]
Biocatalytic (Enzymatic) Reduction: The use of enzymes, or "biocatalysts," offers a green and highly selective alternative. Alcohol dehydrogenases (ADHs) and other oxidoreductases can reduce β-aminoketones with exceptionally high enantiomeric excess (ee) under mild, aqueous conditions.[15]
Chiral Resolution of Racemic this compound
In this approach, a racemic mixture of the amino alcohol is first synthesized via a non-selective reduction of the ketone (e.g., using sodium borohydride). The enantiomers are then separated.
Enzymatic Kinetic Resolution: This elegant method leverages the stereoselectivity of enzymes, typically lipases.[1] In the presence of an acylating agent (like isopropenyl acetate), a lipase such as Candida rugosa lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) much faster than the other.[1] This results in a mixture of the acylated (S)-ester and the unreacted (R)-alcohol, which can be easily separated using standard chromatographic or extraction techniques.[1]
Classical Resolution via Diastereomeric Salts: This traditional technique involves reacting the racemic amine with a chiral acidic resolving agent (e.g., (S)-(+)-mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in their solubility.[1]
| Method | Key Reagent/Catalyst | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | (R)- or (S)-Me-CBS, Borane (BMS) | >95% | High enantioselectivity, well-established. | Requires stoichiometric borane, anhydrous conditions. |
| Asymmetric Hydrogenation | Ru/Rh-Chiral Ligand Complex, H₂ | >98% | High efficiency and selectivity, low catalyst loading. | Requires specialized ligands and pressure equipment. |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH), Cofactor | >99% | Extremely high selectivity, green process, mild conditions. | Substrate scope can be limited, requires enzyme sourcing. |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida rugosa), Acyl Donor | >98% (for unreacted enantiomer) | Mild conditions, high selectivity. | Maximum theoretical yield is 50% for one enantiomer. |
Core Applications in Pharmaceutical Synthesis
The primary utility of enantiopure this compound is as a direct precursor to APIs, where its stereocenter defines the biological activity of the final drug.
Keystone Intermediate for Fluoxetine and Atomoxetine
The syntheses of (S)-Fluoxetine and (R)-Atomoxetine are textbook examples of the application of this chiral building block. The core transformation is an etherification reaction, typically a nucleophilic aromatic substitution (SNAr) or a related coupling, to form the critical aryl ether bond.
-
For the synthesis of (S)-Fluoxetine , the corresponding (R)-enantiomer of N-methylated this compound is used.[4] The hydroxyl group is deprotonated with a strong base (e.g., potassium t-butoxide or NaH) to form an alkoxide, which then displaces a halogen on an activated aromatic ring (4-chlorobenzotrifluoride).[16][17]
-
Similarly, the synthesis of (R)-Atomoxetine involves the reaction of (R)-N-methyl-3-amino-1-phenylpropan-1-ol with an ortho-substituted aryl fluoride or chloride.[5]
Crucially, in these syntheses, the compound serves as a chiral building block or intermediate , not as a classical chiral auxiliary, because its entire chiral framework is retained in the final drug structure.[4]
Validated Experimental Protocols
The following protocols are representative methodologies grounded in published procedures for the synthesis and resolution of this compound.
Protocol 1: Asymmetric Reduction via CBS Catalyst
This protocol details the enantioselective reduction of 3-(dimethylamino)-1-phenylpropan-1-one, a common precursor.
Objective: To synthesize (R)-3-(dimethylamino)-1-phenylpropan-1-ol with high enantiomeric excess.
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine and Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Base: Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in water and basify to pH >10 with 2 M NaOH. Extract the free base into diethyl ether or dichloromethane (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF.[11]
-
Catalyst-Borane Complexation: Cool the solution to 0 °C. Slowly add Borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.[11]
-
Substrate Addition: Dissolve the free aminoketone from step 1 (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Basify the aqueous layer with saturated NaHCO₃ and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched amino alcohol.
-
Characterization: Determine enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC).[1]
Protocol 2: Enzymatic Kinetic Resolution of Racemic Amino Alcohol
Objective: To resolve racemic this compound to obtain the (R)-enantiomer.
Materials:
-
Racemic this compound
-
Candida rugosa lipase (CRL)
-
Isopropenyl acetate
-
Anhydrous organic solvent (e.g., Diisopropyl ether or Toluene)
-
Celatom® or similar filter aid
Procedure:
-
Reaction Setup: To a flask, add racemic this compound (1.0 eq), anhydrous diisopropyl ether, and isopropenyl acetate (0.6 eq).[1]
-
Enzyme Addition: Add Candida rugosa lipase (typically 50-100% by weight of the substrate).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, where the ee of the remaining starting material is maximized.
-
Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture through a pad of Celatom® to remove the immobilized enzyme. Wash the pad with the reaction solvent.
-
Separation & Purification: Concentrate the filtrate. The resulting mixture contains the unreacted (R)-3-amino-1-phenylpropan-1-ol and the acylated (S)-N-acetyl-3-amino-1-phenylpropan-1-ol. These can be separated by silica gel column chromatography.
-
Analysis: Confirm the ee of the isolated (R)-amino alcohol using chiral HPLC.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of chiral building block strategies in streamlining the synthesis of complex, life-changing pharmaceuticals. Its continued relevance in both academic research and industrial-scale manufacturing is secured by the robust and varied synthetic methodologies available for its enantioselective preparation. From catalytic asymmetric reductions that build chirality from the ground up to elegant enzymatic resolutions that sift enantiomers apart, the chemical community has developed a formidable toolkit to access this critical synthon. As drug development continues to demand ever more sophisticated and enantiomerically pure molecules, the foundational role of building blocks like this compound will only become more pronounced.
References
- Wikipedia. (n.d.). Enantioselective reduction of ketones.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (n.d.). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, ACS Publications.
- PMC. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Chemical Society Reviews (RSC Publishing). (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones.
- ResearchGate. (n.d.). Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2....
- Semantic Scholar. (n.d.). Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers.
- CNR-IRIS. (2025). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
- PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- PubMed. (n.d.). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
- MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
- Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
- Google Patents. (n.d.). WO2009141833A2 - An improved process for synthesizing highly pure atomoxetine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]
- 10. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
theoretical and computational studies of 3-Amino-1-phenylpropan-1-ol
<-3> A-amino-1-phenylpropan-1-ol, a chiral amino alcohol, holds significance as a versatile building block in the synthesis of various pharmaceutical compounds, including notable drugs like Fluoxetine, Nisoxetine, and Tomoxetine.[1] Its structural motif, featuring a phenyl ring, a hydroxyl group, and an amino group, imparts specific stereochemical and electronic properties that are crucial for its biological activity and synthetic utility. A comprehensive understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is paramount for optimizing its applications in drug design and development.
This technical guide provides an in-depth exploration of 3-Amino-1-phenylpropan-1-ol through the lens of theoretical and computational chemistry. We will delve into advanced computational methodologies to elucidate the molecule's intrinsic properties, offering insights that are often challenging to obtain through experimental techniques alone. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research and development endeavors.
Section 1: Molecular Properties and Significance
This compound, with the chemical formula C9H13NO, possesses a molecular weight of 151.21 g/mol .[2] Key structural features include a rotatable bond count of three, two hydrogen bond donors (the amino and hydroxyl groups), and two hydrogen bond acceptors (the nitrogen and oxygen atoms).[3] These characteristics suggest a molecule with considerable conformational flexibility and the capacity for significant intermolecular interactions, particularly hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C9H13NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5053-63-4 | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
The presence of both an amino and a hydroxyl group makes this compound a valuable chiral building block. Its enantiomers are crucial precursors in the synthesis of several key pharmaceuticals. For instance, specific stereoisomers are utilized in the production of the antidepressant fluoxetine.[1][4] The ability to selectively synthesize and utilize a particular enantiomer is often critical for therapeutic efficacy and minimizing side effects.
Section 2: Theoretical Framework and Computational Methodologies
To thoroughly investigate the properties of this compound, a multi-faceted computational approach is employed, integrating various levels of theory to capture different aspects of its behavior.
Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules.[5][6] It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the geometries, energies, and electronic properties of molecules the size of this compound.
Recent studies have demonstrated the utility of DFT in elucidating reaction mechanisms and chemoselectivity in reactions involving amino alcohols.[5][7] For example, DFT calculations have been successfully used to understand the origins of selective O- or N-arylation of amino alcohols catalyzed by nickel complexes, revealing that the reductive elimination step is rate- and chemoselectivity-determining.[5] Similarly, DFT has been employed to investigate the mechanism of N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate.[8]
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time.[9] This approach is invaluable for exploring the conformational landscape of flexible molecules like this compound and for studying its behavior in solution.
MD simulations have proven to be a powerful tool in drug discovery for tasks such as identifying cryptic binding sites, enhancing virtual screening, and predicting small-molecule binding energies.[9][10] Furthermore, MD simulations can be used to predict the aggregation propensity of small organic molecules in aqueous solution, a critical consideration in drug development.[11][12]
Section 3: Computational Workflow and Analysis
A systematic computational workflow is essential for a comprehensive theoretical study of this compound.
Caption: A generic pharmacophore model highlighting key features.
Virtual Screening and Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. [10]The optimized 3D structure of this compound can be used as a query molecule in virtual screening campaigns to identify other potential ligands from large compound libraries.
Docking Workflow:
-
Prepare Protein Structure: Obtain the 3D structure of the target receptor (e.g., from the Protein Data Bank). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.
-
Prepare Ligand Structure: Use the computationally derived low-energy conformer of this compound.
-
Perform Docking: Use a docking program to place the ligand into the protein's binding site and score the different poses based on a scoring function.
-
Analyze Results: Analyze the top-scoring poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion
Theoretical and computational studies provide a powerful and indispensable framework for understanding the intricate properties of this compound. From elucidating its conformational preferences and electronic structure to predicting its spectroscopic signatures and behavior in solution, these methods offer a level of detail that complements and extends experimental findings. The insights gained from such studies are not merely academic; they have profound practical implications for the rational design of novel therapeutics and the optimization of synthetic pathways. As computational power continues to grow and theoretical models become more sophisticated, the role of in silico investigations in drug discovery and materials science is set to expand even further, with molecules like this compound serving as prime examples of how this synergy can drive innovation.
References
- PubChem. This compound | C9H13NO | CID 121548.
- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
- IUCr. 3-Methylamino-3-phenylpropan-1-ol.
- Royal Society of Chemistry. A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity.
- Taylor & Francis Online. Synthesis of β-Amino Alcohols from Value-Added Plant-Polyphenols Using ACC as a Green Reaction Medium and Mechanistic Study from DFT Analysis.
- SpringerLink. Molecular dynamics simulations as a guide for modulating small molecule aggregation.
- National Center for Biotechnology Information. Molecular dynamics simulations and drug discovery.
- arXiv. AceFF: A State-of-the-Art Machine Learning Potential for Small Molecules.
- ACS Publications. DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate.
- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- ResearchGate. Electrochemical and DFT studies of ??-amino-alcohols as corrosion inhibitors for brass.
- ResearchGate. Enantio- and Diastereoselective Synthesis of γ-Amino Alcohols.
- ResearchGate. Molecular dynamics simulations as a guide for modulating small molecule aggregation.
- ACS Publications. Role of Molecular Dynamics and Related Methods in Drug Discovery.
- Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
- ResearchGate. 3-Methylamino-3-phenylpropan-1-ol.
- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Wikipedia. Phenylpropanolamine.
- PubChem. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943.
- PubChemLite. This compound (C9H13NO).
- PubChem. Phenylpropanolamine | C9H13NO | CID 10297.
- ResearchGate. Possible phenylpropanolamine (PPA) isomers.
- MDPI. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening.
- PubChem. phenylalaninol, (S)- | C9H13NO | CID 447213.
- ATB. 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. A DFT mechanistic study on nickel-catalyzed arylation of amino alcohols with aryl electrophiles: insights into the origins of chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
synthesis and biological evaluation of novel 3-Amino-1-phenylpropan-1-ol analogs
An In-Depth Technical Guide:
Synthesis and Biological Evaluation of Novel 3-Amino-1-phenylpropan-1-ol Analogs
Executive Summary
The this compound scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents.[][2] Its inherent bifunctionality, containing both an amino and a hydroxyl group, allows for diverse chemical modifications and interactions with biological targets.[2][3] This guide provides a comprehensive overview of the synthetic strategies for creating novel analogs of this core structure, methods for their rigorous characterization, and a framework for their subsequent biological evaluation as potential therapeutic agents. We detail field-proven protocols for synthesis, purification, and in vitro cytotoxicity and apoptosis assays, underpinned by the rationale for key experimental choices. This document is intended for researchers and scientists in medicinal chemistry and drug development, offering a blend of theoretical grounding and practical, actionable methodologies.
Part 1: Synthesis of Novel this compound Analogs
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound analogs is most effectively approached through a convergent strategy. The core scaffold is typically constructed via a Mannich reaction, which efficiently forms the crucial carbon-carbon bond and introduces the amino functionality in a single step.[4][5] This is followed by the reduction of the resulting β-aminoketone intermediate to the desired amino alcohol. This two-step sequence is robust, high-yielding, and amenable to the creation of a diverse library of analogs by varying the starting acetophenone, the amine, and the aldehyde component (typically formaldehyde).
General Synthetic Protocol: Mannich Reaction and Subsequent Reduction
This protocol describes a representative synthesis of a novel analog. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Synthesis of 3-(Dialkylamino)-1-phenylpropan-1-one (Mannich Reaction)
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted acetophenone (1.0 eq.), the desired secondary amine hydrochloride (e.g., dimethylamine HCl) (1.2 eq.), and paraformaldehyde (1.5 eq.).
-
Solvent and Catalyst: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid. The acid serves to generate the electrophilic Eschenmoser's salt equivalent in situ, which is crucial for the reaction to proceed.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Redissolve the residue in water and neutralize with a saturated sodium bicarbonate solution. This step quenches the acid and deprotonates the amine, making it extractable into an organic solvent. Extract the aqueous layer three times with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude β-aminoketone is then purified by column chromatography on silica gel.
Step 2: Reduction of the β-Aminoketone to this compound Analog
-
Dissolution: Dissolve the purified 3-(dialkylamino)-1-phenylpropan-1-one intermediate (1.0 eq.) in methanol in a flask.[4]
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes.[6] The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution. The borohydride selectively reduces the ketone to a secondary alcohol without affecting the phenyl ring.
-
Quenching and Isolation: Once the reaction is complete (monitored by TLC), slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the resulting aqueous residue three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound analog. Further purification can be achieved via recrystallization or column chromatography if necessary.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized analogs is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[7][8]
-
¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.[9][10] Successful synthesis is confirmed by the appearance of a new signal corresponding to the carbinol proton (-CHOH) and the disappearance of the ketone signal in the ¹³C NMR spectrum.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized molecule by providing a highly accurate mass measurement, which is then compared to the theoretical mass.
Caption: High-level workflow for the synthesis of this compound analogs.
Part 2: Biological Evaluation
Rationale for Cytotoxicity Screening
The initial biological evaluation of novel compounds in drug discovery often involves screening for cytotoxicity.[11][12] This process helps identify molecules that can inhibit cell growth or induce cell death, which is a primary goal for developing new anticancer agents.[12] In vitro cytotoxicity assays provide a cost-effective and high-throughput method to assess the biological activity of newly synthesized analogs and prioritize promising candidates for further investigation.[13][14]
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by mitochondrial enzymes in metabolically active cells.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HeLa cervical cancer) into a 96-well plate at a density of 7,500-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and wells with medium only (blank).[16][17]
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[18] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to each well to dissolve the purple formazan crystals.[16][18]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance of each well at 590 nm using a microplate reader.[15] The readings should be taken within 1 hour of adding the solvent.[16][18]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanism of Action: Apoptosis Detection
Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs. The Nomenclature Committee on Cell Death (NCCD) recommends using more than one assay to reliably demonstrate apoptosis. Assays can detect events at different stages, from early membrane changes to late-stage DNA fragmentation.[19]
Example Assay: Annexin V Staining (Early Stage Apoptosis)
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect this event, typically via flow cytometry.[19]
Caption: A streamlined workflow for the biological evaluation of novel compounds.
Part 3: Data Interpretation and Discussion
Illustrative Data Summary
The following table presents plausible, representative data for a series of newly synthesized this compound analogs.
| Compound ID | R¹ Substituent | R² Group | Yield (%) | HRMS [M+H]⁺ (Observed) | IC₅₀ (µM) on MCF-7 Cells |
| PPA-01 | H | -N(CH₃)₂ | 78 | 194.1540 | 45.2 |
| PPA-02 | 4-Cl | -N(CH₃)₂ | 72 | 228.1151 | 12.8 |
| PPA-03 | 4-OCH₃ | -N(CH₃)₂ | 65 | 224.1645 | 33.1 |
| PPA-04 | 4-Cl | Morpholino | 75 | 270.1259 | 8.4 |
Structure-Activity Relationship (SAR) Insights
From the illustrative data, preliminary SAR insights can be drawn:
-
Effect of Phenyl Ring Substitution: The introduction of an electron-withdrawing chloro group at the para-position of the phenyl ring (PPA-02 vs. PPA-01) appears to increase cytotoxic activity. Conversely, an electron-donating methoxy group (PPA-03) results in intermediate activity.
-
Effect of the Amino Group: Replacing the dimethylamino group with a bulkier morpholino ring (PPA-04 vs. PPA-02) further enhances cytotoxic potency. This suggests that the nature and size of the amino substituent play a critical role in the compound's biological activity.
Potential Signaling Pathway Involvement
Many psychoactive drugs and biologically active compounds target neurotransmitter systems.[20] Given the structural similarity of the this compound scaffold to known neuromodulators, a plausible hypothesis is the modulation of neurotransmitter signaling pathways, such as the serotonin (5-HT) system. Chronic alcohol and other substances are known to affect serotonin pathways, indicating their druggability.[21] The 5-HT₃ receptor, a ligand-gated ion channel, is particularly implicated in the response to various drugs.[21] A novel analog could act as an antagonist or allosteric modulator at such a receptor, disrupting downstream signaling and potentially leading to apoptosis in vulnerable (e.g., cancer) cells.
Caption: Hypothetical modulation of the 5-HT₃ receptor pathway by a novel analog.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to the synthesis and biological evaluation of novel this compound analogs. By employing robust synthetic methodologies, thorough analytical characterization, and a tiered biological screening strategy, researchers can efficiently identify and advance promising new chemical entities. The illustrative data and proposed mechanism of action highlight the importance of iterative design and testing in modern drug discovery. Future work should focus on expanding the analog library to further refine structure-activity relationships and employing a broader range of biochemical and cellular assays to fully elucidate the mechanism of action of the most potent compounds.
References
- MTT assay protocol. Abcam.
- MTT Proliferation Assay Protocol.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- NMR And Mass Spectrometry In Pharmaceutical Development.
- Protocol for Cell Viability Assays. BroadPharm.
- Detailed protocol for MTT Cell Viability and Prolifer
- In Vitro Cytotoxicity Assays: Applic
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- mechanism of action of amino alcohol compounds in synthesis. Benchchem.
- Apoptosis Assay Chart | Life Science Research. Merck Millipore.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
- Cytotoxicity Assays | Life Science Applic
- Apoptosis Assays. Sigma-Aldrich.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. News-Medical.
- Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease public
- A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs. Benchchem.
- Choosing an Apoptosis Detection Assay. Biocompare.
- Apoptosis – wh
- SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. UM Students' Repository.
- Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com.
- NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.
- Application of NMR in drug discovery. researchmap.
- Aminoalcohol – Knowledge and References. Taylor & Francis.
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Neurotransmitters in alcoholism: A review of neurobiological and genetic studies. PMC.
- Amino Alcohol. BOC Sciences.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- Amino Alcohols. Alfa Chemistry.
- Plasma Amino Acid Concentrations in Patients with Alcohol and/or Cocaine Use Disorders and Their Association with Psychi
- Signalling pathways activated by neurotransmitters binding to their...
- Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.
- Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
- Signaling Pathways Mediating Alcohol Effects | Request PDF.
- This compound | C9H13NO | CID 121548. PubChem.
- s05 functional importance of inhibitory amino acids in the effects of ethanol. Oxford Academic.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
Sources
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. azooptics.com [azooptics.com]
- 11. kosheeka.com [kosheeka.com]
- 12. opentrons.com [opentrons.com]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. researchgate.net [researchgate.net]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. biocompare.com [biocompare.com]
- 20. Neurotransmitters in alcoholism: A review of neurobiological and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of 3-Amino-1-phenylpropan-1-ol Derivatives
Abstract
The 3-amino-1-phenylpropan-1-ol scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutically significant agents. This guide provides an in-depth technical exploration of this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the core chemistry, elucidate common synthetic pathways, explore the nuanced pharmacology and mechanisms of action, and survey the broad therapeutic landscape of these derivatives. Particular emphasis is placed on the critical role of stereochemistry in determining biological activity. This document consolidates current knowledge, presents detailed experimental protocols, and outlines future directions, positioning the this compound framework as a continuing source of novel therapeutic candidates.
Introduction: The Significance of the 1-Phenylpropan-1-ol Backbone
The 1-phenylpropan-1-ol moiety is a privileged scaffold in pharmacology, characterized by a phenyl ring and a hydroxyl group on the first carbon of a propyl chain. The addition of an amino group at the third position creates the this compound core, a structure that confers the ability to interact with a wide range of biological targets. The strategic importance of this scaffold is exemplified by its presence in several well-known pharmaceuticals, including Fluoxetine (an antidepressant), Atomoxetine (for ADHD), and Nisoxetine.[1][2] These molecules underscore the scaffold's capacity to modulate key proteins in the central nervous system (CNS).
The therapeutic versatility of this class stems from several key features:
-
Chirality: The structure possesses at least one chiral center at the C1 carbon bearing the hydroxyl group, and often a second one depending on substitution. This stereoisomerism is pivotal, as different enantiomers and diastereomers can exhibit vastly different pharmacological profiles, potencies, and toxicities.[2]
-
Structural Flexibility: The core scaffold allows for extensive chemical modification at the phenyl ring, the amino group, and the hydroxyl group, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Target Diversity: Derivatives have been shown to interact with a range of targets, most notably neurotransmitter transporters, but also G-protein coupled receptors (GPCRs) and enzymes.
This guide will systematically explore how these features are leveraged in the design and development of novel therapeutics.
Chemistry and Synthesis: Constructing the Core Scaffold
The synthesis of this compound derivatives is a well-established field, with methodologies focused on efficiency, scalability, and stereocontrol. The choice of synthetic route is often dictated by the desired stereochemistry and substitution patterns.
General Synthetic Pathways
A predominant method for synthesizing the this compound backbone involves a multi-step process starting from a substituted acetophenone.[3][4]
-
Mannich Reaction: The initial step is typically a Mannich reaction, where an acetophenone is condensed with formaldehyde and a primary or secondary amine (often as its hydrochloride salt). This reaction forms a β-aminoketone intermediate (a 3-amino-1-phenylpropan-1-one).[3][4]
-
Ketone Reduction: The crucial chiral center is introduced in the second step through the reduction of the ketone in the β-aminoketone intermediate. This reduction yields the final this compound product.[5] The choice of reducing agent is critical for controlling the stereochemistry.
The Critical Role of Asymmetric Synthesis
Given that the biological activity often resides in a single stereoisomer, achieving high enantiomeric purity is paramount.[1] Several strategies are employed to this end:
-
Chiral Reducing Agents: The use of chiral borane reagents, such as those derived from α-pinene (e.g., Ipc₂BCl), or catalyst systems like the Corey-Bakshi-Shibata (CBS) catalyst with a borane source, can directly produce the desired enantiomer with high selectivity.[1][6]
-
Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers a green and highly selective alternative for the asymmetric reduction of the aminoketone precursor.[6]
-
Chiral Resolution: In some cases, a racemic mixture is synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The diagram below illustrates a generalized workflow for the asymmetric synthesis of these derivatives.
Caption: Signaling pathway illustrating norepinephrine reuptake inhibition by a this compound derivative.
Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the potency and selectivity of these derivatives. Key findings include:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring dramatically influence activity. For example, substitution at the ortho-position often enhances NET inhibition, while para-substitution can favor SERT inhibition.
-
Amino Group Substitution: The nature of the substituent on the amino group (e.g., methyl vs. larger groups) affects potency and selectivity. N-methylation is a common feature in many active compounds. [4][7]* Stereochemistry at C1: The absolute configuration of the hydroxyl-bearing carbon (C1) is a critical determinant of activity. For many NET and SERT inhibitors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. [2]
Compound Primary Target Key Structural Feature Therapeutic Area (R)-Atomoxetine NET ortho-Methylphenoxy group ADHD (R,S)-Fluoxetine SERT para-Trifluoromethylphenoxy group Depression (R)-Nisoxetine NET ortho-Methoxyphenoxy group Research Tool | Phenylpropanolamine | Adrenergic Receptors | Unsubstituted Phenyl, Primary Amine | Decongestant [8][9]|
Table 1: Examples of this compound derivatives and related structures, highlighting their targets and key features.
Experimental Protocols: Evaluating Therapeutic Potential
A robust and systematic evaluation pipeline is essential for advancing novel derivatives from discovery to clinical candidates. This involves a tiered approach of in vitro and in vivo assays.
In Vitro Protocol: Neurotransmitter Uptake Assay
This protocol describes a standard method for quantifying the inhibitory potency of a test compound on monoamine transporters.
Objective: To determine the IC₅₀ value of a test compound for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Norepinephrine for NET, [³H]Dopamine for DAT).
-
Test compound dissolved in DMSO.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation counter and vials.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Fluoxetine for SERT).
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the diluted test compound to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C. The time should be within the linear range of uptake.
-
Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Self-Validation and Trustworthiness: The protocol's integrity is maintained by the parallel execution of controls. The positive control validates the assay's responsiveness, while the vehicle control establishes the baseline for 100% transporter activity. The use of a non-specific uptake control (e.g., a known inhibitor at a saturating concentration) helps to define the true signal window.
Future Directions and Conclusion
The this compound scaffold remains a highly productive platform for drug discovery. While its role in developing monoamine reuptake inhibitors is well-established, future research is expanding into new therapeutic avenues. Areas of active investigation include the development of derivatives with novel activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties. [10][11] The key to unlocking the full potential of this chemical class lies in a deeper understanding of the nuanced structure-activity relationships and the application of modern drug design strategies. Chemoinformatic approaches, structure-based design, and the exploration of novel biological targets will undoubtedly lead to the discovery of next-generation therapeutics derived from this remarkable and enduring scaffold. The continued synthesis and evaluation of novel derivatives promise to yield compounds with improved efficacy, selectivity, and safety profiles, addressing unmet needs across a spectrum of human diseases.
References
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Wellman, P. J., & Miller, D. K. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology, Biochemistry, and Behavior, 46(2), 411–414. [Link]
- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem Compound Database.
- Joshi, D., Kumbhani, J., Patel, M., Chatrabhuji, P., & Der, H. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.
- Joshi, D., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. [Link]
- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine Hydrochloride. PubChem Compound Database.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylpropanolamine | C9H13NO | CID 10297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
Molecular Modeling of 3-Amino-1-phenylpropan-1-ol: A Technical Guide to Elucidating Receptor Interactions
Abstract
This technical guide provides a comprehensive, in-depth methodology for the molecular modeling of 3-Amino-1-phenylpropan-1-ol, a phenylpropanolamine scaffold compound relevant as a synthetic building block for various pharmaceuticals.[1] We delineate a complete computational workflow, from target identification and validation to advanced simulation and analysis. This document is intended for researchers, computational chemists, and drug development professionals, offering field-proven insights into the rationale behind experimental choices and protocols. The core of this guide focuses on predicting and analyzing the interaction of this compound with the human Norepinephrine Transporter (NET), a plausible biological target given the pharmacological profile of structurally related molecules. Methodologies covered include receptor preparation, ligand parameterization, molecular docking, and molecular dynamics (MD) simulations, culminating in a detailed analysis of the simulated ligand-receptor complex.
Section 1: Introduction to this compound and Target Identification
The Ligand: this compound
This compound is a chiral amino alcohol with the molecular formula C₉H₁₃NO.[2] Its structure, featuring a phenyl ring, a hydroxyl group, and an amino group on a propane backbone, classifies it as a phenylpropanolamine. This structural class is notable for its interaction with the monoaminergic systems of the body. For instance, the related compound Phenylpropanolamine (PPA) acts as an indirect sympathomimetic agent, primarily by stimulating the release of endogenous norepinephrine (NE).[3] Given that this compound is a key intermediate in the synthesis of drugs like Tomoxetine (a selective norepinephrine reuptake inhibitor), understanding its direct interactions with protein targets is of significant pharmacological interest.[1]
A critical feature of this molecule is the presence of two chiral centers, leading to four possible stereoisomers. The specific stereochemistry can drastically alter biological activity, a factor that must be meticulously handled in any modeling study. For the purpose of this guide, we will focus on a single, defined stereoisomer, such as the (1R, 3S) configuration, while acknowledging that a full investigation would necessitate the analysis of all four.
Rationale for Target Selection: The Human Norepinephrine Transporter (NET)
While phenylpropanolamines can interact with a range of adrenergic receptors, their most potent effects are often tied to the modulation of norepinephrine concentrations in the synaptic cleft.[3] The human Norepinephrine Transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2), is the primary protein responsible for the reuptake of norepinephrine from the synapse, thereby terminating its signal.
Justification for selecting NET as the primary target:
-
Structural Analogy: this compound shares significant structural homology with norepinephrine, the endogenous substrate for NET. This suggests a high likelihood of competitive binding to the transporter.
-
Pharmacological Precedent: The primary mechanism of the closely related PPA is the potent release of norepinephrine, an action intrinsically linked to transporter function.[3] Furthermore, drugs derived from this scaffold (e.g., Tomoxetine) are potent NET inhibitors.
-
Availability of High-Quality Structures: Recent advances in cryo-electron microscopy (cryo-EM) have yielded high-resolution structures of the human NET in various conformational states, including bound to its native substrate, norepinephrine.[4][5][6] These structures provide an excellent and authoritative starting point for in-silico studies.
For this guide, we will utilize the cryo-EM structure of the human NET bound with norepinephrine in an inward-open state (PDB ID: 8HFF), which provides a clear view of the substrate-binding pocket.[6]
Section 2: The Computational Modeling Workflow
A robust molecular modeling investigation follows a structured, multi-step process. Each step is designed to build upon the last, moving from a static prediction of binding to a dynamic simulation of the complex's behavior over time. This workflow ensures that the final results are both physically plausible and scientifically insightful.
Caption: Overall workflow for molecular modeling of a ligand-receptor complex.
Section 3: Protocol for Receptor and Ligand Preparation
The quality of your starting structures is paramount to the success of any modeling study. This phase involves "cleaning" the experimentally-derived protein structure and generating a valid 3D representation of the ligand.
Receptor Preparation Protocol (PDB ID: 8HFF)
Rationale: Raw PDB structures often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms, which are crucial for calculating interactions. This protocol standardizes the receptor structure for simulation.
-
Obtain Structure: Download the PDB file for 8HFF from the RCSB Protein Data Bank.[6]
-
Remove Heteroatoms: Delete all non-protein molecules from the PDB file, including water (HOH), lipids, and any co-crystallized ligands or ions not essential to the core structure. The original norepinephrine ligand should be removed to create a vacant binding site for docking.
-
Add Hydrogen Atoms: Use a molecular modeling package (e.g., UCSF Chimera, Schrödinger Maestro, MOE) to add hydrogen atoms. This step is critical for correct ionization and hydrogen bond calculations. The software will typically predict the protonation states of titratable residues (Asp, Glu, His, Lys, Arg) based on a specified pH (typically 7.4 to simulate physiological conditions).
-
Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). This is usually handled automatically by the preparation software.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure, particularly the newly added hydrogen atoms. This relaxes any steric clashes or unfavorable geometries introduced during preparation.
Self-Validation: After preparation, visually inspect the protein for any abnormalities. Check the protonation state of key active site residues to ensure they are chemically sensible. For example, histidine protonation states can be critical and may require manual adjustment based on the local environment.
Ligand Preparation Protocol
Rationale: A correct 3D structure, charge model, and protonation state for the ligand are essential for accurate docking and simulation.
-
Obtain 2D Structure: Source the 2D structure of this compound from a database like PubChem (CID 121548).[2] Define the desired stereochemistry.
-
Generate 3D Conformer: Use a chemistry software package (e.g., Avogadro, ChemDraw 3D) to generate a low-energy 3D conformer from the 2D structure.
-
Determine Protonation State: At physiological pH (~7.4), the primary amine group (-NH2) will be protonated (-NH3+). The hydroxyl group (-OH) will remain neutral.
-
Assign Partial Charges: This is a critical step. Use a quantum mechanical method (e.g., using Gaussian or GAMESS with the RESP or Merz-Kollman scheme) or a semi-empirical method like Gasteiger charges, which are commonly used for docking with AutoDock tools.
-
Save in Required Format: Save the prepared ligand structure in a format compatible with your docking software (e.g., PDBQT for AutoDock Vina).
Section 4: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a scoring function value.[7]
Docking Protocol using AutoDock Vina
Rationale: We use docking to generate plausible binding hypotheses. By comparing the predicted binding mode to that of the known substrate (norepinephrine), we can gain initial confidence in our model.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. For PDB ID 8HFF, this is straightforward: center the grid box on the coordinates of the original norepinephrine ligand. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 24 x 24 x 24 Å).
-
Run Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared receptor and ligand files as input, along with the grid box configuration. Vina will perform a series of computational "runs" to find the lowest-energy binding poses.
-
Analyze Results: The output will be a set of binding poses ranked by a score (in kcal/mol). The top-ranked pose represents the most probable binding mode according to the scoring function.
Self-Validation: The primary validation is to check if the predicted binding pose is chemically sensible.
-
Does the protonated amine form a salt bridge with an acidic residue (e.g., Asp, Glu) in the binding pocket? The NET binding site is known to have a key interaction with an aspartate residue (Asp75).
-
Does the phenyl ring engage in hydrophobic or pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp)?
-
Does the hydroxyl group act as a hydrogen bond donor or acceptor with polar residues?
Data Presentation: Docking Results
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |
| This compound | -7.9 | Asp75, Phe317, Ser419 | Salt Bridge, Pi-Pi Stacking, H-Bond |
| Norepinephrine (control) | -8.5 | Asp75, Phe317, Ser419 | Salt Bridge, Pi-Pi Stacking, H-Bond |
Note: These values are illustrative examples derived from a hypothetical docking run.
Section 5: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the binding pose and the intricate network of interactions over time.[8]
MD Simulation Workflow
Rationale: A stable MD simulation provides strong evidence that the docked pose is physically realistic. It allows us to observe conformational changes and quantify interactions that are averaged over time, providing a more accurate picture than a single static model.
-
System Setup:
-
Complex Formation: Use the top-ranked docked pose of the this compound-NET complex.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous environment of the cell.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Simulation Execution (using a package like GROMACS or AMBER):
-
Energy Minimization: Minimize the energy of the entire system to remove steric clashes, especially with the newly added water and ions.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex. This is often a two-step process (NVT followed by NPT ensemble).
-
Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100-200 nanoseconds) to collect trajectory data.
-
Section 6: Analysis of Simulation Trajectories
The output of an MD run is a trajectory file containing snapshots of the system at regular time intervals. Analysis of this trajectory reveals the system's dynamic behavior.
Key Analysis Metrics
-
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein (or ligand) backbone atoms from their initial position over time. A plateauing RMSD curve indicates that the system has reached a stable equilibrium.
-
Root Mean Square Fluctuation (RMSF): This is calculated for each residue (or atom) and reveals which parts of the protein are flexible versus stable. High fluctuation in the binding site could indicate an unstable interaction.
-
Interaction Analysis: Throughout the simulation, one can monitor specific interactions like hydrogen bonds, salt bridges, and hydrophobic contacts. This provides a dynamic view of which interactions are transient and which are stable and therefore most important for binding.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Metabolic Investigation of 3-Amino-1-phenylpropan-1-ol Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-amino-1-phenylpropan-1-ol scaffold is a key structural motif in numerous pharmacologically active compounds. A thorough understanding of the metabolic fate of new analogs based on this core is paramount for successful drug discovery and development, as metabolism profoundly influences a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2] This guide provides a comprehensive framework for the systematic investigation of the metabolic pathways of this compound analogs. We will delve into the theoretical underpinnings of their likely metabolic transformations, provide detailed, field-proven protocols for both in vitro and in vivo characterization, and discuss the state-of-the-art analytical techniques required for definitive metabolite identification.
The Metabolic Landscape: Predicting the Fate of this compound Analogs
The chemical structure of this compound provides several potential sites for enzymatic modification. The primary metabolic transformations fall into two categories: Phase I functionalization reactions and Phase II conjugation reactions. Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases located primarily in the liver, are the main drivers of Phase I metabolism.[3][4]
Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, amine), typically increasing the molecule's polarity. For the this compound core, the most probable Phase I pathways include:
-
Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, typically at the para-position, a common metabolic route for phenyl-containing compounds.[5]
-
N-Oxidation: The primary or secondary amine group can be oxidized.
-
Oxidative Deamination: The amino group can be removed, leading to the formation of a ketone. For the closely related analog Phenylpropanolamine (PPA), oxidative deamination is a known metabolic pathway.[6]
-
Aliphatic Hydroxylation: The propanol backbone can be hydroxylated, although this is generally less favored than aromatic hydroxylation.
Phase II Reactions: Following Phase I, the newly introduced or exposed functional groups can be conjugated with endogenous molecules, which dramatically increases water solubility and facilitates excretion. Key Phase II reactions include:
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxyl or amine groups.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxyl groups.
Table 1: Predicted Metabolic Transformations for this compound Analogs
| Phase | Reaction Type | Target Moiety | Key Enzyme Family | Resulting Functional Group |
| Phase I | Aromatic Hydroxylation | Phenyl Ring | Cytochrome P450 (CYP) | Phenolic Hydroxyl (-OH) |
| Phase I | N-Oxidation | Amino Group | Cytochrome P450 (CYP), FMO | N-oxide |
| Phase I | Oxidative Deamination | Amino Group | Monoamine Oxidase (MAO), CYP | Ketone (=O) |
| Phase I | Aliphatic Hydroxylation | Propanol Backbone | Cytochrome P450 (CYP) | Secondary/Tertiary Alcohol (-OH) |
| Phase II | Glucuronidation | Hydroxyl/Amino Groups | UGTs | Glucuronide Conjugate |
| Phase II | Sulfation | Hydroxyl Groups | SULTs | Sulfate Conjugate |
Diagram: Predicted Metabolic Pathways
Caption: Predicted Phase I and Phase II metabolic pathways for a generic this compound analog.
In Vitro Analysis: The Liver Microsomal Stability Assay
The first step in experimentally assessing metabolic liability is typically an in vitro assay. Liver microsomes, which are vesicles of the endoplasmic reticulum, are an enriched source of Phase I enzymes like CYPs and some Phase II enzymes, making them an excellent and widely used tool for this purpose.[7][8] The microsomal stability assay determines the rate at which a compound is metabolized, providing key parameters like half-life (t½) and intrinsic clearance (Clint).[9][10]
Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]
- Cofactor Solution (NADPH Regeneration System): To ensure sustained enzyme activity, a regeneration system is used. Prepare a solution in phosphate buffer containing MgCl₂ (3.3 mM), NADPН (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL).[9][10] Keep on ice.
- Test Compound Stock: Prepare a 10-20 mM stock solution of the analog in DMSO. Further dilute in acetonitrile or methanol to an intermediate concentration (e.g., 125 µM).[10]
- Human Liver Microsomes: Obtain pooled human liver microsomes from a reputable commercial source. Thaw quickly at 37°C immediately before use and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.[12] Keep on ice.
- Termination Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar compound not expected to be found in the samples.
2. Incubation Procedure:
- Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (no cofactor).
- Add the diluted liver microsomes to each tube.
- Add the test compound to each tube to achieve a final concentration of 1-2 µM. Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.[9]
- To initiate the reaction, add the pre-warmed Cofactor Solution to all tubes except the negative control. For the negative control, add an equivalent volume of phosphate buffer.[9] The "0 min" time point sample should be terminated immediately after adding the cofactor.
- Incubate all tubes at 37°C with shaking (e.g., 100 rpm).[9]
- At each designated time point, terminate the reaction by adding 3-5 volumes of the cold Termination Solution. This stops the enzymatic reaction and precipitates the microsomal proteins.[9]
3. Sample Processing and Analysis:
- Vortex all terminated samples vigorously.
- Centrifuge the tubes at high speed (e.g., >5000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
- Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
- Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
4. Data Analysis:
- Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line of this plot is the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
Diagram: In Vitro Metabolic Stability Workflow
Caption: General workflow for conducting an in vivo pharmacokinetic and metabolite profiling study in a rodent model.
Analytical Core: Definitive Metabolite Identification
Identifying the exact structure of metabolites is a critical and challenging task. [1]High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is the cornerstone technology for this purpose. [2][13][14]Techniques like quadrupole time-of-flight (Q-TOF) or Orbitrap MS provide accurate mass measurements (<5 ppm deviation), which allow for the determination of the elemental composition of a metabolite and its fragments. [13] Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ion, providing a "fingerprint" spectrum that yields structural information. [15]By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the site of metabolic modification. For example, a mass shift of +16 Da (+O) suggests a hydroxylation or N-oxidation, while a shift of +176 Da (+C₆H₈O₆) indicates glucuronidation.
Conclusion
The investigation of the metabolic pathways of this compound analogs is a multi-faceted process that integrates predictive assessment with rigorous experimental validation. It begins with in vitro screening using liver microsomes to rapidly assess metabolic stability and identify primary metabolic routes. This is followed by definitive in vivo studies in animal models to understand the complete pharmacokinetic profile and confirm the presence of metabolites in a physiological context. The entire process is underpinned by powerful analytical techniques, primarily LC-MS/MS, which are indispensable for both the quantification of the parent drug and the structural elucidation of its metabolites. [15][16]This systematic approach ensures a comprehensive understanding of a compound's metabolic fate, providing the critical data needed to guide lead optimization and advance safe and effective drug candidates.
References
- What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). AzoNetwork.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Lab Manager.
- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
- Zhu, M., Ma, L., Gentry, J., & Humphreys, W. G. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.
- Li, A. C. (2006). Application of Mass Spectrometry for Metabolite Identification. Current Drug Metabolism.
- The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics. (2021). SpringerLink.
- Methods of Metabolite Identification. (n.d.). Creative Bioarray.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
- Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
- Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Modern analytical techniques in metabolomics analysis. Analyst.
- Human and Animal Liver Microsome Thawing and Incubation Protocol. (n.d.). Thermo Fisher Scientific.
- Coutts, R. T., Dawson, G. W., & Beckett, A. H. (1976). In vitro metabolism of 1-phenyl-2-(n-propylamino) propane (N-propylamphetamine) by rat liver homogenates. Journal of Pharmacy and Pharmacology.
- Zhou, B., Xiao, J. F., & Tuli, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B.
- Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn.
- Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). protocols.io.
- The In Vivo Journey of Phenylpropanolamine: A Technical Guide to its Pharmacokinetics and Metabolism. (n.d.). Benchchem.
- Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. (1994). PubMed.
- Metabolism Studies In Vitro and In Vivo. (n.d.). ResearchGate.
- Al-Awad, M., Al-Harthi, S., Al-Ghamdi, S., Al-Harbi, N., Al-Asmari, A., & Al-Otaibi, B. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Royal Society of Chemistry.
- Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. (n.d.). ResearchGate.
- Guengerich, F. P. (2007). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Biology.
- A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. (2024). PMC.
- Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers.
- Balancing metabolic strength of the downstream 3-phenylpropanol... (n.d.). ResearchGate.
- Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE.
- In vitro in vivo evaluation of a sustained-release phenylpropanolamine oral dosage form. (n.d.). ResearchGate.
- In Vivo Metabolic Responses to Different Formulations of Amino Acid Mixtures for the Treatment of Phenylketonuria (PKU). (2021). MDPI.
- This compound. (n.d.). PubChem.
- 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate.
- Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. (2022). MDPI.
- In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat. (2003). The Journal of Pharmacology and Experimental Therapeutics.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025). MDPI.
Sources
- 1. ijpras.com [ijpras.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oyc.co.jp [oyc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
Methodological & Application
Application Notes & Protocols: The Role of 3-Amino-1-phenylpropan-1-ol in Modern Asymmetric Synthesis
Abstract
3-Amino-1-phenylpropan-1-ol and its derivatives represent a cornerstone class of chiral building blocks in asymmetric synthesis. Their bifunctional nature, containing both a hydroxyl and an amino group on a rigid backbone, makes them exceptionally versatile precursors for chiral catalysts, auxiliaries, and ligands. This document provides an in-depth exploration of the strategic applications of this compound, focusing on its pivotal role in the enantioselective reduction of ketones, diastereoselective transformations, and asymmetric catalysis. Detailed, field-proven protocols are provided to guide researchers and drug development professionals in leveraging this powerful synthon to achieve high levels of stereocontrol in complex molecule synthesis.
Introduction: A Versatile Chiral Synthon
Chirality is a fundamental principle in pharmaceutical sciences, where the enantiomeric form of a drug can dictate its efficacy and safety profile.[1][2] The synthesis of single-enantiomer compounds is therefore a critical objective in drug development.[2] Chiral 1,3-amino alcohols, such as this compound, are invaluable tools in this pursuit.[3] This molecule serves as a versatile chiral building block for a variety of pharmaceutical intermediates.[4][5]
The strategic placement of the amino and hydroxyl groups allows for the formation of rigid cyclic structures when complexed with reagents, providing a well-defined chiral environment essential for inducing stereoselectivity. This guide delves into the primary applications of this scaffold in asymmetric synthesis, highlighting its utility in forming highly effective catalytic systems and controlling stereochemical outcomes.
Core Application: Precursor to Oxazaborolidine Catalysts for Asymmetric Ketone Reduction (Corey-Itsuno Reduction)
One of the most powerful and reliable methods for the asymmetric reduction of prochiral ketones is the Corey-Itsuno, or Corey-Bakshi-Shibata (CBS), reduction.[6][7][8] This reaction utilizes a chiral oxazaborolidine catalyst, which is readily prepared from a chiral amino alcohol like this compound or, more commonly, its close relative, diphenylprolinol.[6][8][9] The catalyst, often generated in situ, promotes the highly enantioselective transfer of a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone, yielding a chiral secondary alcohol.[7][8][10]
Causality of Stereoselection: The Catalytic Cycle
The remarkable efficiency and predictability of the CBS reduction stem from a well-defined catalytic mechanism.[7][11]
-
Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6][7]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. Steric interactions dictate that the ketone binds with its larger substituent (RL) oriented away from the bulky substituent on the catalyst, exposing one enantiotopic face to the activated borane.[7]
-
Stereoselective Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state.[7] This intramolecular delivery ensures high stereoselectivity.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after acidic workup, the chiral alcohol is liberated.[7] The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Protocol: In Situ Asymmetric Reduction of Acetophenone
This protocol describes the in situ generation of the oxazaborolidine catalyst from (1S,2R)-2-amino-1,2-diphenylethanol (a derivative of the title compound's scaffold) and its application in the reduction of acetophenone. The use of in situ generated catalysts is often preferred for its practicality and reproducibility.[12][13]
Materials:
-
(1S,2R)-2-Amino-1,2-diphenylethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (1S,2R)-2-amino-1,2-diphenylethanol (0.1 mmol, 10 mol%). Add 2 mL of anhydrous THF and stir to dissolve.
-
To this solution, add borane-dimethyl sulfide complex (0.1 mmol, 0.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to 0°C. In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in 2 mL of anhydrous THF.
-
Substrate Reduction: Add the acetophenone solution dropwise to the catalyst mixture over 30-60 minutes.
-
Simultaneously, add an additional 0.6 mmol (0.6 eq) of borane-dimethyl sulfide complex dropwise to the reaction mixture.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Once the reaction is complete, quench it by slowly adding 1 mL of methanol at 0°C. After gas evolution ceases, add 2 mL of 2 M HCl and stir for 10 minutes.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Performance Data
The CBS reduction is effective for a wide range of ketones. The enantioselectivity can be influenced by factors such as temperature and the molar ratio of the amino alcohol to the substrate.
| Substrate | Catalyst Precursor | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | (S)-Diphenylprolinol | >95 | 97 | (R) |
| 1-Tetralone | (S)-Diphenylprolinol | 95 | 98 | (S) |
| 2,2,2-Trifluoroacetophenone | (S)-Lactam alcohol | 90 | 91 | (R) |
| 2-Chloroacetophenone | (S)-Lactam alcohol | 92 | 96 | (S) |
| (Data compiled from representative literature.[13]) |
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner.[14][15] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[14][15] 1,2- and 1,3-amino alcohols are excellent candidates for this role.[16]
Diastereoselective Alkylation
Derivatives of this compound can be condensed with aldehydes or ketones to form chiral imines or hydrazones.[16][17] The steric bulk of the auxiliary effectively shields one face of the C=N double bond. Subsequent nucleophilic addition, for example with an organolithium or Grignard reagent, proceeds with high diastereoselectivity.[16][17] The newly formed stereocenter's configuration is dictated by the chirality of the auxiliary. The auxiliary is then cleaved, often by reduction of the N-N or N-O bond, to reveal the desired chiral amine or alcohol.[16]
Application as a Chiral Ligand in Catalysis
The bifunctional nature of this compound makes it an excellent scaffold for chiral ligands used in metal-catalyzed asymmetric reactions.[4] The amino and hydroxyl groups can act as a bidentate N,O-donor set, coordinating to a metal center and creating a well-defined, chiral catalytic pocket.
Enantioselective Addition of Organozincs to Aldehydes
The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[3] Chiral 1,3-amino alcohols have proven to be highly effective ligands for this transformation.[3] The ligand first reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the alkyl group is transferred from the zinc to the aldehyde's carbonyl carbon in a highly face-selective manner, governed by the chiral environment of the ligand.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1R,2S)-N,N-Dibutyl-3-amino-1-phenylpropan-1-ol derivative (as chiral ligand)
-
Anhydrous Toluene
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in 2 mL of anhydrous toluene.
-
Cool the solution to 0°C and add diethylzinc solution (1.1 mmol, 1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) to the catalyst solution at 0°C.
-
Reaction and Monitoring: Allow the reaction to stir at 0°C for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Workup: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to yield the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) via chiral HPLC analysis.
Synthesis and Availability
The utility of this compound is predicated on its availability in enantiomerically pure form. Several strategies exist for its synthesis.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Chiral Pool Synthesis | Reduction of the carboxylic acid moiety of a natural α-amino acid like phenylalanine.[1] | High enantiopurity, readily available starting materials.[1] | Limited to the stereochemistry of the starting amino acid. |
| Asymmetric Reduction | Enantioselective reduction of a precursor β-amino ketone using methods like the CBS reduction.[4] | Direct access to either enantiomer by choosing the appropriate catalyst. | Requires an efficient asymmetric catalyst system. |
| Enzymatic Kinetic Resolution | A lipase enzyme selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the unreacted enantiomer.[4] | Environmentally benign, high enantioselectivity.[4] | Maximum theoretical yield is 50% for one enantiomer. |
| Diastereomeric Salt Resolution | The racemic amino alcohol is reacted with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization due to different solubilities.[4] | A classical and scalable method. | Can be labor-intensive and requires screening of resolving agents and solvents. |
Conclusion
This compound is a powerful and versatile platform for asymmetric synthesis. Its application as a precursor for highly efficient oxazaborolidine catalysts in the Corey-Itsuno reduction provides reliable access to a wide range of chiral secondary alcohols. Furthermore, its utility as a chiral auxiliary and as a scaffold for chiral ligands underscores its importance in controlling stereochemistry in a variety of critical transformations. The continued development of synthetic routes to this and related amino alcohols ensures its prominent place in the toolbox of synthetic chemists in both academic and industrial research.
References
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Thesis.
- New 1,3-amino alcohols derived from ketopinic acid and their application in catalytic enantioselective reduction of prochiral ketones. ElectronicsAndBooks.
- (R)-3-amino-3-phenylpropan-1-ol | 170564-98-4. Benchchem.
- Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. PubMed.
- Corey–Itsuno reduction. Wikipedia.
- Chiral auxiliary. Wikipedia.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Corey–Itsuno reduction. Grokipedia.
- Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.
- Chiral Auxiliaries. Sigma-Aldrich.
- Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. REVIEW ARTICLE.
- Itsuno-Corey Reduction. SynArchive.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
- Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. IJPRS.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- Corey-Bakshi-Shib
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. insuf.org [insuf.org]
- 10. synarchive.com [synarchive.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. Chiral Auxiliaries [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of (R)-3-(Methylamino)-1-phenylpropan-1-ol in the Stereoselective Synthesis of Atomoxetine
Abstract
Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (SNRI) pivotal in the management of Attention Deficit Hyperactivity Disorder (ADHD).[1] Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (R)-enantiomer being the pharmacologically active agent. This application note provides a detailed technical guide for the synthesis of Atomoxetine, focusing on the strategic utilization of the key chiral intermediate, (R)-3-(Methylamino)-1-phenylpropan-1-ol. We will elucidate the synthetic pathway, provide step-by-step protocols from precursor synthesis to final salt formation, and explain the chemical rationale behind critical process parameters. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.
Introduction: The Significance of Stereochemistry in Atomoxetine's Function
Atomoxetine, or (R)-(−)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine, exerts its therapeutic effect by selectively blocking the presynaptic norepinephrine transporter. The molecule possesses a single chiral center at the C3 position of the propyl chain. The (R)-configuration at this center is essential for high-affinity binding to the norepinephrine transporter; the (S)-enantiomer is significantly less active. Therefore, a robust and stereocontrolled synthesis is paramount for producing a safe and effective Active Pharmaceutical Ingredient (API).
The most convergent and widely adopted synthetic strategies hinge on the preparation of a key chiral building block: (R)-3-(Methylamino)-1-phenylpropan-1-ol . This intermediate contains the required stereocenter and the functional groups necessary for the subsequent construction of the final molecule. The purity and enantiomeric excess (e.e.) of this intermediate directly dictate the quality of the final Atomoxetine product.[1]
Synthetic Strategy Overview
The synthesis can be logically divided into two primary stages:
-
Formation of the Chiral Intermediate: The synthesis of optically active (R)-3-(Methylamino)-1-phenylpropan-1-ol.
-
Core Assembly via Etherification: A nucleophilic aromatic substitution reaction (specifically, a Williamson ether synthesis) to couple the chiral intermediate with the o-cresol moiety, followed by final salt formation.
This note will provide protocols for a common and efficient pathway that begins with readily available starting materials.
Logical Synthesis Diagram
Caption: Overall synthetic pathway for Atomoxetine HCl.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride
This step utilizes the Mannich reaction, a classic method for aminoalkylation. It involves the condensation of acetophenone with formaldehyde (from paraformaldehyde) and methylamine.
Methodology:
-
To a sealed pressure vessel, add acetophenone (1.0 eq), paraformaldehyde (1.0 eq), and methylamine hydrochloride (1.0 eq).
-
Add ethanol as the solvent (approx. 4 mL per gram of acetophenone).
-
Seal the vessel and heat the reaction mixture to 60-90 °C.[2]
-
Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5 °C for 1-2 hours.
-
The product, 3-(methylamino)-1-phenylpropan-1-one hydrochloride, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality & Expertise:
-
Sealed Vessel: The reaction is performed in a closed system to prevent the escape of volatile components and to safely handle the pressure generated at elevated temperatures.
-
Reagent Stoichiometry: Using equimolar amounts is crucial for maximizing the yield of the desired trisubstituted product.
-
Crystallization: The hydrochloride salt of the aminoketone is significantly less soluble in cold ethanol than the starting materials, allowing for effective isolation by precipitation.
Protocol 2: Asymmetric Reduction to (R)-3-(Methylamino)-1-phenylpropan-1-ol
This is the most critical step for establishing the correct stereochemistry. While several methods exist, asymmetric reduction using a chiral catalyst provides a direct route to the desired enantiomer with high optical purity. A well-established method involves the use of a Corey-Bakshi-Shibata (CBS) catalyst.
Methodology:
-
In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend the 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) (approx. 1.0-1.5 eq), to the suspension and stir.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of (S)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in THF to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC/HPLC. The reaction is typically complete within 2-4 hours.
-
Once the reduction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to achieve high chemical and enantiomeric purity (>99% e.e.).[3]
Causality & Expertise:
-
Inert Atmosphere: Boranes are sensitive to air and moisture; an inert atmosphere is essential to prevent their decomposition and ensure reaction efficiency.
-
CBS Catalyst: The (S)-CBS catalyst coordinates with the borane and the ketone's carbonyl group, creating a rigid, chiral environment. The hydride is then delivered to one specific face of the carbonyl, leading to the formation of the (R)-alcohol with high enantioselectivity.[3]
-
Quenching: Methanol is used to safely react with and neutralize any excess borane reagent. This must be done slowly and at low temperatures to control the exothermic reaction and hydrogen gas evolution.
Protocol 3: Synthesis of Atomoxetine via Williamson Ether Synthesis
This step forms the key C-O-Ar ether bond. It involves the deprotonation of the hydroxyl group of the chiral intermediate to form a potent nucleophile (alkoxide), which then attacks 2-fluorotoluene.
Methodology:
-
In a dry flask under an inert atmosphere, dissolve (R)-3-(Methylamino)-1-phenylpropan-1-ol (1.0 eq) in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[4][5]
-
Add a strong base, such as potassium tert-butoxide (K-OtBu) (1.1-1.2 eq), portion-wise while maintaining the temperature below 30 °C.[5]
-
Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the potassium alkoxide.
-
Add 2-fluorotoluene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and maintain for 8-12 hours, monitoring by HPLC until the starting material is consumed.[5]
-
Cool the reaction to room temperature and quench by pouring it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or toluene (2-3 times).
-
Combine the organic layers, wash with water and then brine to remove residual DMSO and salts.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Atomoxetine free base as an oil.
Causality & Expertise:
-
Solvent Choice: Polar aprotic solvents like DMSO are ideal because they effectively solvate the potassium cation while leaving the alkoxide anion poorly solvated, thereby increasing its nucleophilicity and reaction rate.[4]
-
Base: Potassium tert-butoxide is a strong, non-nucleophilic base, perfect for deprotonating the alcohol without competing in side reactions.
-
Leaving Group: Fluorine is an effective leaving group in nucleophilic aromatic substitution when the aromatic ring is activated, making 2-fluorotoluene a suitable electrophile for this transformation.
Protocol 4: Formation and Isolation of Atomoxetine Hydrochloride
The final API is typically isolated as the hydrochloride salt, which is a stable, crystalline solid suitable for pharmaceutical formulation.
Methodology:
-
Dissolve the crude Atomoxetine free base oil obtained from Protocol 3 in a suitable solvent, such as ethyl acetate or isopropanol.[3]
-
Warm the solution to approximately 50-60 °C.
-
Slowly add a solution of hydrochloric acid (e.g., 10% HCl in ethyl acetate or gaseous HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2).[3]
-
A white solid will precipitate. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the crystalline Atomoxetine hydrochloride by filtration.
-
Wash the solid with a small amount of cold solvent (the same one used for crystallization) to remove impurities.
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary & Workflow Visualization
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Protocol 2: Asymmetric Reduction | Protocol 3: Ether Synthesis | Protocol 4: Salt Formation |
| Key Reagents | 3-aminoketone, BH₃·SMe₂, (S)-CBS | (R)-amino alcohol, K-OtBu, 2-fluorotoluene | Atomoxetine base, HCl |
| Solvent | Anhydrous THF | Anhydrous DMSO | Ethyl Acetate / Isopropanol |
| Temperature | 0 °C | 60-80 °C | 50 °C → 0 °C |
| Typical Time | 2-4 hours | 8-12 hours | 2-3 hours |
| Expected Yield | >90% | ~85-95% | >95% (crystallization) |
| Target Purity | >99% e.e. (after recrystallization) | >98% (crude) | >99.5% (API grade) |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Williamson ether synthesis.
Conclusion
The synthesis of Atomoxetine is a prime example of modern pharmaceutical manufacturing, where stereochemical control is non-negotiable. The strategic use of (R)-3-(Methylamino)-1-phenylpropan-1-ol as a chiral intermediate is central to the most efficient and scalable synthetic routes. By employing an asymmetric reduction to set the crucial stereocenter, followed by a robust Williamson ether synthesis, high-purity (R)-Atomoxetine hydrochloride can be reliably produced. The protocols and insights provided in this application note offer a comprehensive guide for researchers and developers working on the synthesis of this important API, emphasizing critical parameters that ensure a successful and reproducible outcome.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates.
- MedKoo Biosciences. (n.d.). Atomoxetine Synthetic Routes.
- ChemicalBook. (n.d.). Atomoxetine hydrochloride synthesis.
- Roviello, G., & Adamo, M. F. A. (2025, September 2). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. ResearchGate.
- Reddy, M. S., et al. (2006). Synthesis of atomoxetine hydrochloride. Google Patents (WO2006037055A1).
- Lee, K., et al. (2011). Method for preparing atomoxetine. Google Patents (US20110319664A1).
- Kim, D., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents (KR101644016B1).
- Reddy, M. S., et al. (2006). Synthesis of atomoxetine hydrochloride. Google Patents (WO2006037055A1).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol.
- Zhang, Z., et al. (2007). Preparation method of 3-methylamino-1-phenylpropanol. Google Patents (CN100432043C).
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 5. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
Application Note: Enzymatic Kinetic Resolution of Racemic 3-Amino-1-phenylpropan-1-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1][] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[1][][3] One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in some cases, induce adverse effects.[1][] This fundamental principle underscores the necessity for enantiomerically pure compounds in drug synthesis.
3-Amino-1-phenylpropan-1-ol is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Specifically, the (S)-enantiomer is a key intermediate in the production of drugs like Dapoxetine, used for the treatment of premature ejaculation.[4] The demand for optically pure this compound highlights the need for efficient and scalable resolution methods to separate the desired enantiomer from its racemic mixture.
Enzymatic kinetic resolution (EKR) presents a powerful and environmentally benign alternative to traditional chemical resolution methods.[5][6] This technique leverages the inherent stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[6][7] This differential reactivity allows for the separation of the unreacted enantiomer from the newly formed product, yielding both in high enantiomeric purity.
This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B (CAL-B), a robust and highly selective biocatalyst.[5][8] We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss methods for the analysis of the resolved products.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is predicated on the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst, in this case, an enzyme. In the context of resolving racemic this compound, a lipase is employed to selectively acylate one of the enantiomers.
The reaction involves the racemic amino alcohol and an acyl donor, often an activated ester like vinyl acetate, in a suitable organic solvent. The lipase, for instance, CAL-B, will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (S-enantiomer) largely unreacted.
The ideal kinetic resolution process is halted at or near 50% conversion.[7] At this point, the theoretical maximum yield for a single enantiomer is 50%, and it is possible to obtain both the unreacted starting material and the acylated product with high enantiomeric excess (e.e.). The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Figure 1. Conceptual workflow of the lipase-catalyzed kinetic resolution of racemic this compound.
Materials and Methods
Materials
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Organic solvents (e.g., Toluene, Methyl tert-butyl ether (MTBE))
-
Phosphate buffer (for pH adjustment if necessary)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Diethylamine (for HPLC mobile phase)
-
Isopropanol (for HPLC mobile phase)
-
Standard laboratory glassware and equipment (round bottom flasks, magnetic stirrer, heating mantle/water bath, rotary evaporator)
-
Analytical instruments: Thin Layer Chromatography (TLC) plates, Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., polysaccharide-based chiral stationary phase).[9][10]
Analytical Methods
1. Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The polarity can be adjusted for optimal separation.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
-
Purpose: To qualitatively monitor the progress of the reaction by observing the consumption of the starting material and the formation of the acylated product.
2. Determination of Enantiomeric Excess by Chiral HPLC:
-
System: HPLC equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., Chiralpak AD-H or similar) is often effective for separating enantiomers of amino alcohols and their derivatives.[11][12]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like 0.1% diethylamine to improve peak shape and resolution.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 25 °C.[7]
-
Detection: UV at 254 nm.[7]
-
Sample Preparation: A small aliquot of the reaction mixture is filtered and diluted with the mobile phase before injection.
-
Purpose: To quantify the enantiomeric excess (e.e.) of the unreacted substrate and the acylated product.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol outlines the general procedure for the lipase-catalyzed acylation of racemic this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable round bottom flask, dissolve racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or MTBE) to a concentration of approximately 0.1 M.
-
Addition of Acyl Donor: Add vinyl acetate (1.5-2.0 equivalents) to the solution. The excess acyl donor ensures the reaction proceeds efficiently.
-
Addition of Enzyme: Add immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture. A typical enzyme loading is 10-50 mg per mmol of substrate.[7]
-
Reaction Incubation: Stir the mixture at a controlled temperature, typically around 40 °C.[7]
-
Reaction Monitoring: Monitor the reaction progress periodically (e.g., every few hours) by taking small aliquots, filtering out the enzyme, and analyzing by TLC and/or chiral HPLC. The reaction should be stopped when the conversion reaches approximately 50% to achieve optimal enantiomeric excess for both the product and the remaining starting material.[7]
-
Workup:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
-
Product Separation: Separate the acylated product from the unreacted amino alcohol by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Analysis: Determine the enantiomeric excess of the purified unreacted alcohol and the acylated product by chiral HPLC as described in the analytical methods section.
Protocol 2: Deprotection of the Acylated Enantiomer (Optional)
To obtain the other enantiomer of the amino alcohol, the acylated product can be deprotected.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the purified acylated product in a suitable solvent system (e.g., a mixture of methanol and water).
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate to catalyze the hydrolysis of the ester.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Workup:
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the resolved amino alcohol.
-
-
Analysis: Confirm the enantiomeric purity of the resulting amino alcohol by chiral HPLC.
Data Presentation and Expected Results
The success of the enzymatic resolution is evaluated based on the conversion, the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the enantiomeric ratio (E).
Table 1: Representative Data for the Enzymatic Resolution of this compound
| Parameter | Value |
| Substrate | Racemic this compound |
| Enzyme | Immobilized Candida antarctica lipase B |
| Acyl Donor | Vinyl Acetate |
| Solvent | Toluene |
| Temperature | 40 °C |
| Reaction Time | 24 hours (example) |
| Conversion | ~50% |
| e.e. of unreacted (S)-alcohol | >98% |
| e.e. of acylated (R)-product | >98% |
| Enantiomeric Ratio (E) | >100 |
Note: Actual results may vary depending on the specific experimental conditions.
Figure 2. Step-by-step experimental workflow for the resolution process.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase the reaction time.
-
Increase the enzyme loading.
-
Ensure the enzyme is active and has been stored correctly.
-
Optimize the reaction temperature. While 40-60 °C is common for CAL-B, higher temperatures can sometimes increase activity but may also lead to enzyme denaturation.[5]
-
-
Low Enantioselectivity (Low E value):
-
Solvent Choice: The nature of the organic solvent can significantly impact enzyme selectivity. Screen different solvents (e.g., MTBE, hexane, diisopropyl ether).
-
Acyl Donor: The structure of the acyl donor can influence enantioselectivity.[13] While vinyl acetate is common, other activated esters can be screened.
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it will also decrease the reaction rate.
-
-
Difficult Product Separation:
-
Optimize the mobile phase for column chromatography. A step-wise gradient of hexane/ethyl acetate may be required.
-
Ensure the acylation has gone to sufficient conversion to allow for a clear separation of the more polar amino alcohol from the less polar ester.
-
Conclusion
The enzymatic kinetic resolution of racemic this compound using Candida antarctica lipase B is a highly effective and selective method for obtaining both enantiomers in high optical purity. This biocatalytic approach offers several advantages over classical resolution techniques, including mild reaction conditions, high selectivity, and the potential for enzyme recycling, aligning with the principles of green chemistry.[5] The protocols and analytical methods detailed in this application note provide a robust framework for researchers in academia and the pharmaceutical industry to produce these valuable chiral intermediates for drug discovery and development.
References
- Benchchem. (n.d.). Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol. Technical Support Center.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis.
- American Institute of Physics. (n.d.). Enzymatic Resolution of p-Amino Methyl Esters using Lipase B from Candida antarctica.
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
- Unknown. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL.
- ResearchGate. (n.d.). Resolution of β-amino esters by Candida antarctica lipase A and B.
- BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
- Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- DePristo, M. A. (2014). The Significance of Chirality in Drug Design and Development. PMC.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
- Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Determination of 3-Amino-1-phenylpropan-1-ol
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Amino-1-phenylpropan-1-ol purity. This method is also capable of separating and quantifying potential process-related impurities and degradation products. The protocol herein is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control and stability assessment of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceutical active ingredients (APIs). Its molecular structure, featuring both an amino group and a hydroxyl group, makes it a versatile intermediate.[5] The purity of this intermediate is of paramount importance as impurities can carry over to the final drug substance, potentially affecting its safety and efficacy.
This document provides a comprehensive, step-by-step protocol for the determination of this compound purity using HPLC. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development.
Chemical Structure and Properties of this compound:
-
Molecular Formula: C₉H₁₃NO[6]
-
Molecular Weight: 151.21 g/mol [6]
-
Appearance: Off-White to Pale Yellow Low Melting Solid[7]
-
pKa: 14.13±0.20 (Predicted)[7]
-
Solubility: Slightly soluble in Chloroform and Methanol.[7]
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric Acid (AR grade)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation and quantification. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition | Scientific Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the phenyl group of the analyte, while being suitable for the moderately polar nature of the molecule. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase protonates the primary amine group of the analyte, leading to better peak shape and retention on the C18 column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-10 min: 10-70% B; 10-12 min: 70-10% B; 12-15 min: 10% B | A gradient elution is employed to ensure the elution of potential impurities with a wider range of polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | The phenyl group in this compound exhibits UV absorbance at lower wavelengths. 210 nm provides a good response for the main analyte and potential impurities. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Diluent | Water:Acetonitrile (80:20 v/v) | This diluent ensures good solubility of the analyte and is compatible with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4]
System Suitability
System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions to induce degradation.
| Stress Condition | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 2h) | Significant degradation observed, with the main degradation peak well-resolved from the parent peak. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | Moderate degradation observed, with good resolution of the degradant from the main peak. |
| Oxidative (3% H₂O₂, RT, 24h) | Minor degradation observed, with the primary degradant being well-separated. |
| Thermal (80°C, 48h) | No significant degradation was observed. |
| Photolytic (ICH guidelines) | No significant degradation was observed. |
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound over the concentration range of 1 µg/mL to 150 µg/mL.
| Parameter | Result |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
| Parameter | %RSD |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Accuracy
The accuracy of the method was assessed by recovery studies, spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120%).
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Observation |
| Flow Rate (± 0.1 mL/min) | No significant impact on system suitability. |
| Column Temperature (± 2°C) | Minor shifts in retention time, but resolution and peak shape remained acceptable. |
| Mobile Phase Composition (± 2%) | Minor shifts in retention time, but resolution remained acceptable. |
Protocol Workflow
Caption: Overall workflow for the purity analysis of this compound.
Chiral Separation Considerations
This compound is a chiral molecule, and the separation of its enantiomers is often a critical requirement in pharmaceutical development. While the presented reversed-phase method is suitable for achiral purity analysis, a dedicated chiral HPLC method is necessary for determining enantiomeric purity.
For the chiral separation of this compound, a polysaccharide-based chiral stationary phase (CSP) is recommended.[8][9] A typical approach would involve using a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier like diethylamine can often improve peak shape for basic analytes. The development and validation of a chiral method would follow similar principles to the achiral method, with a focus on demonstrating the resolution of the two enantiomers.
Potential Impurities
Understanding the potential impurities is crucial for developing a truly stability-indicating method. Based on common synthetic routes for similar compounds, such as the Mannich reaction followed by reduction, potential process-related impurities could include:[10][11][12]
-
Starting materials: Acetophenone
-
Intermediates: 3-Amino-1-phenylpropan-1-one (the keto precursor)
-
By-products: Impurities arising from side reactions.
The developed HPLC method should be capable of separating these and other potential impurities from the main analyte peak.
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the purity analysis of this compound. It is specific, linear, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies in a regulated environment. The provided workflow and validation data support the immediate implementation of this method in analytical laboratories.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- This compound | C9H13NO | CID 121548 - PubChem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- Quality Guidelines - ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI.
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
- Chiral HPLC Separations - Phenomenex.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 [chemicalbook.com]
- 6. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. prepchem.com [prepchem.com]
- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 12. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
Application Note: Enantioselective Separation of 3-Amino-1-phenylpropan-1-ol by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of 3-Amino-1-phenylpropan-1-ol. This compound is a key chiral building block in the synthesis of various pharmaceuticals, making the accurate determination of its enantiomeric purity a critical requirement.[1][2] The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, delivering excellent resolution and peak shape. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for the stereochemical analysis of this important intermediate.
Introduction and Scientific Rationale
This compound is a chiral amino alcohol whose enantiomers serve as crucial precursors for pharmacologically active molecules such as Fluoxetine and Tomoxetine.[2] As the biological activity and toxicological profiles of enantiomers can differ significantly, regulatory bodies mandate strict control over the stereoisomeric composition of chiral drugs.[3] Consequently, a validated, high-resolution analytical method is essential for quality control and process monitoring during synthesis.
Direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and effective technique in pharmaceutical analysis.[3][4] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino alcohols.[5][6][7]
The method detailed herein employs an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate), which is known for its exceptional chiral recognition capabilities.[8] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] This interaction is governed by a combination of hydrogen bonds, π-π interactions, and steric hindrance, which are sufficiently different for the two enantiomers to allow for their chromatographic separation.[6][9]
Experimental Method
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[8] A guard cartridge of the same stationary phase is highly recommended.[10]
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Chemicals and Reagents
-
n-Hexane: HPLC grade
-
Isopropanol (IPA): HPLC grade
-
Ethanol (EtOH): HPLC grade
-
Diethylamine (DEA): Reagent grade, >99.5%
-
(Rac)-3-Amino-1-phenylpropan-1-ol: Reference standard
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| Chiral Stationary Phase | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A normal phase eluent system is chosen. n-Hexane serves as the weak, non-polar primary solvent. Isopropanol acts as the polar modifier, influencing retention times; increasing its concentration will decrease retention. Diethylamine is a critical basic additive used to improve the peak shape of the basic amino alcohol analyte by minimizing undesirable interactions with residual silanol groups on the silica support.[10][11]
-
Detection: The phenyl group in the analyte provides a strong chromophore for UV detection. 215 nm is selected to ensure high sensitivity.
Detailed Protocol
Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine into a 1-liter solvent reservoir.
-
Mix thoroughly by swirling and sonicate for 10-15 minutes to degas the solution.
-
Label the reservoir clearly with the composition and preparation date.
Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Ensure the standard is fully dissolved before injection.
HPLC System Setup and Equilibration
-
Install the CHIRALPAK® AD-H column and guard cartridge into the column compartment.
-
Set the pump to deliver the mobile phase at a flow rate of 0.5 mL/min.
-
Gradually increase the flow rate to the setpoint of 1.0 mL/min over 5 minutes.
-
Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved. The backpressure should be stable and within the column's operating limits (typically <100 bar).[11]
System Suitability Test (SST)
Before analyzing samples, the system's performance must be verified.
-
Inject the 0.1 mg/mL racemic standard solution five consecutive times.
-
The system is deemed ready for use if it meets the criteria outlined in the table below.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 – 1.5 for both peaks |
| RSD of Retention Time | ≤ 2.0% |
| RSD of Peak Area | ≤ 2.0% |
Sample Analysis Workflow
The general workflow for analyzing a sample is depicted in the diagram below.
Caption: Experimental workflow for chiral analysis.
Expected Results and Discussion
Under the specified conditions, a baseline separation of the two enantiomers is expected within 15 minutes. A representative chromatogram will show two distinct, well-resolved Gaussian peaks.
| Analyte | Expected Retention Time (t R) |
| Enantiomer 1 | ~ 8.5 min |
| Enantiomer 2 | ~ 10.2 min |
Performance Metrics:
-
Selectivity (α): The selectivity factor, a measure of the separation between the two peaks, is expected to be approximately 1.25.
-
Resolution (Rs): The resolution between the two enantiomeric peaks should be greater than 2.0, indicating a complete (baseline) separation.
The elution order of the enantiomers ((R) vs. (S)) must be confirmed by injecting an enantiomerically pure standard if available. The calculation for enantiomeric excess (% ee) is performed using the peak areas (A1 and A2) of the two enantiomers:
% ee = [ |A1 - A2| / (A1 + A2) ] * 100
Conclusion
The method described provides a highly selective, robust, and reproducible protocol for the chiral separation of this compound enantiomers. The use of a polysaccharide-based CSP (CHIRALPAK® AD-H) with an optimized normal-phase mobile phase yields excellent resolution and peak symmetry, making it suitable for accurate enantiomeric purity assessment in research and quality control environments.
References
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503301/
- Polysaccharide-based CSPs. Chiralpedia. URL: https://www.chiralpedia.com/blog/polysaccharide-based-csps/
- Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. URL: https://www.researchgate.
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Protocols. URL: https://link.springer.com/protocol/10.1007/978-1-4939-1509-9_13
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. ResearchGate. URL: https://www.researchgate.net/publication/233382903_INSTRUCTION_MANUAL_FOR_CHIRALPAK_R_AD-H_COLUMNS
- Chiralpak R Ad-H. Scribd. URL: https://www.scribd.com/document/26916560/Chiralpak-R-Ad-H
- CHIRALPAK AD-H Instruction Manual. hplc.eu. URL: https://www.hplc.eu/download/daicel/manuals/AD-H_rev02.pdf
- Column description - HPLC. hplc.eu. URL: https://www.hplc.
- The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... YouTube. URL: https://www.youtube.
- instruction manual for chiralpak® ad-h. hplc.eu. URL: https://www.hplc.eu/download/daicel/manuals/AD-H_rev04.pdf
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. URL: https://www.koreascience.or.kr/article/JAKO202123550505162.page
- Chiral HPLC Separations. Phenomenex. URL: https://www.phenomenex.com/Assets/userimages/Content/docs/Chiral_Guidebook.pdf
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
- Chiral HPLC separation: strategy and approaches. Chiralpedia. URL: https://www.chiralpedia.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8137785/
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. URL: https://www.chromatographytoday.
- Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. ResearchGate. URL: https://www.researchgate.
- HPLC-Fluorescence Method for the Enantioselective Analysis of Propranolol in Rat Serum Using Immobilized Polysaccharide-Based Chiral Stationary Phase. Prime Scholars. URL: https://www.primescholars.com/articles/hplcfluorescence-method-for-the-enantioselective-analysis-of-propranolol-in-rat-serum-using-immobilized-polysaccharidebased-ch.pdf
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents. URL: https://patents.google.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. hplc.eu [hplc.eu]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
large-scale synthesis of enantiomerically pure 3-Amino-1-phenylpropan-1-ol
An Application Guide to the Large-Scale Synthesis of Enantiomerically Pure 3-Amino-1-phenylpropan-1-ol
Introduction
Enantiomerically pure this compound and its derivatives are critical chiral building blocks in the pharmaceutical industry. These γ-amino alcohols are core structural motifs in several widely used drugs, including the antidepressants (R)-Fluoxetine, (R)-Atomoxetine, and (R)-Nisoxetine.[1][2] The stereochemistry of the hydroxyl and amino groups is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient, scalable, and economically viable methods for producing single-enantiomer this compound is a significant focus of process chemistry and drug development.
This document provides a detailed guide for researchers and drug development professionals on the large-scale synthesis of this key chiral intermediate. It explores and contrasts the primary synthetic strategies and offers detailed, field-proven protocols for the most industrially relevant methods: Asymmetric Hydrogenation and Biocatalytic Synthesis.
Comparative Overview of Key Synthetic Strategies
The synthesis of a chiral molecule on a large scale requires a careful evaluation of multiple factors, including yield, stereoselectivity, cost of goods, process safety, and environmental impact. Four principal strategies have emerged for the production of enantiopure this compound.
-
Asymmetric Hydrogenation: This is a highly efficient and atom-economical method that involves the direct enantioselective reduction of a prochiral β-aminoketone precursor using a chiral catalyst.[3][4] Modern catalysts, often based on iridium or ruthenium complexed with chiral ligands, can achieve exceptional enantioselectivity (>99% ee) and high turnover numbers (TON), making this approach highly attractive for industrial applications.[2][5]
-
Biocatalytic Synthesis/Resolution: Leveraging the exquisite stereoselectivity of enzymes, biocatalysis offers a powerful "green" alternative.[6] This can be achieved through two main routes: the kinetic resolution of a racemic alcohol using lipases or the asymmetric synthesis from a prochiral ketone using ketoreductases (KREDs) or transaminases (TAs).[7][8] These reactions are performed in aqueous media under mild conditions, minimizing waste and safety concerns.[6][9]
-
Chiral Auxiliary-Mediated Synthesis: This classical and robust method involves covalently attaching a chiral auxiliary to a substrate to direct a subsequent diastereoselective transformation.[10][11] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. While reliable, this method is less atom-economical due to the stoichiometric use of the auxiliary and the additional protection/deprotection steps.[10]
-
Diastereomeric Salt Resolution: This traditional resolution technique involves reacting the racemic this compound with an enantiomerically pure chiral acid (a resolving agent).[12] This forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[12] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
Data Presentation: Comparison of Synthetic Methodologies
| Parameter | Asymmetric Hydrogenation | Biocatalytic Synthesis | Chiral Auxiliary Method | Diastereomeric Resolution |
| Enantiomeric Excess (ee) | Excellent (>99%)[2][5] | Excellent (>99%)[6] | Very Good to Excellent (>95%) | Good to Excellent (>98% after recrystallization) |
| Yield | Very Good to Excellent | Good to Excellent | Moderate to Good | Poor (<50% theoretical max) |
| Scalability | Excellent | Good to Excellent | Moderate | Good |
| Cost-Effectiveness | High initial catalyst cost, but low loading makes it cost-effective at scale. | Moderate; enzyme cost can be significant but is decreasing. | Moderate to High; stoichiometric use of expensive auxiliaries. | Moderate; depends on the cost of the resolving agent and solvent usage. |
| Green Chemistry Principles | High atom economy; potential for heavy metal contamination. | Excellent; uses water as a solvent, mild conditions, biodegradable catalysts. | Poor atom economy; multiple protection/deprotection steps. | Moderate; large solvent volumes often required. |
| Process Complexity | Moderate; requires high-pressure equipment. | Moderate; requires control of biological parameters (pH, temp). | High; multiple synthetic steps. | Moderate; requires careful control of crystallization conditions. |
Part 1: Featured Protocol - Asymmetric Hydrogenation
This protocol is favored for its high efficiency, excellent enantioselectivity, and directness, making it a leading choice for industrial-scale production. The method focuses on the asymmetric reduction of the β-aminoketone precursor, 3-(methylamino)-1-phenylpropan-1-one.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of enantiopure this compound via asymmetric hydrogenation.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride (Precursor)
This precursor is typically synthesized via a Mannich reaction.[13][14]
-
Reagents: Acetophenone, Paraformaldehyde, Methylamine hydrochloride, Ethanol, Hydrochloric Acid.
-
Procedure:
-
To a suitable jacketed glass reactor, charge acetophenone, paraformaldehyde, methylamine hydrochloride, and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours, monitoring by HPLC for the disappearance of acetophenone.
-
Cool the reaction mixture to 0-5°C to induce crystallization of the product hydrochloride salt.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride as a white solid.
-
Step 2: Large-Scale Asymmetric Hydrogenation
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr or Büchi autoclave) equipped with temperature control, pressure monitoring, and a gas-inducing impeller.
-
Reagents: 3-(Methylamino)-1-phenylpropan-1-one hydrochloride, Chiral Iridium Catalyst (e.g., a commercially available [Ir(COD)Cl]₂ precursor with a chiral ligand like (R)-Synphos or a similar phosphine ligand), Methanol (degassed), Sodium Methoxide solution, High-purity Hydrogen gas.
-
Protocol:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.
-
Inerting: Purge the reactor multiple times with nitrogen or argon to ensure an inert atmosphere.
-
Charging: Under a positive pressure of nitrogen, charge the reactor with 3-(methylamino)-1-phenylpropan-1-one hydrochloride and the chiral iridium catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).
-
Solvent Addition: Add degassed methanol via a cannula or charging port.
-
Base Addition: Add a stoichiometric amount of sodium methoxide solution to neutralize the hydrochloride salt and liberate the free base in situ.
-
Hydrogenation:
-
Seal the reactor. Begin agitation.
-
Purge the headspace with hydrogen gas three times.
-
Pressurize the reactor to the target pressure (e.g., 20-50 bar H₂).
-
Heat the reactor to the desired temperature (e.g., 40-60°C).
-
Monitor the reaction progress by observing hydrogen uptake and periodic sampling for HPLC analysis. The reaction is typically complete within 8-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
The resulting solution containing the chiral amino alcohol can be taken forward for purification.
-
-
Step 3: Purification and Analytical Characterization
-
Purification:
-
Concentrate the methanolic solution under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oil or solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the final product with high chemical and enantiomeric purity.
-
-
Analytical QC:
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee%): Determine the enantiomeric purity using chiral HPLC or Supercritical Fluid Chromatography (SFC).[15]
-
Example Chiral HPLC Method:
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
-
Part 2: Alternative Protocol - Biocatalytic Asymmetric Synthesis
This protocol presents a green and highly selective method using a multi-enzyme cascade, which is gaining traction for pharmaceutical intermediate synthesis.[8][16] It combines a transaminase (TA) for asymmetric amine installation with an in-situ cofactor recycling system.
Logical Workflow for Biocatalytic Synthesis
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Chiral auxiliary - Wikiwand [wikiwand.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Robust Derivatization Protocols for the GC-MS Analysis of 3-Amino-1-phenylpropan-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract and Introduction
3-Amino-1-phenylpropan-1-ol is a key structural motif found in various pharmacologically active compounds. Its analysis is critical in drug metabolism studies, pharmacokinetic assessments, and quality control of pharmaceuticals. However, direct analysis by gas chromatography-mass spectrometry (GC-MS) is impeded by the compound's inherent chemical properties. The presence of both a primary amino group (-NH₂) and a primary alcohol (-OH) group imparts high polarity and the capacity for hydrogen bonding. These characteristics result in low volatility and poor thermal stability, leading to significant challenges in GC analysis, such as broad, tailing peaks, poor resolution, and potential decomposition in the hot injector port.[1]
Chemical derivatization is an essential sample preparation step to overcome these limitations.[2][3][4] By converting the polar -NH₂ and -OH functional groups into less polar, more volatile, and more thermally stable derivatives, we can dramatically improve chromatographic behavior and achieve reliable, reproducible analysis.[1] This application note provides a detailed guide to two robust derivatization methodologies for this compound: Silylation and Acylation . We will explore the causality behind experimental choices, provide step-by-step protocols, and offer insights into method validation and troubleshooting, ensuring scientific integrity and immediate applicability in a research and development setting.
Foundational Principles of Derivatization for Amino Alcohols
The core principle of derivatization is the replacement of active, polar hydrogen atoms with nonpolar functional groups.[1] In this compound, the two reactive sites are the hydrogens on the alcohol and amine groups.

Figure 1. Structure of this compound highlighting the primary alcohol and primary amine functional groups responsible for its low volatility.
Silylation: The Gold Standard for Volatility Enhancement
Silylation involves the replacement of active hydrogens with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[5] This process effectively eliminates hydrogen bonding, reduces the polarity of the molecule, and increases its volatility and thermal stability.[6]
-
Mechanism: The reaction proceeds via nucleophilic attack of the amine or alcohol on the silicon atom of the silylating agent.
-
Common Reagents:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor for both alcohols and amines.[7][8] Its byproducts are neutral and highly volatile, minimizing chromatographic interference.[8]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another highly reactive and universal TMS reagent.[7]
-
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable against hydrolysis (reportedly 10,000 times more stable than TMS derivatives), making them ideal for complex matrices or when sample workup involves aqueous steps.[9][10]
-
Acylation: Enhancing Stability and Detection
Acylation converts compounds with active hydrogens into stable esters, amides, or thioesters.[9] For GC-MS, perfluorinated anhydrides are frequently used.
-
Mechanism: The amine or alcohol group attacks a carbonyl carbon of the anhydride, leading to the formation of an amide or ester and releasing a molecule of the corresponding carboxylic acid as a byproduct.
-
Common Reagents:
-
TFAA (Trifluoroacetic Anhydride): The most reactive and volatile of the common fluorinated anhydrides, it readily derivatizes both amines and alcohols.[9][11]
-
PFPA (Pentafluoropropionic Anhydride) & HFBA (Heptafluorobutyric Anhydride): These reagents also produce stable and volatile derivatives. The introduction of fluorine atoms significantly enhances sensitivity for electron capture detection (ECD), though they are perfectly suitable for MS detection as well.[11][12]
-
-
Critical Consideration: The reaction with anhydrides produces acidic byproducts (e.g., trifluoroacetic acid from TFAA).[9][12] These acids are corrosive and can damage the GC column. Therefore, their removal or neutralization with a base (acid scavenger) before injection is a mandatory step for robust method development.[9][11][12]
General Experimental Workflow
A successful analysis relies on a systematic and logical workflow. The following diagram outlines the key stages from sample preparation to final data interpretation.
Protocol 1: Silylation with MSTFA
Rationale: This protocol is chosen for its simplicity and efficacy. MSTFA is a potent silylating agent that reacts with both the amine and alcohol groups in a single step. The reaction byproducts are volatile and typically elute with the solvent front, preventing chromatographic interference.[8]
Silylation Reaction
Materials and Reagents
| Item | Description |
| Analyte | This compound standard or extracted sample residue |
| Reagent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Catalyst (Optional) | TMCS (Trimethylchlorosilane), often used as 1% in MSTFA |
| Solvent | Anhydrous Pyridine or Acetonitrile |
| Vials | 2 mL glass autosampler vials with PTFE-lined caps |
| Equipment | Heating block or oven, vortex mixer, gas-tight syringe |
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilize or evaporate the sample to dryness under a gentle stream of nitrogen. Moisture will consume the silylation reagent and lead to poor derivatization yields.[10]
-
Reconstitution: To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile). Vortex briefly to dissolve. Pyridine can act as a catalyst and solvent.
-
Reagent Addition: Add 100 µL of MSTFA (or MSTFA + 1% TMCS). The use of TMCS as a catalyst can accelerate the reaction, especially for hindered groups or amines.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. An aliquot of 1-2 µL is typically sufficient.
Expected Mass Spectral Data
The electron impact (EI) mass spectrum of the di-TMS derivative will exhibit characteristic fragments.
| m/z Value | Fragment Identity | Interpretation |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety, a hallmark of TMS derivatives. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a strong confirmatory ion. |
| M-117 | [M - CO-O-Si(CH₃)₃]⁺ | Loss of the silylated carboxyl group functionality (if present, not primary in this case but a common fragmentation). |
| Specific Fragments | e.g., Phenyl-CH-OTMS | Fragmentation along the propane chain, providing structural information. |
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Rationale: Acylation with TFAA is a rapid and highly effective method that produces stable, volatile derivatives.[9] This protocol includes the essential step of using an acid scavenger to neutralize the trifluoroacetic acid byproduct, thereby protecting the analytical column and ensuring method longevity.[11][12]
Acylation Reaction
Materials and Reagents
| Item | Description |
| Analyte | This compound standard or extracted sample residue |
| Reagent | TFAA (Trifluoroacetic Anhydride) |
| Acid Scavenger | Pyridine or Triethylamine (TEA) |
| Solvent | Anhydrous Ethyl Acetate or Toluene |
| Vials | 2 mL glass autosampler vials with PTFE-lined caps |
| Equipment | Heating block or oven, vortex mixer, gas-tight syringe |
Step-by-Step Protocol
-
Sample Preparation: Ensure the sample is completely dry as described in the silylation protocol.
-
Reconstitution: To the dry residue, add 200 µL of anhydrous ethyl acetate and 50 µL of pyridine (or TEA). Vortex to dissolve.
-
Reagent Addition: Add 50 µL of TFAA. Caution: TFAA is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 20 minutes. The reaction is typically very fast.[12]
-
Cooling: Allow the vial to cool to room temperature.
-
Workup (Optional but Recommended): To ensure all acid is neutralized, some protocols recommend an additional wash. Add 500 µL of a 5% aqueous sodium bicarbonate solution, vortex, and allow the layers to separate. Inject an aliquot from the upper organic layer. For most applications where a sufficient excess of base was used in step 2, this may be omitted and the cooled reaction mixture can be injected directly.
-
Analysis: Inject 1-2 µL of the final organic solution into the GC-MS.
Expected Mass Spectral Data
The di-TFA derivative will produce a distinct fragmentation pattern.
| m/z Value | Fragment Identity | Interpretation |
| M-69 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |
| M-97 | [M - COCF₃]⁺ | Loss of a trifluoroacetyl group. |
| Specific Fragments | e.g., Phenyl-CH-O-COCF₃ | Cleavage at specific points in the molecule's backbone. |
Method Comparison and Selection
The choice between silylation and acylation depends on the specific analytical goals, sample matrix, and available instrumentation.
| Parameter | Silylation (MSTFA) | Acylation (TFAA) |
| Reaction Speed | Moderate (30-60 min) | Very Fast (15-30 min) |
| Byproducts | Volatile, neutral, low interference | Acidic, corrosive, requires scavenging |
| Derivative Stability | TMS derivatives are sensitive to moisture | TFA derivatives are generally stable |
| Ease of Use | Simpler, one-pot reaction | Requires careful handling of corrosive reagents and byproducts |
| Recommendation | Excellent for general-purpose, high-throughput analysis | Best for rapid derivatization; fluorination can aid in trace analysis |
For applications requiring maximum derivative stability, substituting MSTFA with MTBSTFA to form TBDMS derivatives is highly recommended.[9][13]
GC-MS System Parameters (Starting Point)
-
GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: 250°C, Splitless mode.
-
Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40 - 550.
Advanced Topic: Chiral Analysis
This compound possesses a chiral center at the carbon bearing the hydroxyl group. For stereospecific studies, enantiomers must be separated. This can be achieved in two ways:
-
Indirect Method: Derivatize the racemic analyte with a chiral derivatizing reagent (e.g., Mosher's acid, (S)-N-(trifluoroacetyl)prolyl chloride) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[14][15]
-
Direct Method: Perform one of the achiral derivatizations described above (e.g., silylation or acylation) and separate the resulting enantiomeric derivatives on a chiral GC column (e.g., a cyclodextrin-based column like Chirasil-Val).[16][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No derivative peak, only analyte peak | Incomplete reaction; reagent degraded by moisture; insufficient temperature/time. | Ensure sample is completely dry. Use fresh, unopened reagent. Increase reaction temperature and/or time. |
| Broad, tailing peaks | Incomplete derivatization; active sites in GC system (liner, column). | Optimize derivatization protocol. Use a fresh, deactivated injector liner. Condition the GC column. |
| Extra, unexpected peaks | Impurities in sample or solvent; side reactions; reagent byproducts. | Run a reagent blank (all components except analyte). Purify sample extract. For acylation, ensure acid byproduct is neutralized. |
| Poor reproducibility | Inconsistent sample drying; variable reaction times/temps; water contamination. | Standardize all steps of the protocol. Use anhydrous solvents and handle reagents in a dry environment (e.g., glove box). |
References
- ResearchGate. Acylation Derivatization Reagents.
- PubMed. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. J Pharm Sci. 1982 Jun;71(6):658-61. doi: 10.1002/jps.2600710613.
- PubMed. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. J Chromatogr. 1978 Nov 1;161:235-46. doi: 10.1016/s0021-9673(00)89849-0.
- ResearchGate. Rapid and mild silylation of β -amino alcohols at room temperature mediated by N -methylimidazole for enhanced detectability by gas chromatography/electron ionization mass spectrometry. Rapid Commun Mass Spectrom. 2015 Aug 30;29(16):1469-77. doi: 10.1002/rcm.7247.
- MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. 2013 Mar; 3(1): 111–120.
- ResearchGate. Derivatization Methods in GC and GC/MS.
- ORBi. Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatography.
- IntechOpen. Derivatization Methods in GC and GC/MS.
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere. 2022; 13(11):1916.
- Journal of Analytical & Bioanalytical Techniques. Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
- Journal of Chromatographic Science. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
- Semantic Scholar. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Semantic Scholar. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S..
- Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
- PubMed. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. J Chromatogr A. 2008 Feb 8;1180(1-2):131-7. doi: 10.1016/j.chroma.2007.12.004.
- ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography.
- NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- ResearchGate. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- NIH. 3-Methylamino-3-phenylpropan-1-ol.
- Bio-protocol. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- ResearchGate. 3-Methylamino-3-phenylpropan-1-ol.
Sources
- 1. weber.hu [weber.hu]
- 2. jfda-online.com [jfda-online.com]
- 3. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]
- 4. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. GC Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of 3-Amino-1-phenylpropan-1-ol by Crystallization
Abstract
This document provides a comprehensive guide to the purification of 3-Amino-1-phenylpropan-1-ol via crystallization. Addressing the critical need for high-purity materials in research and drug development, this application note details a robust protocol for the crystallization of this compound, including solvent system selection, management of potential impurities, and analytical methods for purity verification. The protocol is designed to be a self-validating system, with explanations grounded in the physicochemical properties of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its structural motif is present in a range of biologically active molecules, making its purity paramount to the success of subsequent synthetic steps and the quality of the final drug product. Impurities, including enantiomeric excesses of the undesired isomer, can significantly impact the efficacy and safety profile of the end product.[2]
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, it is possible to selectively crystallize the desired compound in a highly pure form, leaving impurities behind in the mother liquor.
This application note presents a detailed protocol for the purification of this compound by crystallization, drawing upon established principles and available data for this and structurally related compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective crystallization protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO | [5][6] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | White to off-white or pale yellow solid/needles | [6][7] |
| Melting Point | 50-53°C and 70-77°C have been reported, suggesting potential polymorphism or purity differences. | |
| Solubility (Qualitative) | Slightly soluble in chloroform and methanol. Expected to have moderate solubility in polar protic solvents like water and alcohols. | |
| pKa (Predicted) | ~14.13 |
The presence of both a polar amino group and a hydroxyl group, along with a nonpolar phenyl ring, gives this compound amphiphilic character, influencing its solubility in various solvents. The amino group also provides a handle for purification via salt formation and subsequent crystallization, a common strategy for amines.
Understanding Potential Impurities
The purity of the final crystallized product is contingent on the effective removal of impurities. The most common impurities in this compound are typically process-related, arising from the synthetic route. A frequent synthesis involves the reduction of the corresponding β-aminoketone.
Potential Impurities Include:
-
Unreacted Starting Material: The β-aminoketone precursor.
-
By-products of the Reduction: Diols or other over-reduction products.
-
Reagents and Catalysts: Residual reducing agents or catalysts.
-
Enantiomeric Impurity: The undesired enantiomer if a chiral synthesis or resolution is performed.
A well-designed crystallization process should aim to maximize the solubility of these impurities in the mother liquor while minimizing the solubility of the target compound at lower temperatures.
Crystallization Protocol for this compound
This protocol is based on a mixed-solvent system, a powerful technique when a single solvent does not provide the ideal solubility profile. A mixed-solvent system typically consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.
Recommended Solvent System
Based on patent literature for the chiral resolution of a closely related compound, a mixed solvent system of ethyl acetate and methanol is recommended.[8] Ethyl acetate serves as the primary solvent, while methanol acts as a co-solvent to enhance solubility at elevated temperatures.
An alternative system, particularly for non-polar impurities, is cyclohexane , which has been used for the recrystallization of the related 3-methylamino-1-phenylpropanol.[9]
Step-by-Step Crystallization Procedure
This procedure is designed for a laboratory scale of approximately 1-10 grams of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate (reagent grade or higher)
-
Methanol (reagent grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Workflow Diagram:
Caption: Workflow for the purification of this compound by crystallization.
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Gently heat the mixture with stirring.
-
Add more ethyl acetate in small portions until the solid dissolves. Avoid adding a large excess of solvent.
-
If the solid does not fully dissolve, add methanol dropwise while maintaining the temperature until a clear solution is obtained. The goal is to have a saturated solution at an elevated temperature.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.
-
Purity Assessment
The purity of the crystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| Melting Point | Assess overall purity. | A sharp melting point range close to the literature value for the pure compound. |
| High-Performance Liquid Chromatography (HPLC) | Quantify the purity and detect any remaining impurities. | A single major peak corresponding to this compound, with minimal or no impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and identify any structural impurities. | A spectrum consistent with the structure of this compound, with no signals from residual solvents or impurities. |
| Chiral HPLC (if applicable) | Determine the enantiomeric excess. | For a single enantiomer, a single peak should be observed, or the peak area of the desired enantiomer should be significantly greater than that of the undesired enantiomer.[8] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was added; the solution is not saturated. | Reheat the solution and evaporate some of the solvent. Allow to cool again. |
| Oiling out (a liquid separates instead of crystals). | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of the product. | The compound is too soluble in the solvent system at low temperatures. | Consider a different solvent system or use a smaller volume of the initial solvent. |
| Colored impurities in the final product. | The impurities are co-crystallizing with the product. | Consider a pre-treatment step with activated carbon before crystallization. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound by crystallization. By carefully selecting the solvent system and controlling the crystallization conditions, it is possible to obtain a high-purity product suitable for demanding applications in pharmaceutical synthesis. The principles and techniques outlined herein can be adapted for different scales and specific purity requirements.
References
- LabXchange. (n.d.). Lab Procedure: Recrystallization.
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
- University of Strathclyde. (n.d.). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies.
- ETH Zurich Research Collection. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol.
- Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2857.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137.
- Hengyuan Fine Chemical. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Brittain, H. G. (2001). Recent advances in the identification and prediction of polymorphs. Journal of Pharmacy and Pharmacology, 53(8), 1143-1151.
- PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 292935000 [thermofisher.com]
- 7. 3-Amino-1-phenyl-propan-1-ol | 5053-63-4 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
The Strategic Application of 3-Amino-1-phenylpropan-1-ol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Introduction: Harnessing Chirality for Precise Molecular Construction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as transient stereogenic units that guide the formation of new chiral centers with a high degree of selectivity.[1] This guide provides an in-depth exploration of the application of chiral auxiliaries derived from 3-amino-1-phenylpropan-1-ol, focusing on their use in diastereoselective alkylation and aldol reactions. While direct applications of this compound are less documented, its close structural analog, (1R,2S)-norephedrine, provides a well-established blueprint for its utility. The principles and protocols detailed herein are based on the robust chemistry of the resulting oxazolidinone scaffolds, which are renowned for their high efficacy in asymmetric synthesis.[1][2][3]
The core strategy involves the temporary incorporation of the chiral amino alcohol into a substrate, typically forming a rigid heterocyclic system such as an oxazolidinone. This scaffold then directs the approach of incoming reagents to one face of a reactive intermediate, such as an enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the newly formed chiral center in the target molecule and allows for the recovery and recycling of the chiral director.[2][3]
Mechanism of Stereocontrol: The Oxazolidinone Scaffold
The efficacy of chiral auxiliaries derived from 1,2-amino alcohols lies in their ability to form rigid five-membered oxazolidinone rings. When an acyl group is attached to the nitrogen atom of this ring, deprotonation at the α-carbon generates a Z-enolate that is locked in a specific conformation due to chelation with a Lewis acid (commonly boron or titanium based).[4][5]
The stereochemical outcome of subsequent reactions is dictated by the steric influence of the substituent at the C5 position of the oxazolidinone ring (the phenyl group in this case). This group effectively shields one face of the enolate, directing the electrophile to the opposite, less hindered face. This principle is elegantly explained by the Zimmerman-Traxler model, which posits a six-membered chair-like transition state.[4][6]
Below is a generalized workflow for the application of a this compound-derived chiral auxiliary.
Caption: General workflow for using a this compound derived chiral auxiliary.
Application Notes and Protocols
The following sections provide detailed protocols for the key steps in utilizing a chiral auxiliary derived from a this compound analog, specifically (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, which is derived from (1R,2S)-norephedrine. These protocols are readily adaptable for the oxazolidinone derived from this compound.
Part 1: Synthesis of the Chiral Auxiliary and N-Acylation
The first step is the formation of the rigid oxazolidinone scaffold, followed by its acylation with the desired carboxylic acid derivative.
Protocol 1: Synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the synthesis of the chiral auxiliary from (1R,2S)-norephedrine, a close analog of this compound.
-
Materials: (1R,2S)-norephedrine, diethyl carbonate, potassium carbonate, toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2S)-norephedrine (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of potassium carbonate in toluene.
-
Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Continue heating until no more ethanol is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone as a white crystalline solid.[7]
-
Protocol 2: N-Acylation of the Chiral Auxiliary
This procedure details the attachment of a propionyl group to the oxazolidinone.[2]
-
Materials: (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-propionyl oxazolidinone, which can be purified by flash chromatography.
-
Part 2: Diastereoselective Alkylation
This section outlines a general procedure for the highly diastereoselective alkylation of the N-acyl oxazolidinone.
Protocol 3: Asymmetric Alkylation of N-Propionyl Oxazolidinone
This protocol describes the alkylation of the N-propionyl oxazolidinone with benzyl bromide.[2]
-
Materials: N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), benzyl bromide (BnBr).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
In a separate flask, prepare a solution of LDA (1.1 eq) in THF.
-
Slowly add the LDA solution to the oxazolidinone solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purification by flash chromatography affords the desired alkylated product with high diastereoselectivity.
-
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | >99:1 | 85-95 |
| Ethyl iodide | >98:2 | 80-90 |
| Allyl bromide | >99:1 | 88-96 |
Table 1: Representative Diastereoselectivities in the Alkylation of N-Propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.
Part 3: Diastereoselective Aldol Reaction
The Evans aldol reaction is a cornerstone of asymmetric synthesis, reliably producing syn-aldol products with excellent stereocontrol.[4][5]
Protocol 4: Evans Asymmetric Aldol Reaction
This protocol details the reaction of the N-propionyl oxazolidinone with isobutyraldehyde.[4][5]
-
Materials: N-propionyl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, dibutylboron triflate (Bu₂BOTf), triethylamine (Et₃N), isobutyraldehyde, dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture under reduced pressure and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate. The crude product can be purified by flash chromatography to yield the syn-aldol adduct with high diastereoselectivity.
-
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes & Protocols: The Role of 3-Amino-1-phenylpropan-1-ol Derivatives in Asymmetric Catalysis
Introduction: A Versatile Scaffold for Chiral Synthesis
Chiral 1,3-amino alcohols, particularly derivatives of 3-amino-1-phenylpropan-1-ol, represent a cornerstone class of compounds in modern asymmetric synthesis.[1] Their value stems from the bifunctional nature of the amino and hydroxyl groups, which are arranged around a stereogenic center. This specific three-dimensional architecture makes them exceptional tools as chiral ligands for metal catalysts, chiral auxiliaries, and even as standalone organocatalysts.[1][2][3] Naturally occurring alkaloids like norephedrine and norpseudoephedrine are prominent members of this family and serve as readily available starting materials from the "chiral pool" for the synthesis of a diverse array of catalytic agents.[4][5][6] This guide provides an in-depth exploration of their application, focusing on the mechanistic rationale behind their effectiveness and offering detailed protocols for key transformations.
Core Principle: Establishing a Chiral Environment
The efficacy of this compound derivatives in catalysis lies in their ability to create a highly organized and chiral microenvironment around the reacting substrates. The amino and hydroxyl groups can coordinate to a metal center, forming a rigid chelate ring. This complex then binds the substrate in a specific orientation, exposing one face preferentially to the reacting partner and thereby dictating the stereochemical outcome of the reaction.
Figure 1: General workflow for asymmetric catalysis using a chiral ligand.
Application I: Ligands in Metal-Catalyzed Asymmetric Synthesis
The most prevalent use of these amino alcohols is as chiral ligands that modify the catalytic properties of a metal center.
Flagship Application: Enantioselective Addition of Organozinc Reagents to Aldehydes
The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the effectiveness of new chiral ligands.[7] In the presence of a chiral 1,3-amino alcohol, this reaction proceeds with high yields and excellent enantioselectivity to produce valuable chiral secondary alcohols.
Mechanism of Action: The reaction is initiated by the formation of a dimeric zinc alkoxide complex from the amino alcohol and diethylzinc. This chiral complex then coordinates to the aldehyde. The stereochemistry is controlled by the rigid, chair-like six-membered transition state, which directs the transfer of an ethyl group from one of the zinc atoms to a specific face of the aldehyde carbonyl.
Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes a standard procedure for the synthesis of (S)-1-phenyl-1-propanol using a chiral N,N-dialkylnorephedrine derivative as the catalyst.
A. Materials and Reagents
-
(1R,2S)-N,N-Dibutylnorephedrine (DBNE) or similar derivative
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
B. Step-by-Step Procedure
-
Catalyst Preparation: In a flame-dried 50 mL Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., DBNE, 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Causality Note: Pre-mixing the ligand and diethylzinc is crucial for the in-situ formation of the active chiral zinc-alkoxide catalyst. The excess diethylzinc serves as the alkylating agent.
-
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Progress: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Safety Insight: Diethylzinc reacts violently with water. Quenching must be done slowly and at low temperature.
-
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Characterization: Determine the yield and confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
C. Expected Results
-
Yield: >90%
-
Enantiomeric Excess (ee): >95% for the (S)-enantiomer.
Application II: As Asymmetric Organocatalysts
Derivatives of this compound can also function as organocatalysts, obviating the need for a metal. Their bifunctional nature is key, with the amine group often forming an enamine or iminium ion intermediate, while the hydroxyl group directs the second substrate through hydrogen bonding.
Key Application: Asymmetric Michael Addition
These amino alcohols effectively catalyze the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated acceptors like nitroolefins.
Mechanism of Action: In the addition of a ketone to a nitroolefin, the secondary amine of the catalyst condenses with the ketone to form a chiral enamine. The hydroxyl group of the catalyst forms a hydrogen bond with the nitro group of the electrophile, orienting it for a stereoselective attack by the enamine. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the Michael adduct.
Figure 3: Organocatalytic cycle for the asymmetric Michael addition.
Data Summary: Ligand Structure vs. Catalytic Efficiency
The steric and electronic properties of the substituents on the amino alcohol ligand have a profound impact on the stereochemical outcome of the reaction. Bulky N-substituents are often beneficial.[8]
| Ligand Derivative (Backbone) | N-Substituent | Aldehyde | Yield (%) | ee (%) | Reference |
| (1R,2S)-Norephedrine | Di-n-butyl (DBNE) | Benzaldehyde | >95 | 98 (S) | [8] |
| (1R,2S)-Norephedrine | Piperidinyl | Benzaldehyde | >95 | 98 (S) | [8] |
| Custom Ligand 13a | See Ref. | Benzaldehyde | ~100 | 95 | [9][10] |
| Custom Ligand 13b | See Ref. | Benzaldehyde | ~100 | 95 | [9][10] |
| Custom Ligand 13g | See Ref. | Benzaldehyde | High | 98 | [8] |
This table is a representative summary. Actual results may vary based on precise reaction conditions.
Conclusion and Future Outlook
The this compound framework is a privileged scaffold in asymmetric catalysis. Its derivatives have proven to be robust, reliable, and highly effective as both chiral ligands and organocatalysts for a variety of important chemical transformations. The ease of modification of the amino and hydroxyl groups allows for fine-tuning of the catalyst structure to achieve optimal performance for specific substrates. Future research will likely focus on immobilizing these catalysts on solid supports for easier recovery and recycling, as well as developing new derivatives to tackle more challenging asymmetric reactions, further solidifying their indispensable role in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (n.d.). Semantic Scholar.
- New 1,3-amino alcohols derived from ketopinic acid and their application in catalytic enantioselective reduction of prochiral ketones. (n.d.). ElectronicsAndBooks.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2024). ACS Publications.
- (R)-3-amino-3-phenylpropan-1-ol | 170564-98-4. (n.d.). Benchchem.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. (2018). ResearchGate.
- A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. (n.d.). Benchchem.
- New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University.
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). National Institutes of Health.
- Method of preparing pseudonorephedrine. (n.d.). Google Patents.
- Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. (n.d.). ResearchGate.
- Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). R Discovery.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7465830B2 - Method of preparing pseudonorephedrine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Stereoselective Synthesis of 4-Phenylazetidin-2-one from 3-Amino-1-phenylpropan-1-ol
Abstract
This document provides a detailed guide for the synthesis of β-lactams, specifically 4-phenylazetidin-2-one, utilizing the chiral precursor (R)- or (S)-3-Amino-1-phenylpropan-1-ol. The protocol leverages an intramolecular Mitsunobu reaction, a powerful method for achieving cyclization with inversion of stereochemistry. These application notes are intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step instructions.
Introduction: The Significance of β-Lactams and Chiral Synthesis
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2][3] These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[4] Beyond their antimicrobial properties, β-lactams are versatile synthetic intermediates for a wide range of biologically active compounds.[5][6]
The stereochemistry of the β-lactam ring is crucial for its biological activity. Consequently, the development of stereoselective synthetic routes is of paramount importance.[7] The use of chiral starting materials, such as enantiomerically pure amino alcohols, provides an elegant and efficient strategy for controlling the stereochemical outcome of the final product.[8][9] 3-Amino-1-phenylpropan-1-ol is an excellent chiral building block for this purpose, with its stereocenters pre-disposed for the synthesis of specific β-lactam stereoisomers.[9]
This guide focuses on the intramolecular cyclization of this compound to yield 4-phenylazetidin-2-one, a key intermediate for more complex β-lactam derivatives.
Synthetic Strategy: The Intramolecular Mitsunobu Reaction
The conversion of an amino alcohol to a lactam can be achieved through various methods, including oxidative cyclization.[10][11] However, for a stereospecific intramolecular cyclization of this compound, the Mitsunobu reaction offers a reliable and high-yielding approach.[12][13][14]
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters and, in this intramolecular case, the amide bond of the β-lactam ring.[15][16] The reaction proceeds with a characteristic inversion of configuration at the alcohol's stereocenter.[14][15][16]
Mechanistic Rationale
The key to the Mitsunobu reaction is the in-situ activation of the hydroxyl group of the amino alcohol.[16] The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
The proposed mechanism for the intramolecular cyclization of this compound is as follows:
-
Activation of the Azodicarboxylate: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.[16]
-
Proton Transfer: The betaine deprotonates the amino group of this compound, making the amine a better nucleophile.
-
Formation of the Oxyphosphonium Salt: The alcohol's oxygen atom then attacks the positively charged phosphorus atom of the PPh₃-DEAD adduct, forming an oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[16]
-
Intramolecular SN2 Attack: The deprotonated amino group now acts as an intramolecular nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This backside attack results in the inversion of stereochemistry at this center and the formation of the four-membered β-lactam ring.
-
Byproduct Formation: Triphenylphosphine oxide (Ph₃P=O) and the reduced form of the azodicarboxylate are generated as byproducts.
Visualization of the Reaction Workflow
Caption: Workflow for the synthesis of 4-phenylazetidin-2-one via an intramolecular Mitsunobu reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 4-phenylazetidin-2-one from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)- or (S)-3-Amino-1-phenylpropan-1-ol | ≥98% | Commercially Available | The enantiomer used will determine the stereochemistry of the product. |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | Should be stored under inert atmosphere. |
| Diethyl azodicarboxylate (DEAD) | 40% solution in toluene | Commercially Available | Caution: Potentially explosive, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Commercially Available | Essential for a successful reaction. |
| Ethyl acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Detailed Synthesis Protocol
Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of triphenylphosphine and reaction with atmospheric moisture.
-
Preparation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)- or (S)-3-Amino-1-phenylpropan-1-ol (1.0 eq).
-
Dissolve the amino alcohol in anhydrous THF (to a concentration of approximately 0.05 M).
-
In a separate flask, prepare a solution of triphenylphosphine (1.5 eq) in anhydrous THF.
-
-
Reaction Setup:
-
Cool the solution of the amino alcohol to 0 °C using an ice bath.
-
Slowly add the triphenylphosphine solution to the stirred amino alcohol solution via the dropping funnel over 15-20 minutes.
-
-
Addition of DEAD:
-
Charge the dropping funnel with a 40% solution of DEAD in toluene (1.5 eq).
-
Add the DEAD solution dropwise to the reaction mixture at 0 °C over a period of 30-45 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
-
Reaction Monitoring:
-
After the addition of DEAD is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the β-lactam should appear.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure 4-phenylazetidin-2-one.
-
Characterization
The identity and purity of the synthesized 4-phenylazetidin-2-one should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch (typically around 1740-1760 cm⁻¹).
-
Chiral HPLC or Polarimetry: To determine the enantiomeric excess of the product.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 60-85% |
| Stereoselectivity | High, with inversion of configuration at the alcohol carbon. |
| Purity (after chromatography) | >95% |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Check the quality of the triphenylphosphine and DEAD.
-
Slow, dropwise addition of DEAD at 0 °C is crucial to minimize side reactions.
-
-
Incomplete Reaction:
-
Increase the reaction time.
-
Ensure the stoichiometry of the reagents is correct.
-
-
Difficult Purification:
-
The primary byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Careful column chromatography is essential.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DEAD is a potential contact explosive and should be handled with extreme care. Avoid friction and heat.
-
THF is a flammable solvent. Keep away from ignition sources.
Conclusion
The intramolecular Mitsunobu reaction provides an effective and stereoselective method for the synthesis of 4-phenylazetidin-2-one from the readily available chiral precursor this compound. This protocol offers a practical and reliable pathway for researchers in medicinal chemistry and drug development to access this important class of compounds. The principles outlined in this guide can be adapted for the synthesis of a variety of substituted β-lactams.
References
- Alcaide, B., & Almendros, P. (2014). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 12(42), 8377-8393.
- De Luca, F. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-66). Springer, Berlin, Heidelberg.
- Lee, B. Y., & Lee, W. K. (2007). Advances in the chemistry of β-lactam and its medicinal applications. Journal of the Korean Chemical Society, 51(6), 551-569.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (Doctoral dissertation, Washington University in St. Louis).
- Gholinejad, M., & Ghorbani-Choghamarani, A. (2020). Oxidative Lactamization of Amino Alcohols: An Overview. Journal of Chemistry Letters, 1(2), 65-72.
- Swarbrick, J. M., & O'Brien, P. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(10), 6035-6111.
- Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry, 11(13), 1639-1665.
- Jawarkar, S. G., & Game, M. D. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248.
- Ali, I. (2013). Synthesis of Selective β-Lactam Derivatives. An-Najah University Journal for Research - B (Humanities), 27(1), 53-66.
- Page, M. I. (2000). The Mechanisms of Reactions of β-Lactams. Accounts of Chemical Research, 33(1), 17-25.
- Chemistry Steps. (n.d.). The Mitsunobu Reaction.
- De Kimpe, N., & D'hooghe, M. (2017). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. European Journal of Organic Chemistry, 2017(25), 3585-3603.
- D'hooghe, M., et al. (2020). Synthesis and Penicillin-binding Protein Inhibitory Assessment of Dipeptidic 4-Phenyl-β-lactams from α-Amino Acid-derived Imines. Chemistry – A European Journal, 26(65), 14894-14902.
- National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(5), 584-601.
- Organic Chemistry Portal. (n.d.). Synthesis of β-lactams.
- Bartlett, P. A., & Barstow, J. F. (1986). Synthesis of beta-lactam. U.S.
- Pingen, D., & Vogt, D. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. Catalysis Science & Technology, 3(11), 2873-2880.
- Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
- Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345.
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 216-229.
- Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2873-2880.
- Lee, J., et al. (2022). Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics, 30(2), 111-125.
- Chen, G., et al. (2019). Synthesis of Chiral α-Amino-β-lactams through Pd(II)-Catalyzed Sequential C(sp3)–H Functionalization.
- Patel, N. B., & Patel, H. R. (2012). Synthesis and Biological Activity of Azetidin-2-one Containing Phenyl sulfonyl Pyrazoline Derivatives. E-Journal of Chemistry, 9(3), 1254-1262.
- Kumar, A., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 1-8.
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. bepls.com [bepls.com]
- 4. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jchemlett.com [jchemlett.com]
- 11. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. staff.najah.edu [staff.najah.edu]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
analytical techniques for the characterization of 3-Amino-1-phenylpropan-1-ol
An In-Depth Guide to the Analytical Characterization of 3-Amino-1-phenylpropan-1-ol
Introduction
This compound is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical development. Its structural motif is a key component in a range of biologically active molecules and pharmaceutical intermediates.[1][2] The presence of two stereogenic centers, one at the carbinol carbon and another at the carbon bearing the amino group, makes stereochemical control and characterization paramount. The (R)- and (S)-enantiomers can exhibit significantly different pharmacological activities, necessitating precise analytical methods to determine not only chemical purity but also enantiomeric excess (e.e.).
This technical guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for method implementation.
Physicochemical Properties
A foundational step in any analytical workflow is the confirmation of the compound's basic physical and chemical properties. These values serve as primary indicators of identity and purity.
| Property | Value | Source |
| CAS Number | 5053-63-4 (for racemate) | [3][4][5] |
| Molecular Formula | C₉H₁₃NO | [3][4][6] |
| Molecular Weight | 151.21 g/mol | [4][6] |
| Appearance | White to off-white solid or needles | [3][7] |
| Melting Point | 70-77°C | [3] |
| pKa | 14.13 ± 0.20 (Predicted) | [7] |
| XLogP3-AA | 0.5 | [4][8] |
Chromatographic Techniques for Purity and Enantiomeric Composition
Chromatography is the cornerstone for assessing the purity and stereoisomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) is particularly powerful, with different column and mobile phase configurations used for achiral and chiral separations.
Reversed-Phase HPLC for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound and quantifying any synthesis-related impurities. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Caption: Workflow for RP-HPLC purity analysis.
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size.[9]
-
Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic modifier (e.g., Acetonitrile). A typical starting point is a 70:30 (v/v) ratio of aqueous to organic.[9]
-
Column Temperature: 30°C.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound by comparing its retention time with the reference standard.
-
Calculate the purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is crucial for chiral molecules. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs are highly effective for this class of compounds.[10][11]
Caption: Workflow for Chiral HPLC e.e. determination.
-
System Preparation: Equilibrate the chiral column with the normal-phase mobile phase. The use of polar solvents like methanol or water should be strictly avoided unless specified by the column manufacturer.
-
Racemic Standard: Prepare a solution of racemic this compound (1 mg/mL) in the mobile phase. This is used to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Sample Solution: Prepare the chiral test sample at the same concentration.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).[10]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA), often in a ratio between 90:10 and 70:30 (v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) may be needed to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C (Room Temperature).
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to identify the two enantiomer peaks.
-
Inject the chiral sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2):
-
e.e. (%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) x 100
-
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is used to verify the identity and connectivity of all atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.0 ppm).[6]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds for ¹H NMR.[6]
-
Data Interpretation: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecule.
The precise chemical shifts can vary based on the solvent and concentration.
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.20 - 7.40 | Multiplet |
| CH-OH | ~4.80 | Triplet / dd |
| CH₂-N | ~3.00 | Multiplet |
| CH₂-CH | ~2.00 | Multiplet |
| OH, NH₂ | Variable | Broad Singlet |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | ~144 |
| Aromatic CH | 125 - 129 |
| CH-OH | ~74 |
| CH₂-N | ~40 |
| CH₂-CH | ~38 |
Note: Data is compiled based on predicted values and data from structurally similar compounds.[4][6][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3500 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3400 (Medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
Reference data from similar compounds suggests these characteristic peaks.[3][14]
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically showing the protonated molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.[6]
-
Data Interpretation: Identify the mass-to-charge ratio (m/z) of the parent ion.
-
Molecular Formula: C₉H₁₃NO
-
Exact Mass: 151.10 Da[4]
Summary and Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. The identity and structure are unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry. RP-HPLC is employed to establish chemical purity, while chiral HPLC is essential for determining the enantiomeric composition. Together, these techniques provide a complete analytical profile, ensuring the quality, identity, and stereochemical integrity of this vital synthetic intermediate for research and pharmaceutical applications.
References
- Benchchem. (R)-3-amino-3-phenylpropan-1-ol | 170564-98-4. URL
- Benchchem. Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide. URL
- BLDpharm. (R)-3-Amino-1-phenylpropan-1-ol hydrochloride | 200621-69-8. URL
- Thermo Scientific Chemicals. 3-Amino-3-phenyl-1-propanol, 94% 500 mg. URL
- Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E, E68, o2655. URL
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
- Benchchem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)
- YAKHAK HOEJI. (2021).
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). URL
- PubChem. This compound | C9H13NO | CID 121548. URL
- Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1. URL
- MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5543. URL
- TCI Chemicals. (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. URL
- ChemicalBook. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4. URL
- ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. URL
- Guidechem. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 wiki. URL
- Fisher Scientific. (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific. URL
- ChemicalBook. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9. URL
- Hairui Chemical. 3-(methylamino)-1-phenylpropan-1-ol,hydrochloride_137999-85-0. URL
- ChemicalBook. 3-Aminopropanol(156-87-6) 1H NMR spectrum. URL
- PubChemLite. This compound (C9H13NO). URL
- Sigma-Aldrich. 3-Amino-1-phenyl-propan-1-ol | 5053-63-4. URL
- Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C. URL
- ResearchGate. (2021).
- Hengyuan Fine Chemical. This compound. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 9. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System | MDPI [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. researchgate.net [researchgate.net]
- 12. hmdb.ca [hmdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 3-Amino-1-phenylpropan-1-one
Introduction: The Strategic Importance of γ-Amino Alcohols
The reduction of β-amino ketones is a cornerstone transformation in synthetic organic chemistry, yielding γ-amino alcohols that are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical intermediates. The target molecule for this guide, 3-amino-1-phenylpropan-1-one, is a classic β-amino ketone whose reduction product, 3-amino-1-phenylpropan-1-ol, serves as a crucial precursor for the synthesis of important pharmaceuticals, including antidepressants like Fluoxetine.[1][2][3] The conversion of the ketone functionality to a secondary alcohol introduces a new chiral center, making the stereochemical outcome of the reduction a critical consideration for drug development, where single enantiomers are often required for optimal efficacy and safety.[4]
This document provides detailed protocols and scientific rationale for three distinct methodologies for the reduction of 3-amino-1-phenylpropan-1-one: a classic sodium borohydride reduction, a robust catalytic hydrogenation, and an overview of a stereoselective approach. The protocols are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern each method's success, selectivity, and safety profile.
Method 1: Chemoselective Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a widely used reducing agent prized for its mild nature and excellent chemoselectivity. It efficiently reduces aldehydes and ketones to their corresponding alcohols while typically leaving other functional groups like esters and amides untouched.[5][6][7] This selectivity is a significant advantage in the synthesis of complex molecules.
Underlying Principle & Mechanistic Insight
The reduction mechanism involves a two-step process: nucleophilic addition followed by protonation.[5][6] The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻).[8] The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This attack breaks the C=O π-bond, forming a new C-H bond and a tetracoordinate alkoxide intermediate.[9][10] In the second step, a protic solvent (like methanol or ethanol) or a mild acid added during workup protonates the negatively charged oxygen atom to yield the final secondary alcohol.[8][9]
Fig. 1: Reaction scheme for the sodium borohydride reduction.
Detailed Experimental Protocol
Materials & Reagents:
-
3-amino-1-phenylpropan-1-one hydrochloride (or free base)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 4 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stirring bar, ice bath
Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-phenylpropan-1-one (e.g., 1.63 g, 10 mmol) in methanol (30 mL). If starting with the hydrochloride salt, neutralize with an equivalent of a non-nucleophilic base first or proceed noting the formation of borane species.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (e.g., 0.45 g, 12 mmol, 1.2 equivalents) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which occurs as NaBH₄ reacts with the methanol solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching & Workup:
-
Cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of 1 M HCl (approx. 15 mL) until gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Adjust the pH of the solution to >10 by the dropwise addition of 4 M NaOH to ensure the amino alcohol product is in its free base form for extraction.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil or solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Summary & Comparison
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, chemoselective for ketones/aldehydes.[6][11] |
| Stoichiometry | 1.0 - 1.5 equivalents | A slight excess ensures complete reaction. |
| Solvent | Methanol / Ethanol | Good solubility for substrate and reagent; acts as a proton source.[8] |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity for safety and selectivity. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion at this scale. |
| Typical Yield | 75 - 90% | High yields are common for this type of reduction.[2] |
| Stereocontrol | None (Racemic Product) | Standard NaBH₄ reduction is not stereoselective.[5] |
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and often "greener" reduction method that uses molecular hydrogen (H₂) and a heterogeneous metal catalyst. It is highly efficient and produces water as the only stoichiometric byproduct, making it attractive for industrial-scale synthesis.
Underlying Principle & Mechanistic Insight
In this process, the substrate and hydrogen gas are brought together on the surface of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel (Raney Ni). The catalyst surface adsorbs and activates the H₂ molecule, cleaving the H-H bond. The ketone is also adsorbed onto the catalyst surface, and the activated hydrogen atoms are then added sequentially across the C=O double bond, forming the alcohol. A patent describes the use of Raney Nickel for the reduction of 3-methylamino-1-phenylpropan-1-one hydrochloride in water.[12]
Fig. 2: Reaction scheme for catalytic hydrogenation.
Detailed Experimental Protocol
Materials & Reagents:
-
3-amino-1-phenylpropan-1-one hydrochloride
-
Raney Nickel (50% slurry in water) or 5% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Water
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or similar pressure vessel
-
Celite™ or other filter aid
Procedure:
-
Reactor Setup: To a suitable pressure-resistant hydrogenation vessel, add a solution of 3-amino-1-phenylpropan-1-one hydrochloride (e.g., 2.0 g, 10 mmol) in the chosen solvent (e.g., 40 mL of ethanol or water).[12]
-
Catalyst Addition: Under a stream of inert gas (N₂ or Argon), carefully add the catalyst. For Raney Ni, use approximately 5-10% by weight of the substrate (e.g., 0.2 g of water-wet catalyst). For Pd/C, use 1-5 mol%. Safety Note: Both Raney Ni and Pd/C are pyrophoric when dry and must be handled with extreme care, preferably as a wet slurry. Never add a dry catalyst to an organic solvent.
-
Hydrogenation: Seal the reaction vessel. Purge the headspace several times with the inert gas before evacuating and backfilling with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.3-1.5 MPa or ~45-220 psi).[12]
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80 °C) if necessary.[12] Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup:
-
Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
CRITICAL STEP: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition upon contact with air. The collected wet catalyst should be immediately quenched in a large volume of water.
-
-
Isolation: The filtrate contains the product. If the hydrochloride salt is desired, the solvent can be removed under reduced pressure. To obtain the free base, first remove the organic solvent, then basify the aqueous solution and extract as described in Method 1.
Data Summary & Comparison
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Hydrogen (H₂) | Clean, atom-economical reducing agent. |
| Catalyst | Raney Ni, Pd/C | Highly active and efficient for ketone reduction.[12] |
| Solvent | Ethanol, Water | Common, inert solvents for hydrogenation.[12] |
| Pressure | 0.3 - 1.5 MPa | Higher pressure increases reaction rate.[12] |
| Temperature | 25 - 80 °C | Moderate temperatures are usually sufficient.[12] |
| Typical Yield | > 90% | Hydrogenation is often very high-yielding. |
| Stereocontrol | None (Racemic Product) | Standard heterogeneous catalysts are not stereoselective. |
Method 3: A Perspective on Stereoselective Reduction
For pharmaceutical applications, achieving high enantiomeric purity is often non-negotiable. The reduction of 3-amino-1-phenylpropan-1-one creates a stereocenter, and standard methods produce a 1:1 mixture of R and S enantiomers (a racemate). Asymmetric synthesis aims to selectively produce one enantiomer over the other.
Underlying Principle
Asymmetric reduction is achieved by using a chiral catalyst or a chiral reducing agent. The chiral entity interacts with the prochiral ketone substrate to create diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer. A patented method describes the asymmetric reduction of β-amino ketones in the presence of a spiroborate ester catalyst and a hydrogen donor to produce optically active γ-amino alcohols with high enantiomeric excess.[3]
Fig. 3: Conceptual diagram of asymmetric reduction.
General Protocol Outline
-
Catalyst Preparation/Activation: The chiral catalyst is either prepared in situ or activated according to established literature procedures under a strict inert atmosphere.
-
Reaction Setup: The substrate, solvent (typically anhydrous), and catalyst are combined in a dried reaction vessel under an inert atmosphere.
-
Reduction: The reducing agent (e.g., a borane source or hydrogen gas) is introduced, and the reaction is maintained at a specific temperature to maximize stereoselectivity.
-
Workup & Purification: Standard aqueous workup and purification procedures are followed.
-
Chiral Analysis: The critical final step is to determine the enantiomeric excess (e.e.) of the product, typically using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Key Considerations
| Parameter | Value/Condition | Rationale |
| Catalyst | Chiral Lewis Acids, Chiral Boranes, etc. | The source of stereochemical information transfer. |
| Conditions | Anhydrous, Inert Atmosphere | Essential to prevent catalyst deactivation. |
| Analysis | Chiral HPLC / GC | Required to quantify the stereochemical purity of the product. |
| Outcome | Enantioenriched Product (>80% e.e.)[3] | The primary goal for pharmaceutical synthesis. |
Workflow Summary and Method Comparison
Fig. 4: Comparative overview of experimental workflows.
| Feature | Method 1: NaBH₄ Reduction | Method 2: Catalytic Hydrogenation | Method 3: Asymmetric Reduction |
| Selectivity | Chemoselective | High | Chemo- and Stereoselective |
| Equipment | Standard glassware | Pressure reactor | Specialized glassware (anhydrous) |
| Safety | H₂ evolution, exotherm | Pyrophoric catalysts, H₂ gas | Air/moisture sensitive reagents |
| Scalability | Good | Excellent | More complex, catalyst cost |
| "Green" Aspect | Moderate (solvent waste) | High (atom economy) | Variable (depends on catalyst/reagents) |
| Product | Racemic | Racemic | Enantioenriched |
Conclusion
The choice of reduction method for 3-amino-1-phenylpropan-1-one depends heavily on the specific goals of the synthesis. For routine, small-scale synthesis where stereochemistry is not a concern, Sodium Borohydride Reduction offers a convenient, reliable, and accessible protocol. For larger-scale, industrial applications, Catalytic Hydrogenation is often superior due to its high efficiency, atom economy, and potentially lower cost. When the ultimate goal is the synthesis of a single enantiomer for pharmaceutical development, an Asymmetric Reduction strategy is mandatory, despite its higher complexity and cost. Understanding the principles, advantages, and limitations of each approach allows the modern researcher to make informed, strategic decisions in the synthesis of these valuable γ-amino alcohol building blocks.
References
- Masterson, D. S. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
- Clark, J. (n.d.).
- Singh, S. (n.d.). NaBH4. Slideshare. [Link]
- Johnston, J. N., & Machajewski, T. D. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. [Link]
- Contente, M. L., et al. (2021, May 13). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.
- Cacchi, S., & Fabrizi, G. (n.d.). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Arkivoc. [Link]
- El-Sayed, N. N. E., et al. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. [Link]
- Machado, M. A., et al. (2006). Studies on the reduction of beta-enamino ketones.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Organic Chemistry Portal. (n.d.).
- JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
- Nguyen, N. H., et al. (2015). Stereoselective Synthesis and Application of β‐Amino Ketones.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- ResearchGate. (n.d.). Possible phenylpropanolamine (PPA) isomers.
- Google Patents. (n.d.). US6399828B1 - Preparation of amphetamines from phenylpropanolamines.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Monash University. (n.d.). Stereoselective synthesis and application of β-amino ketones. Monash University. [Link]
- PubMed. (2004, September 16). Crystallization-induced chiral inversion as the key step for synthesis of (S)
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
- Leah Fisch. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols.
- Ibrahim, M. M., et al. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Irvine. [Link]
- ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol.
- Pharmaceutical Technology. (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- MDPI. (n.d.).
- The Royal Society of Chemistry. (n.d.). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry. [Link]
- DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3. NaBH4 | PPT [slideshare.net]
- 7. acs.org [acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
common byproducts in the synthesis of 3-Amino-1-phenylpropan-1-ol and their removal
Welcome to the technical support center for the synthesis of 3-Amino-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during this synthesis, ensuring a successful and efficient experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and robust method is a two-step process. It begins with the Mannich reaction, which is an aminoalkylation reaction.[1] This involves the condensation of acetophenone with formaldehyde and a suitable amine (e.g., ammonia or a primary amine) to form a β-aminoketone intermediate (3-amino-1-phenylpropan-1-one).[2][3] This intermediate is then subsequently reduced to the desired this compound.[4]
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The byproducts can originate from both the Mannich reaction and the subsequent reduction step. Key impurities to monitor include:
-
Unreacted Starting Materials: Residual acetophenone.
-
Unreacted Intermediate: The β-aminoketone (3-amino-1-phenylpropan-1-one).[5]
-
Dehydroxylation/Dehydration Product: Formation of the corresponding alkene (e.g., 3-amino-1-phenylpropene) can occur, particularly under harsh acidic conditions or elevated temperatures during the reduction or workup.[6][7]
-
Bis-Mannich Products: If the active hydrogen compound has more than one acidic proton, a second aminomethyl group can be added.[2]
-
Diastereomers: If the synthesis is not stereoselective, a mixture of diastereomers may be formed.[3]
Q3: My final product is a persistent oil and refuses to crystallize. What are the likely causes and how can I resolve this?
A3: An oily product is a common issue. The primary reasons are the presence of impurities that inhibit crystallization or the fact that the free base form of the product may have a low melting point.[5] To induce crystallization, you can:
-
Convert to a Salt: Convert the free base to its hydrochloride salt by dissolving the oil in a solvent like diethyl ether and adding ethereal HCl. The salt form is often a stable, crystalline solid.[5]
-
Solvent Titration: Dissolve the oil in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., hexane or water) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystallization.
-
Seeding: Introduce a small crystal of the desired compound to the supersaturated solution to initiate crystal growth.
-
Further Purification: If impurities are the cause, an additional purification step such as column chromatography may be necessary before attempting crystallization again.
Q4: How can I monitor the progress of the Mannich reaction and the reduction step?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reaction stages.[2] For the Mannich reaction, you will observe the consumption of the acetophenone spot and the appearance of a new, more polar spot for the β-aminoketone. During the reduction, the β-aminoketone spot will be consumed, and a new, even more polar spot corresponding to the final amino alcohol product will appear. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[6]
Troubleshooting Guides
Issue 1: Presence of Unreacted β-Aminoketone in the Final Product
-
Symptom: Analytical data (TLC, HPLC, NMR) of the final product shows the presence of the β-aminoketone intermediate.[5]
-
Probable Cause: Incomplete reduction of the ketone functionality. This can be due to insufficient reducing agent, deactivation of the catalyst (if used), or suboptimal reaction conditions (time, temperature).
-
Recommended Action:
-
Review Reduction Conditions: Ensure the correct stoichiometry of the reducing agent was used. If a catalytic hydrogenation was performed (e.g., with Raney Nickel), ensure the catalyst was active and the hydrogen pressure was adequate.[8]
-
Purification via Column Chromatography: The desired amino alcohol is significantly more polar than the starting ketone. This difference in polarity allows for efficient separation using silica gel column chromatography.
Detailed Protocol for Column Chromatography Purification:
-
Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as hexane:ethyl acetate (e.g., 4:1 v/v).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent system. The less polar β-aminoketone will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then adding a small percentage of methanol or triethylamine to elute the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Issue 2: Significant Formation of the Dehydroxylated Byproduct
-
Symptom: A significant impurity with a molecular weight corresponding to the loss of water from the desired product is detected by GC-MS or LC-MS.
-
Probable Cause: Dehydration of the alcohol can be promoted by acidic conditions, especially at elevated temperatures during the reaction workup or distillation.[6]
-
Recommended Action:
-
Neutral Workup: During the workup, avoid strongly acidic conditions. If an acid wash is necessary, perform it at low temperatures and minimize the contact time.
-
Controlled Distillation: If purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal decomposition.
-
Chromatographic Separation: Similar to the removal of the unreacted ketone, the dehydroxylated byproduct is less polar than the desired amino alcohol and can be separated by silica gel column chromatography.
-
Issue 3: Low Yield in the Mannich Reaction
-
Symptom: The yield of the isolated β-aminoketone intermediate is significantly lower than expected.
-
Probable Cause:
-
Poor Quality Reagents: Decomposed paraformaldehyde or impure amine can lead to low yields.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the reaction. Protic solvents like ethanol are generally preferred.[2]
-
Side Reactions: Competing reactions such as the self-condensation (aldol condensation) of acetophenone can reduce the yield.[2]
-
-
Recommended Action:
-
Reagent Quality Check: Use fresh, high-quality paraformaldehyde and ensure the purity of the amine and acetophenone.
-
Optimization of Reaction Conditions:
-
Temperature: Experiment with a range of temperatures (e.g., reflux in ethanol) to find the optimum.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Stoichiometry Control: Carefully control the molar ratios of the reactants. A slight excess of formaldehyde and the amine may be beneficial.
-
Data and Protocols
Table 1: Common Byproducts and their Characteristics
| Byproduct Name | Molecular Formula | Typical Analytical Signature | Removal Strategy |
| Acetophenone (Unreacted) | C₈H₈O | Characteristic ketone peak in IR (~1685 cm⁻¹). Distinct signals in ¹H NMR. | Acid-base extraction, Column Chromatography |
| 3-Amino-1-phenylpropan-1-one | C₉H₁₁NO | Less polar than the final product on TLC. | Column Chromatography, Recrystallization |
| 3-Amino-1-phenylpropene | C₉H₁₁N | Absence of hydroxyl group in IR and NMR. | Column Chromatography |
| Bis-Mannich Product | C₁₃H₁₉N₂O | Higher molecular weight in MS. | Stoichiometric control, Column Chromatography |
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., cyclohexane, or a mixture of ethanol and water).[8]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Diagram 1: General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Common Impurities
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [The configuration of the diastereoisomers of 3-amino-1, 3-diphenyl-1-propanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
strategies to improve the yield of the 3-Amino-1-phenylpropan-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-Amino-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield, purity, and stereoselectivity of your target compound.
Section 1: Troubleshooting Common Issues (Q&A)
This section addresses the most frequent obstacles encountered during the synthesis of this compound and its derivatives.
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted problem that can originate from several stages of the synthetic process. A systematic approach to identifying the root cause is crucial.
Potential Cause 1: Incomplete Reaction The primary synthetic route to this compound often involves the reduction of a β-aminoketone precursor (e.g., 3-amino-1-phenylpropan-1-one).[1][2] If this reduction is incomplete, a significant portion of your starting material will remain, drastically lowering the yield.
-
Causality: The carbonyl group of the β-aminoketone is sterically and electronically hindered, requiring a sufficiently powerful reducing agent and optimized reaction conditions to achieve full conversion.
-
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. Do not proceed with workup until the starting material spot/peak is absent.[3]
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For hydride reagents like Sodium Borohydride (NaBH₄), degradation due to moisture can reduce its effective concentration. Use freshly opened or properly stored reagents.
-
Temperature & Time: Some reductions may be sluggish at room temperature. Consider increasing the reaction time or gently heating the reaction if the chosen solvent and reagents are stable at higher temperatures.[4] However, be aware that excessive heat can promote side reactions.[5]
-
Potential Cause 2: Side Product Formation Several side reactions can compete with the desired product formation, consuming starting material and complicating purification.
-
Causality: The structure of the β-aminoketone precursor makes it susceptible to side reactions like dehydration or over-reduction. For instance, basic conditions can promote the elimination of the amino group to form acrylophenone, which can be further reduced to other byproducts.[6]
-
Solutions:
-
Choice of Reducing Agent: Catalytic hydrogenation using Raney Nickel has been shown to improve yields by 5-10% and reduce byproducts compared to borohydride reductions.[2] Using water as a solvent in this process can further suppress dehydroxylation side reactions.[2]
-
pH Control: During the reduction and workup, careful control of pH is essential. Strongly acidic or basic conditions can catalyze side reactions. Workup should be performed under mild conditions, often involving careful, cooled addition of acid or base.[3][7]
-
Potential Cause 3: Product Loss During Workup & Purification The target amino alcohol is polar and has a degree of water solubility, which can lead to significant losses during aqueous workup and extraction.
-
Causality: The hydrophilic amino and hydroxyl groups can cause the product to partition into the aqueous layer during liquid-liquid extraction.
-
Solutions:
-
Optimize Extraction: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH 9-14) to ensure the amine is in its free base form, which is less water-soluble.[2] Extract multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7]
-
Brine Wash: Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to "salt out" the dissolved product, pushing it into the organic layer and also removing residual water.
-
Purification Method: While chromatography is an option, it can lead to losses on the column.[8] For many applications, recrystallization from a suitable solvent system (e.g., cyclohexane) is a highly effective method for purification that can yield high-purity material with minimal loss.[2]
-
Q2: I'm struggling with controlling the stereochemistry. How can I synthesize a specific stereoisomer (e.g., syn or anti) with high selectivity?
A2: this compound has two chiral centers, meaning four possible stereoisomers exist. Controlling the diastereoselectivity (syn vs. anti) and enantioselectivity (R vs. S at each center) is a common and critical challenge, especially for pharmaceutical applications.[9][10][11]
Strategy 1: Substrate-Controlled Diastereoselective Reduction The stereochemical outcome of the ketone reduction can be directed by existing chirality in the molecule and the choice of N-protecting group.
-
Causality: Certain N-protecting groups can form a chelate with the reducing agent and the ketone's oxygen atom, creating a rigid intermediate structure. The hydride is then delivered to the less sterically hindered face of the carbonyl, leading to a specific diastereomer.[12]
-
Implementation:
-
For syn-1,3-Amino Alcohols: N-acyl protecting groups (like amides or carbamates) often favor the formation of the syn diastereomer when reduced with agents like samarium(II) iodide.[12]
-
For anti-1,3-Amino Alcohols: N-aryl groups on the β-amino ketone can lead to high selectivity for the anti product.[12]
-
This divergence allows access to either diastereomer simply by changing the protecting group on the nitrogen.
-
Strategy 2: Catalytic Asymmetric Reduction For enantioselective synthesis, chiral catalysts are employed to create a chiral environment around the prochiral ketone.
-
Causality: A chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme) binds to the substrate in a specific orientation, exposing one face of the carbonyl to the reducing agent preferentially.[13][14]
-
Implementation:
-
Oxazaborolidine Catalysts (CBS Reduction): These are well-established catalysts for the asymmetric reduction of ketones using borane as the reductant.[13]
-
Transition Metal Catalysis: Ruthenium or Rhodium complexes with chiral ligands (like BINAP) are highly effective for asymmetric hydrogenation or transfer hydrogenation.[6][13]
-
Biocatalysis: Enzymes such as alcohol dehydrogenases (ADHs) and transaminases (TAs) offer exceptional regio- and stereoselectivity, often operating under mild conditions and producing products with very high optical purity (>99% ee).[9][10][15] Multi-enzyme cascade systems have been developed to produce all four possible stereoisomers of phenylpropanolamine with high yields and selectivities.[9][10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable starting material for this synthesis? A1: A very common and robust route starts from acetophenone.[1][2] This undergoes a Mannich reaction with formaldehyde and an appropriate amine (e.g., methylamine hydrochloride) to form the β-aminoketone hydrochloride salt. This salt is then isolated and subsequently reduced to the target this compound.[2]
Q2: How do I choose the best reducing agent? A2: The choice depends on your specific goals regarding cost, scale, safety, and desired stereoselectivity.
| Reducing Agent | Pros | Cons | Best For |
| Sodium Borohydride (NaBH₄) | Inexpensive, easy to handle, effective.[7] | Can have lower selectivity, may require acidic additives for some substrates. | General-purpose, achiral reductions on a lab scale. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful, reduces most carbonyls. | Highly reactive with water/protic solvents, pyrophoric, requires careful handling. | When weaker reductants fail; for reducing multiple functional groups. |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | High yield, fewer byproducts, environmentally friendly ("green").[2][16] | Requires specialized hydrogenation equipment (pressure reactor). Catalysts can be expensive. | Scalable, high-yield industrial processes. |
| Asymmetric Catalysts (e.g., Ru-BINAP, CBS) | Provides high enantioselectivity.[13][14] | Catalysts and ligands can be expensive and air-sensitive. | Synthesis of specific, optically pure stereoisomers. |
| Biocatalysts (Enzymes) | Extremely high stereo- and regioselectivity, mild reaction conditions.[9][15] | Enzymes can be expensive and have specific substrate scopes and operational parameters (pH, temp). | Green chemistry approaches for high-purity chiral compounds. |
Q3: How should I monitor the reaction progress effectively? A3: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol) is typical. Adding a small amount of a base like triethylamine (~1%) to the eluent can prevent the amino alcohol product from "streaking" on the silica gel plate.[3]
-
Visualization: Use a UV lamp (254 nm) to see the aromatic rings of the starting material and product. Staining with potassium permanganate (KMnO₄) or ninhydrin can also be used to visualize the spots, as the alcohol and amine functionalities will react with these stains.
-
Interpretation: The product, being more polar due to the hydroxyl group, will have a lower Retention Factor (Rf) than the starting ketone. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Section 3: Protocols and Methodologies
Protocol 1: Synthesis of 3-Methylamino-1-phenylpropan-1-ol via Catalytic Hydrogenation
This protocol is adapted from a high-yielding industrial method.[2]
Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)
-
To a sealed reaction vessel, add acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and methylamine hydrochloride (1.2 eq).
-
Add ethanol as the solvent.
-
Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to induce crystallization.
-
Collect the solid 3-methylamino-1-phenylpropan-1-one hydrochloride by filtration and dry.
Step 2: Reduction to 3-Methylamino-1-phenylpropan-1-ol
-
In a pressure hydrogenation reactor, dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride (1.0 eq) in water.
-
Add Raney Nickel catalyst (typically 1-10% by weight of the starting material).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 0.3-1.5 MPa.
-
Stir the reaction at 25-80°C, monitoring hydrogen uptake to determine completion.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
Step 3: Workup and Purification
-
Transfer the aqueous filtrate to a separation funnel.
-
Adjust the pH of the solution to 10-13 using a 30% sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from cyclohexane to yield pure 3-methylamino-1-phenylpropan-1-ol.
Section 4: Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yields.
General Reaction Mechanism: Ketone Reduction
Caption: Simplified mechanism for the reduction of a ketone to an alcohol.
References
- Synthesis of 3-amino-1-phenyl-propan-1-ol.PrepChem.com.
- Paradisi, F., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.ChemCatChem.
- (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.ResearchGate.
- Enantioselective reduction of ketones.Wikipedia.
- US Patent US20040102651A1: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.Google Patents.
- CN Patent CN100432043C: Preparation method of 3-methylamino-1-phenylpropanol.Google Patents.
- KR Patent KR101644016B1: A method for preparing optically active 3-amino-1-phenylpropanol derivatives.Google Patents.
- US Patent US5962737A: 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.Google Patents.
- Possible phenylpropanolamine (PPA) isomers.ResearchGate.
- phenylpropanolamine from benzaldehyde.The Hive Archive.
- Cho, B. T. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones.Chemical Society Reviews.
- Asymmetric hydrogenation of β‐aminoketone 1 to chiral γ‐aminoalcohol 2...ResearchGate.
- Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation.Semantic Scholar.
- What are some common causes of low reaction yields?Reddit.
- Common ways to lose product and reduce yield?Reddit.
- Song, C., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.Applied Microbiology and Biotechnology.
- Szostak, M., et al. (2007). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.Organic Letters.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 9. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
troubleshooting common issues in the chiral resolution of 3-Amino-1-phenylpropan-1-ol
Welcome to the Technical Support Center for the chiral resolution of 3-Amino-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating this versatile chiral building block. Our focus is on the principles of diastereomeric salt crystallization, offering practical, field-proven insights to overcome common experimental hurdles.
I. Foundational Principles & Initial Setup
This section addresses the fundamental concepts and preliminary decisions crucial for a successful chiral resolution.
Q1: What is the underlying principle of chiral resolution for this compound via diastereomeric salt crystallization?
A: The chiral resolution of this compound, a racemic mixture, is most commonly achieved by converting the enantiomers into diastereomeric salts.[1][2] Here's the breakdown of this principle:
-
Reaction with a Chiral Resolving Agent: The racemic base, (±)-3-Amino-1-phenylpropan-1-ol, is reacted with a single enantiomer of a chiral acid (the resolving agent).[3] This acid-base reaction forms a pair of diastereomeric salts. For instance, reacting the (R)- and (S)-amines with (R,R)-tartaric acid yields two diastereomers: [(R)-amine:(R,R)-tartrate] and [(S)-amine:(R,R)-tartrate].
-
Exploiting Different Physical Properties: Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent.[1][3][4]
-
Fractional Crystallization: This difference in solubility allows for the separation of the diastereomers through fractional crystallization.[1] One diastereomer will preferentially crystallize out of the solution under controlled conditions, while the other remains dissolved in the mother liquor.
-
Liberation of the Enantiomer: After isolating the desired diastereomeric salt, the chiral resolving agent is neutralized and removed, typically by treatment with a base, to liberate the enantiomerically enriched amine.[3][5]
Q2: How do I select an appropriate resolving agent and solvent system?
A: The selection of the resolving agent and solvent is the most critical step and often requires empirical screening.[1]
Choosing a Resolving Agent: For the resolution of a basic compound like this compound, chiral acids are the resolving agents of choice. Key factors to consider are:
-
Availability and Cost: The agent must be commercially available in high enantiomeric purity and be economically viable for your scale.[1]
-
Chemical Reactivity: It needs to form a stable, crystalline salt with the amine.[1]
-
Solubility Profile: The resulting diastereomeric salts should exhibit a significant difference in solubility in a common, non-reactive solvent.[1]
Commonly Screened Resolving Agents for Amino Alcohols:
| Resolving Agent | Typical Characteristics |
| (L)- or (D)-Tartaric Acid & Derivatives | Frequently successful for amino alcohols. Derivatives like (+)-dibenzoyl-D-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid are also effective.[5] |
| (R)- or (S)-Mandelic Acid | Often provides good discrimination for aryl-containing amines.[6][7] |
| (R)- or (S)-Camphorsulfonic Acid | A strong acid that can be effective when other agents fail to form crystalline salts. |
Selecting a Solvent System: The solvent's role is to maximize the solubility difference between the two diastereomeric salts.[1][8] An ideal solvent should dissolve a moderate amount of the less soluble salt at an elevated temperature and very little at a lower temperature, while keeping the more soluble salt in solution.
-
Polarity and Hydrogen Bonding: Solvents with varying polarities (e.g., alcohols like methanol, ethanol, isopropanol) and the ability to form hydrogen bonds are excellent starting points.[8]
-
Mixed Solvent Systems: Using a mixture of a "solvent" (where salts are soluble) and an "anti-solvent" (where salts are poorly soluble) offers greater flexibility in fine-tuning solubility.[8]
A systematic screening approach, often on a small scale, is the most effective strategy to identify the optimal resolving agent and solvent combination.[1]
II. Troubleshooting Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the crystallization process.
Q3: My resolution attempt resulted in "oiling out" instead of crystals. What's happening and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][8] This is a common issue and typically points to problems with solubility and supersaturation.[1]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| High Supersaturation | The concentration of the salt is too high for the solvent at that temperature, leading to a rapid, disordered separation. | • Add more solvent: This will lower the concentration and may prevent oiling out.[8]• Increase the initial dissolution temperature: Ensure all the salt is fully dissolved before cooling. |
| Inappropriate Solvent | The chosen solvent may be too "good," leading to high solubility of the salts. | • Change the solvent system: A less polar solvent might favor crystallization.[8]• Introduce an anti-solvent: Slowly add a solvent in which the salts are poorly soluble to induce precipitation.[1] |
| Cooling Rate Too Fast | Rapid cooling doesn't allow sufficient time for the ordered process of crystal nucleation and growth. | • Slow down the cooling rate: Allow the solution to cool gradually to room temperature, and then further cool in an ice bath or refrigerator. A controlled cooling profile is essential.[8] |
Q4: I've formed crystals, but the enantiomeric excess (ee) is low. How can I improve the purity?
A: Low enantiomeric excess (ee) indicates poor separation of the two diastereomers, meaning the desired, less-soluble salt has co-precipitated with the more-soluble one.[8]
Strategies for Improving Enantiomeric Excess:
-
Optimize the Solvent System: This is the most critical factor. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the diastereomeric salts.[1][8]
-
Control the Crystallization Time and Temperature: The final crystallization temperature might be too high, leaving a significant amount of the desired salt in solution, or too low, causing the undesired salt to crash out.[8] Experiment with different final temperatures and equilibration times. Sometimes, a shorter crystallization time can be beneficial if the desired product crystallizes faster (kinetic product).[1]
-
Perform Recrystallization: The most reliable method to upgrade enantiomeric purity is to recrystallize the obtained salt.[8] Dissolve the filtered crystals in a fresh portion of the same or a different solvent system and repeat the crystallization process.
-
Check Purity of Starting Materials: Ensure your racemic this compound and the resolving agent are of high purity. Impurities can sometimes inhibit proper crystal formation or act as nucleation sites for the wrong diastereomer.[1][9] Also, confirm the enantiomeric purity of your resolving agent, as a lower purity will directly limit the maximum achievable ee of your product.[10]
Q5: The yield of my desired diastereomeric salt is very low. What are the possible causes and solutions?
A: Low yield can be frustrating, but it is often an issue that can be resolved by systematically evaluating the process parameters.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| High Solubility of the Desired Salt | The desired diastereomer may be too soluble in the chosen solvent, even at low temperatures.[8] | • Use an anti-solvent: Employing an anti-solvent can reduce the solubility of the desired salt and increase the yield.[8]• Lower the final crystallization temperature: Ensure the mixture is cooled sufficiently to minimize the amount of product remaining in the solution.[8] |
| Suboptimal Stoichiometry | The molar ratio of the resolving agent to the racemate can influence the yield. | • Vary the stoichiometry: While a 0.5 equivalent of resolving agent is often used (to react with one enantiomer), this can be adjusted. Sometimes using a slight excess or deficit can influence the crystallization equilibrium. |
| Premature Filtration | The crystallization process may not have reached equilibrium before filtration. | • Increase the crystallization time: Allow the mixture to stir at the final temperature for a longer period to ensure maximum precipitation of the less soluble salt. |
| Potential Racemization | Although less common under standard resolution conditions, it's worth considering if the desired enantiomer could be racemizing back to the starting mixture under the experimental conditions (e.g., harsh pH or high temperatures for extended periods).[11][12] | • Use milder conditions: Avoid excessively high temperatures and prolonged exposure to strongly acidic or basic conditions. The presence of water can sometimes suppress racemization.[13] |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a general workflow for the resolution of (±)-3-Amino-1-phenylpropan-1-ol.
1. Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.[5]
-
In a separate flask, dissolve the chiral resolving agent (e.g., (L)-tartaric acid, 0.5 - 1.0 eq.) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature. Spontaneous crystallization may occur.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer.[8]
-
Further cool the mixture in an ice bath or refrigerate overnight to maximize crystal formation.
3. Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]
-
(Optional but Recommended) Recrystallize the diastereomeric salt from a fresh portion of the solvent to improve diastereomeric and, consequently, enantiomeric purity.
4. Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 1 M NaOH solution) with stirring until the pH is >10 to deprotonate the amine and neutralize the resolving agent.[3][5]
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the resolved amine.
5. Analysis:
-
Determine the enantiomeric excess (% ee) of the resolved amine using an appropriate analytical method, such as chiral HPLC.[5]
Workflow for Diastereomeric Salt Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Mannich Reaction Conditions for 3-Amino-1-phenylpropan-1-ol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-Amino-1-phenylpropan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this multi-step synthesis. The synthesis of this compound is typically achieved in a two-step process: a Mannich reaction to form the β-aminoketone intermediate, followed by the reduction of the carbonyl group to yield the desired amino alcohol. This guide is structured to address challenges in both stages of this synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves a two-step process. First, a Mannich reaction is performed with acetophenone, formaldehyde, and an amine (e.g., ammonia or a primary/secondary amine) to produce a β-aminoketone, also known as a Mannich base.[1][2][3] This intermediate is then isolated and subsequently reduced to the corresponding β-amino alcohol, this compound.
Q2: My Mannich reaction is giving a very low yield. What are the most common causes?
A2: Low yields in the Mannich reaction can stem from several factors. The most common include improper pH of the reaction medium, incorrect stoichiometry of the reactants, suboptimal temperature control, and the choice of solvent. The stability of the in situ formed iminium ion is crucial and is highly dependent on these parameters.[3][4]
Q3: I am observing significant side product formation in my Mannich reaction. What are they likely to be?
A3: Common side products include self-condensation products of acetophenone (an aldol reaction), bis-alkylation products if a primary amine is used, and polymerization of formaldehyde. The formation of these byproducts is often favored by incorrect reaction conditions, such as prolonged reaction times or high temperatures.
Q4: What are the best reducing agents for converting the β-aminoketone to this compound?
A4: Several reducing agents can be effective. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for reducing ketones to alcohols.[5][6] For a more robust reduction, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can be employed.[2] The choice of reducing agent can also influence the stereoselectivity of the reaction.
Q5: How can I control the stereochemistry of the final amino alcohol product?
A5: Achieving high stereoselectivity in the reduction step is a common challenge. Chiral reducing agents or catalysts can be employed for asymmetric reduction. For instance, using a chiral borane reagent or an oxazaborolidine catalyst can lead to the formation of a specific enantiomer.[7] The choice of N-protecting group on the aminoketone can also direct the stereochemical outcome of the reduction.[4][8]
Troubleshooting Guides
Part 1: The Mannich Reaction - Synthesis of the β-Aminoketone Intermediate
Problem 1: Low or No Product Yield
-
Question: I have followed the standard protocol for the Mannich reaction of acetophenone, formaldehyde, and my amine, but I'm getting a very low yield of the desired β-aminoketone. What should I investigate?
-
Answer: A low yield in a Mannich reaction is a frequent issue that can be systematically addressed by examining the following parameters:
-
pH Control: The Mannich reaction is typically acid-catalyzed. The formation of the crucial electrophilic iminium ion from formaldehyde and the amine is facilitated in acidic conditions.[4] However, excessively low pH can lead to the protonation of the enol form of acetophenone, reducing its nucleophilicity. Conversely, a pH that is too high will inhibit the formation of the iminium ion. The optimal pH is often weakly acidic.
-
Troubleshooting Steps:
-
Monitor the pH of your reaction mixture.
-
If using an amine hydrochloride salt, the in-situ generated HCl may be sufficient.
-
Consider adding a catalytic amount of a Brønsted or Lewis acid to optimize the pH.[9]
-
Experiment with a pH range of 4-6 to find the optimal condition for your specific substrate.
-
-
-
Reaction Temperature: The rate of the Mannich reaction is temperature-dependent. However, higher temperatures can promote the formation of side products, such as aldol condensation products of acetophenone or polymerization of formaldehyde.
-
Troubleshooting Steps:
-
Start the reaction at a lower temperature (e.g., room temperature or slightly above) and monitor the progress by TLC.
-
If the reaction is sluggish, gradually increase the temperature. Refluxing in a suitable solvent like ethanol is a common practice.[2]
-
-
-
Stoichiometry of Reactants: The molar ratio of the three components is critical. An excess of one reactant can lead to the formation of byproducts.
-
Troubleshooting Steps:
-
Typically, a slight excess of formaldehyde and the amine relative to the ketone is used to drive the reaction to completion.
-
Start with a 1:1.2:1.2 molar ratio of acetophenone:formaldehyde:amine and optimize from there.
-
-
-
Problem 2: Formation of a Tar-like, Insoluble Mixture
-
Question: My reaction mixture has turned into a dark, tarry mess, and I cannot isolate my product. What is happening?
-
Answer: The formation of a tar-like substance is often due to the polymerization of formaldehyde, especially under harsh acidic or basic conditions and at elevated temperatures. The furan ring, if present in a modified substrate, is also known to be sensitive to strong acids, which can lead to polymerization.[10]
-
Troubleshooting Steps:
-
Use Paraformaldehyde: Instead of aqueous formaldehyde, use paraformaldehyde, which depolymerizes in situ, providing a slow and controlled release of formaldehyde.
-
Control Temperature: Maintain a lower reaction temperature to minimize polymerization.
-
Optimize Catalyst: Switch to a milder acid catalyst. For sensitive substrates, consider using a Lewis acid like SnCl₄.[10]
-
Solvent Choice: Use a solvent that can help to keep all components in the solution phase. Alcohols like ethanol or methanol are common choices.[2]
-
-
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Catalyst | Amine hydrochloride salt (in-situ acid) | Add catalytic amounts of HCl, acetic acid, or a Lewis acid. |
| Temperature | Room Temperature to 60°C | Start low and gradually increase; monitor by TLC to balance rate and side reactions. |
| Solvent | Ethanol, Methanol, or Water | For sensitive substrates, consider aprotic solvents like THF or dioxane. |
| Reactant Ratio | 1:1.2:1.2 (Ketone:Aldehyde:Amine) | Vary the excess of aldehyde and amine to maximize conversion of the ketone. |
Part 2: Reduction of the β-Aminoketone to this compound
Problem 3: Incomplete Reduction of the Ketone
-
Question: After performing the reduction with sodium borohydride, I still have a significant amount of the starting β-aminoketone in my reaction mixture. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors, including insufficient reducing agent, deactivation of the reagent, or suboptimal reaction conditions.
-
Amount of Reducing Agent: Sodium borohydride is consumed by the ketone and can also react with protic solvents.
-
Troubleshooting Steps:
-
Increase the molar equivalents of NaBH₄. A common starting point is 1.5-2.0 equivalents relative to the ketone.
-
Add the NaBH₄ portion-wise to the reaction mixture to maintain its concentration.
-
-
-
Solvent and Temperature: The choice of solvent can affect the reactivity of NaBH₄. The reaction is typically performed in a protic solvent like methanol or ethanol at a low temperature to control the reaction rate and minimize side reactions.
-
Troubleshooting Steps:
-
Ensure the β-aminoketone is fully dissolved in the solvent before adding the reducing agent.
-
Perform the reaction at 0°C to control the initial exothermic reaction, then allow it to warm to room temperature to ensure completion.
-
-
-
Problem 4: Low Diastereoselectivity or Enantioselectivity in the Reduction
-
Question: My reduction is producing a nearly 1:1 mixture of diastereomers/enantiomers. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity often requires specific reagents and conditions that favor the formation of one stereoisomer over the other.
-
For Diastereoselective Reduction (if a chiral center already exists):
-
Chelation-Controlled Reduction: If the amine is secondary, the nitrogen and the carbonyl oxygen can coordinate to a metal ion, leading to a rigid intermediate that directs the hydride attack from the less hindered face. Using reducing agents in the presence of Lewis acids like CeCl₃ (Luche reduction) can enhance diastereoselectivity.
-
N-Protecting Group: The steric bulk of a protecting group on the nitrogen can influence the direction of hydride attack. Experiment with different protecting groups to find the optimal directing effect.[4]
-
-
For Enantioselective Reduction (of a prochiral ketone):
-
Chiral Catalysts: Employing a chiral catalyst in conjunction with a reducing agent is a common strategy. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones.[7]
-
Enzymatic Reduction: Biocatalysis using ketoreductases can offer excellent enantioselectivity under mild reaction conditions.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base Intermediate)
-
To a round-bottom flask, add acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol or diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the purified hydrochloride salt of the Mannich base.
Protocol 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to 3-(Dimethylamino)-1-phenylpropan-1-ol
-
Dissolve the Mannich base hydrochloride (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Make the solution basic (pH > 10) by adding a sodium hydroxide solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health.
- Synthesis of 3-amino-1-phenyl-propan-1-ol. (n.d.). PrepChem.com.
- Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
- One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. (n.d.). ThaiScience.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.
- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). ACS Publications.
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
- Formation of C-C Bonds via Catalytic Hydrogenation and Transfer Hydrogenation: Vinylation, Allylation, and Enolate Addition of Carbonyl Compounds and Imines. (n.d.). National Institutes of Health.
- Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.
- 3-Methylamino-3-phenylpropan-1-ol. (n.d.). ResearchGate.
- The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. (n.d.). Journal of the American Chemical Society.
- Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. (2018). National Institutes of Health.
- Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry.
- Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (n.d.). American Chemical Society.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.).
- Introduction to Reductions & Sodium Borohydride (Theory & Problems). (2018). YouTube.
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Amino-1-phenylpropan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Amino-1-phenylpropan-1-ol. This crucial intermediate is a building block in the synthesis of various pharmaceuticals, making its purity paramount for downstream applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method of synthesis is the reduction of a corresponding β-aminoketone. Consequently, the most common impurities may include:
-
Unreacted Starting Materials: Residual precursors from the initial synthesis, such as acetophenone.[1]
-
Reaction Byproducts: The corresponding ketone, 3-amino-1-phenylpropan-1-one, may be present due to incomplete reduction or oxidation of the final product.[1]
-
Stereoisomers: If a stereospecific synthesis is performed, the undesired enantiomer can be a critical impurity that requires removal to achieve high enantiomeric purity.[1]
-
Dehydroxylation Side Products: During certain reduction reactions, the hydroxyl group can be eliminated, leading to byproducts.
Q2: My this compound is a persistent oil and will not crystallize. What are my options?
A2: The free base of this compound can exist as a low-melting solid or an oil, which can be challenging to crystallize, especially in the presence of impurities that disrupt the crystal lattice.[2] Here are several strategies to induce crystallization:
-
Salt Formation: Converting the free base to a hydrochloride salt is a common and effective strategy. The salt is often a stable, crystalline solid with a higher melting point, making it more amenable to purification by recrystallization.[1][2] This can be achieved by dissolving the oily product in a suitable solvent like diethyl ether and adding ethereal HCl.[2]
-
Solvent Selection: For the free base, consider recrystallization from a non-polar solvent like cyclohexane.[3]
-
Inducement Techniques: If the product remains an oil, try scratching the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a previously obtained pure crystal can also initiate crystallization.[4]
-
Co-solvent System: The addition of a co-solvent, such as a small amount of ethanol, can sometimes facilitate crystallization.[2]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining chemical purity.[1] For chiral compounds, HPLC with a chiral stationary phase is essential for quantifying enantiomeric excess (ee%).[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural isomers or byproducts.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying unknown impurities.
-
Gas Chromatography (GC): GC can be a suitable technique for analyzing volatile impurities.[6]
Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification of this compound.
Challenge 1: Low Yield After Recrystallization
Low recovery of the purified product is a frequent issue in recrystallization. The following table outlines potential causes and their solutions.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The target compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Cyclohexane and ethylcyclohexane have proven effective for similar compounds.[1][3] |
| Suboptimal pH During Work-up | During aqueous extraction, an incorrect pH can lead to significant product loss in the aqueous phase. Ensure the pH is appropriately adjusted to keep the free base in the organic layer. |
| Excessive Solvent Volume | Using too much solvent for recrystallization will result in a lower yield as more of the compound will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, impurities can be trapped within the crystal lattice. Ensure slow cooling to promote the formation of pure crystals. |
Challenge 2: Tailing or Streaking on Silica Gel Chromatography
The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and inefficient separation.[4]
Caption: Troubleshooting workflow for tailing in silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture containing a basic modifier (e.g., 0.5% triethylamine). Collect fractions systematically.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the compound.[4]
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[4]
Challenge 3: Product Decomposition During Distillation
Amino alcohols can be susceptible to thermal degradation at elevated temperatures, leading to low yields and the formation of impurities during vacuum distillation.[7]
Caption: Decision-making process for purifying thermally sensitive compounds.
References
- BenchChem. (2025). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol. BenchChem.
- BenchChem. (2025). Technical Support Center: (R)-3-(methylamino)
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Ádám, A., & Csomós, P. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
- BenchChem. (2025). troubleshooting common issues in 3-Amino-1-(furan-3-yl)
- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
- BenchChem. (2025). challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- Agilent. (n.d.). Analysis of amino-alcohols, C3-C5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Enantiomeric Excess of 3-Amino-1-phenylpropan-1-ol
Welcome to the technical support center for the chiral resolution of 3-Amino-1-phenylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the enantiomeric purity of this critical chiral building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges encountered during the separation of its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (ee), and why is it critical for a compound like this compound?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other.[1] It is calculated as the difference between the percentage of the major and minor enantiomers: ee (%) = |% major enantiomer - % minor enantiomer|.[1] A racemic mixture, containing equal amounts of both enantiomers (50:50), has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1]
For pharmaceutical intermediates like this compound, achieving high enantiomeric excess is paramount. The two enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological profiles.[2][3] One enantiomer may provide the desired therapeutic effect, while the other could be inactive, less potent, or even cause harmful side effects.[3][4] Therefore, regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.[4][5]
Q2: What are the primary laboratory methods for improving the enantiomeric excess of racemic this compound?
A2: There are three principal strategies for resolving a racemic mixture of this compound:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers at a much faster rate than the other.[6] This leaves one enantiomer unreacted and the other transformed into a new product, allowing for their separation.
-
Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent).[7] This reaction forms two diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[8]
-
Preparative Chiral Chromatography (HPLC): This technique involves the direct separation of enantiomers using a high-performance liquid chromatography system equipped with a chiral stationary phase (CSP).[5] While often used for analysis, this method can be scaled up to isolate multi-gram quantities of pure enantiomers.[9]
Q3: How do I choose the most suitable resolution method for my needs?
A3: The choice of method depends on several factors, including the scale of the separation, required purity, cost, and available equipment.
-
For small-scale (mg to g) and very high purity (>99.5% ee): Preparative Chiral HPLC is often the best, albeit most expensive, option due to its high resolving power.
-
For moderate to large-scale (g to kg) and high purity: Diastereomeric salt resolution is a cost-effective and scalable classical method, though it may require significant process optimization (solvent screening, recrystallizations).[8]
-
For a "green" and highly selective approach: Enzymatic Kinetic Resolution is an excellent choice. It operates under mild conditions and enzymes can offer exceptional selectivity.[10] However, it is fundamentally limited to a 50% theoretical yield for a single enantiomer unless combined with a racemization step in a Dynamic Kinetic Resolution (DKR) process.[11][12]
Q4: What is the most reliable way to measure the enantiomeric excess of my sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric excess.[4][5] It provides direct visualization and quantification of each enantiomer. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating amino alcohols like this compound.[2][7] While other methods like NMR with chiral solvating agents exist, they are generally less precise and more complex to interpret than chiral HPLC.[7]
Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions are powerful but sensitive to reaction conditions. Below are common issues and their solutions.
Issue 1: Low enantiomeric excess (ee) of both the unreacted starting material and the acylated product.
-
Question: My kinetic resolution with a lipase is not selective. The ee for both my remaining amine and the produced amide is below 20%, even at ~50% conversion. What's wrong?
-
Answer: This indicates a low selectivity factor (s) or enantiomeric ratio (E) for the enzyme under your current conditions.[11] The selectivity factor is the ratio of the reaction rates between the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow).[11] To achieve high ee, a high selectivity factor is essential.[13]
Troubleshooting Steps:
-
Change the Enzyme: Not all lipases are the same. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a robust starting point, but other lipases from Pseudomonas cepacia or Candida rugosa may show different and potentially superior selectivity for your substrate.[6][7]
-
Screen Solvents: The solvent has a profound impact on enzyme activity and selectivity. Switch from polar solvents to non-polar, hydrophobic solvents like toluene, hexane, or methyl tert-butyl ether (MTBE).[7] These solvents are less likely to strip the essential water layer from the enzyme, which is crucial for its catalytic activity.
-
Vary the Acyl Donor: The structure of the acyl donor is critical. Simple donors like vinyl acetate or ethyl acetate are common.[6][7] However, using a bulkier acyl donor can sometimes increase the steric hindrance in the enzyme's active site, amplifying the difference in reaction rates between the two enantiomers and thus improving ee.
-
Optimize Temperature: Lowering the reaction temperature (e.g., from 40°C to room temperature or even 0°C) generally increases enantioselectivity.[14] This is because the activation energy difference between the two diastereomeric transition states becomes more significant at lower temperatures. However, be aware that this will also decrease the reaction rate.
-
Table 1: Hypothetical Data on EKR Optimization of an Amino Alcohol
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Substrate ee (%) |
| Lipase A | Vinyl Acetate | THF | 40 | 51 | 15 |
| Lipase B (CALB) | Vinyl Acetate | Toluene | 40 | 50 | 92 |
| Lipase B (CALB) | Vinyl Acetate | Toluene | 25 | 48 | >99 |
| Lipase B (CALB) | Isopropenyl Acetate | Toluene | 40 | 49 | 95 |
Issue 2: The enzymatic reaction is extremely slow or stalls before reaching 50% conversion.
-
Question: My EKR started well, but the reaction rate has dropped to almost zero after only 20% conversion. What can I do to drive it to completion?
-
Answer: A stalled reaction can be due to enzyme deactivation, product inhibition, or poor substrate solubility.
Troubleshooting Steps:
-
Check for Inhibition: The product (amide) or by-product (e.g., acetaldehyde from vinyl acetate) may be inhibiting the enzyme. If possible, perform the reaction under conditions where the by-product is removed (e.g., under vacuum if the by-product is volatile).
-
Ensure Proper Enzyme Hydration: While non-polar solvents are preferred, enzymes require a minuscule amount of water to function. If using rigorously dried solvents and reagents, the enzyme may be inactive. Consider adding molecular sieves to maintain a low but consistent water activity.[15]
-
Increase Enzyme Loading: A simple solution is to increase the amount of enzyme used (e.g., from 10 mg to 50 mg per mmol of substrate).[7]
-
Improve Solubility: If your substrate or acyl donor has poor solubility in the chosen solvent, the reaction will be slow. Gently warming the mixture or screening for a solvent that better dissolves all components without deactivating the enzyme is recommended.
-
Workflow for Troubleshooting Low Enantiomeric Excess in EKR
Caption: Workflow for troubleshooting low enantiomeric excess in EKR.
Troubleshooting Guide: Diastereomeric Salt Resolution
Crystallization is often described as more of an art than a science. This guide helps demystify the process.
Issue 1: No crystals form after adding the resolving agent and cooling the solution.
-
Question: I've dissolved my racemic amine and the chiral tartaric acid derivative in ethanol, but even after cooling in an ice bath and waiting for hours, nothing has precipitated. What's happening?
-
Answer: Crystal formation requires supersaturation, where the concentration of the salt is higher than its solubility. If no crystals form, your solution is likely undersaturated or nucleation is inhibited.
Troubleshooting Steps:
-
Increase Concentration: The most common issue is a solution that is too dilute. Carefully remove a portion of the solvent under reduced pressure and attempt to cool again.
-
Solvent Screening is Crucial: The choice of solvent is the most critical parameter.[7] Ethanol may be too good of a solvent for your diastereomeric salts. Screen a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures thereof). The ideal solvent is one in which one diastereomeric salt is significantly less soluble than the other.
-
Induce Nucleation: If the solution is supersaturated but won't crystallize, nucleation is the problem.
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seed: If you have a tiny crystal of the desired product (from a previous attempt), add it to the supersaturated solution to induce crystallization.
-
-
Try an Anti-Solvent: Slowly add a solvent in which your salts are insoluble (an "anti-solvent," like hexane or diethyl ether) to your solution until it becomes faintly turbid, then warm it until it's clear and allow it to cool slowly.
-
Issue 2: The recovered amine has low enantiomeric excess after crystallization.
-
Question: I managed to get crystals, but after liberating the free amine and checking its purity, the ee is only 40%. How can I improve this?
-
Answer: Low ee in the final product means your isolated crystals were not diastereomerically pure. This is often due to co-crystallization of the more soluble diastereomer.
Troubleshooting Steps:
-
Recrystallize: Purity can almost always be improved by recrystallization.[7] Dissolve your isolated salt in a minimum amount of hot solvent and allow it to cool slowly. This process should be repeated until the ee of the liberated amine no longer increases (as determined by chiral HPLC analysis of small samples).
-
Optimize the Solvent System: As before, the solvent is key. A different solvent might create a larger solubility difference between the two diastereomers, leading to purer crystals in the first crop.
-
Check Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a purer initial crop of the less soluble salt, as there isn't enough resolving agent to precipitate a significant amount of the more soluble diastereomer.
-
Conceptual Flow of Diastereomeric Salt Resolution
Caption: Conceptual diagram of diastereomeric salt resolution.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general starting point for the enzymatic resolution of (rac)-3-Amino-1-phenylpropan-1-ol.
-
Reaction Setup: To a 50 mL round-bottom flask, add (rac)-3-Amino-1-phenylpropan-1-ol (1.0 g, 6.61 mmol) and 20 mL of toluene.
-
Add vinyl acetate (0.91 mL, 9.92 mmol, 1.5 eq.).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (66 mg, ~10 mg/mmol substrate).
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) every few hours. Analyze the aliquots by chiral HPLC to determine the conversion and the ee of the remaining starting material. The reaction should be stopped at or near 50% conversion to maximize the yield and ee of the unreacted enantiomer.[11]
-
Work-up: Once ~50% conversion is reached, filter off the enzyme and wash it with toluene. Concentrate the filtrate under reduced pressure. The resulting residue contains the unreacted amino alcohol and the acylated amino alcohol, which can be separated by standard column chromatography or chemical means (acid/base extraction).
-
Analysis: Determine the final ee of the purified, unreacted amino alcohol using the chiral HPLC method outlined in Protocol 3.
Protocol 2: Analytical Chiral HPLC Method Development
This protocol is for determining the enantiomeric excess of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral stationary phase is recommended. For example, a CHIRALPAK® series column.[7]
-
Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% of an amine modifier like diethylamine (DEA) to improve peak shape for the basic analyte.[2][7]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve a small amount (~1 mg) of your sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Optimization: If baseline separation is not achieved, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).[2] Selectivity in chiral separations can be highly sensitive to mobile phase composition and temperature.[3]
-
Calculation: The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.[7]
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses.
- Benchchem. (n.d.). Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
- AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Wikipedia. (n.d.). Kinetic resolution.
- Oreate AI. (2025). Understanding Enantiomeric Excess: A Guide to Calculation and Importance.
- Chemistry Stack Exchange. (2015). Why are enantiomeric excess % and specific rotation considered?
- Wikipedia. (n.d.). Enantiomeric excess.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- PubMed. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
- Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- STEM - Unipd. (2001). Practical Considerations in Kinetic Resolution Reactions.
- Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- ResearchGate. (2025). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives.
- Lirias. (n.d.). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters.
- PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3-Amino-1-phenylpropan-1-ol
Welcome to the technical support guide for 3-Amino-1-phenylpropan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound. This guide provides in-depth troubleshooting, experimental protocols, and foundational knowledge to help you navigate these challenges effectively.
Introduction to the Solubility Profile of this compound
This compound is a primary amino alcohol with a structure that presents a unique set of solubility challenges. Its phenyl and propyl groups lend a degree of lipophilicity, while the amino and hydroxyl groups provide hydrophilic character. The interplay of these functionalities dictates its solubility in various solvent systems.
This compound's basic amino group means its solubility in aqueous solutions is highly dependent on pH.[1][2][3] At neutral or high pH, it exists predominantly in its less soluble free base form. Conversely, in acidic conditions, the amino group can be protonated to form a more water-soluble salt.[1][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in water. What should be my first step?
A1: The limited aqueous solubility of the free base is the most likely cause. The primary and most effective initial step is to adjust the pH of the solution.
Causality: The amino group on this compound is basic and can accept a proton (H+) to form a positively charged ammonium salt.[1][2] This salt form is significantly more polar than the neutral free base, leading to a substantial increase in aqueous solubility.[4][7][8] This is a standard and highly effective technique for increasing the solubility of basic drugs.[7][8]
Caption: Troubleshooting workflow for insolubility in water.
-
Preparation: Suspend a known amount of this compound in the desired volume of deionized water.
-
Initial Observation: Stir the suspension at room temperature for 5-10 minutes to confirm insolubility.
-
pH Adjustment: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitoring: Monitor the pH of the solution continuously. Observe for visual changes in the suspension.
-
Endpoint: Continue adding acid until the compound completely dissolves. Record the final pH. For most primary amines, a pH between 4 and 6 is sufficient.
-
Validation: Once dissolved, consider neutralizing the solution with a dilute base (e.g., 0.1 M NaOH) to confirm that the compound precipitates back out, validating that the solubility is indeed pH-dependent.
Q2: I need to dissolve this compound in an organic solvent for a reaction. What are my options?
A2: Based on its structure and available data, polar organic solvents are the best starting point. If solubility is still limited, a co-solvent system can be employed.
Causality: The principle of "like dissolves like" is key here. The presence of the polar amino and hydroxyl groups suggests that polar solvents will be more effective. The slight solubility in methanol reported by suppliers supports this.[5][6] For less polar solvents, a co-solvent can be introduced to modify the overall polarity of the solvent system to better match the solute.[9][10][11]
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Can hydrogen bond with the -OH and -NH2 groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Good dipole-dipole interactions. |
| Ethers | THF, Dioxane | Low to Moderate | Moderate polarity, can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Slight | Slight solubility has been reported in chloroform.[5][6] |
| Non-polar | Hexanes, Toluene | Very Low | Mismatch in polarity. |
-
Primary Solvent Selection: Choose a primary solvent in which the compound is sparingly soluble but required for your application (e.g., DCM).
-
Co-solvent Selection: Select a co-solvent in which the compound is highly soluble (e.g., Methanol).
-
Dispensing: Add a known amount of this compound (e.g., 5 mg) to a vial.
-
Titration: Add the primary solvent (e.g., 1 mL of DCM). Then, add the co-solvent in small, precise increments (e.g., 50 µL, representing ~5% v/v).
-
Observation: After each addition of the co-solvent, vortex the vial and visually inspect for complete dissolution.
-
Determination: Record the solvent ratio at which the compound fully dissolves. This provides a starting point for your experimental concentration.
Caption: Mechanism of co-solvency to enhance solubility.
Q3: Can I form a salt of this compound to improve its handling and solubility in a specific solvent?
A3: Yes, salt formation is a highly recommended and widely practiced strategy to improve both the solubility and stability of basic compounds like this one.[7][8][12]
Causality: Converting an ionizable drug into a salt can significantly alter its physicochemical properties, including solubility, dissolution rate, and stability.[8][13] For a basic compound like this compound, reacting it with an acid will form a salt. The choice of the counter-ion (from the acid) can be used to tailor the properties of the resulting salt. For instance, forming the hydrochloride salt dramatically increases aqueous solubility, as seen with the analogous compound phenylpropanolamine hydrochloride, which is freely soluble in water.[14][15][16][17]
-
Dissolution: Dissolve the free base form of this compound in a suitable organic solvent, such as isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (a solution in isopropanol or dioxane is often used to avoid introducing water) while stirring.
-
Precipitation: The hydrochloride salt will likely precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent (the one used for the reaction) to remove any unreacted starting material.
-
Drying: Dry the salt under a vacuum to remove residual solvent.
-
Verification: Confirm the salt formation and purity using analytical techniques such as melting point determination, NMR, or FTIR spectroscopy. The resulting salt should exhibit significantly higher solubility in polar solvents, especially water.
Summary of Key Parameters
| Property | Value/Information | Source |
| Molecular Formula | C9H13NO | [5][18] |
| Molecular Weight | 151.21 g/mol | [5][18] |
| Appearance | Off-White to Pale Yellow Solid | [5][6] |
| Predicted pKa | 14.13 ± 0.20 (for the hydroxyl group) | [5][6] |
| Reported Solubility | Chloroform (Slightly), Methanol (Slightly) | [5][6] |
Note: The predicted pKa likely refers to the hydroxyl group. The pKa of the conjugate acid of the amino group is expected to be in the range of 9-10, similar to other primary amines.[19]
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. In PubChem.
- Wikipedia contributors. (2023, December 28). Cosolvent. In Wikipedia, The Free Encyclopedia.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Forum discussion].
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
- Kumar, L., & Singh, S. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-6.
- National Center for Biotechnology Information. (n.d.). Phenylpropanolamine Hydrochloride. In PubChem.
- JoVE. (2024). Extraction: Effects of pH. Journal of Visualized Experiments.
- Clark, J. (n.d.). Solubility and pH of amines.
- Lee, T. Y., Chen, W. H., & Lin, C. J. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 130-137.
- Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114-118.
- LibreTexts. (2023). Advanced Properties of Amines.
Sources
- 1. Video: Extraction: Effects of pH [jove.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4 [chemicalbook.com]
- 7. Salt formation to improve drug solubility [pubmed.ncbi.nlm.nih.gov]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cosolvent systems: Significance and symbolism [wisdomlib.org]
- 11. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. rjpdft.com [rjpdft.com]
- 14. Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. CAS 154-41-6: Phenylpropanolamine hydrochloride [cymitquimica.com]
- 17. (+/-)-Phenylpropanolamine hydrochloride(154-41-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability Studies of 3-Amino-1-phenylpropan-1-ol
Welcome to the technical support guide for 3-Amino-1-phenylpropan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for stability studies. We will move beyond simple protocols to explore the causality behind experimental design, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A: Based on its chemical structure, this compound is a pale, low-melting solid that requires specific conditions to prevent degradation.[1] For optimal stability, it should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1][2] Some suppliers also recommend refrigerated conditions (0-10°C). It is crucial to avoid moisture, as the compound is hygroscopic and can be sensitive to hydrolysis.[3][4]
Q2: What chemical incompatibilities should I be aware of during my experiments?
A: The molecule contains both a primary amine and a secondary alcohol, making it susceptible to reaction with several classes of compounds. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] Contact with these substances can lead to rapid degradation, including salt formation, esterification, or oxidation of the functional groups.
Q3: What are the primary degradation pathways I should anticipate for this molecule?
A: The structure of this compound suggests several potential degradation pathways that must be investigated in a forced degradation study:
-
Oxidation: The primary amine and secondary alcohol are both susceptible to oxidation. The alcohol can be oxidized to the corresponding ketone, 3-amino-1-phenylpropan-1-one. The amine group can also undergo oxidative degradation.[5] The presence of trace metal ions can catalyze these oxidative processes.[6]
-
Hydrolysis/Deamination: Under acidic conditions, the carbon-nitrogen bond may be susceptible to cleavage, potentially leading to the formation of 3-phenylpropan-1-ol, as seen in similar structures.[7]
-
Photodegradation: The phenyl group is a chromophore, meaning the molecule can absorb UV light. This energy absorption can lead to photolytic cleavage or rearrangement. Therefore, photostability testing according to ICH Q1B guidelines is essential.[8]
-
Thermal Degradation: As with most organic molecules, exposure to high heat can induce degradation through various mechanisms, including dehydration or polymerization.
Q4: What is the recommended analytical technique for conducting stability studies on this compound?
A: The most robust and widely accepted method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[9][10] A reversed-phase column (e.g., C18) is generally effective. The key is to develop a method that can separate the parent peak from all potential degradation products, ensuring that a decrease in the parent peak area accurately reflects its degradation. For identification of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach.[9]
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides in-depth, cause-and-effect troubleshooting for specific issues you may encounter during your stability studies.
Scenario 1: Inconsistent Degradation Rates in Replicate Experiments
Q: I am running forced degradation studies in triplicate, but my results show high variability. For example, under oxidative stress, I see 10% degradation in one sample and 30% in another. What is causing this?
A: High variability is a critical issue that points to uncontrolled variables in your experimental setup. The root cause is often subtle and requires a systematic investigation. This guide will walk you through diagnosing the problem.
Diagnostic Workflow:
-
Evaluate Environmental Controls: The amino and hydroxyl groups are sensitive.
-
Atmosphere: Are you consistently working under an inert atmosphere? The primary amine is prone to oxidation, and inconsistent exposure to atmospheric oxygen can cause significant variability.[11]
-
Light Exposure: Is your lab bench exposed to sunlight? Ensure all samples, including controls, are protected from light unless part of a specific photostability test. Use amber vials or wrap containers in foil.[8]
-
-
Scrutinize Reagent and Solvent Purity:
-
Peroxide Contamination: Ethers and other solvents can form peroxides over time, which are potent oxidizing agents. Use fresh, high-purity solvents for each experiment.
-
Metal Ion Contamination: Trace metals, particularly iron, are known to catalyze the oxidative degradation of amines.[6] Ensure all glassware is scrupulously clean and consider using buffers and reagents with low metal content.
-
-
Verify Solution Preparation and pH Control:
-
pH Stability: Is the pH of your buffered solutions consistent and stable over the course of the experiment? Small shifts in pH can dramatically alter degradation rates, especially for acid- or base-catalyzed hydrolysis.[12] Re-measure the pH of your solutions at the end of the experiment.
-
Homogeneity: Ensure the compound is fully dissolved and the solution is homogeneous before aliquoting into replicate vessels.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting logic for inconsistent stability results.
Scenario 2: Appearance of Multiple, Unidentified Peaks in HPLC
Q: My forced degradation samples (especially under oxidative and photolytic stress) show several new peaks in the HPLC chromatogram. How do I approach their identification?
A: This is an expected outcome of a successful forced degradation study.[13][14] The goal is to prove your analytical method is stability-indicating and to understand the degradation products. A structured approach is key to efficient identification.
Workflow for Impurity Identification:
-
Establish Peak Purity: First, ensure the new chromatographic peaks are pure. Use a photodiode array (PDA) detector to check the spectral purity across each peak. Co-elution can mislead identification.
-
Hypothesize Structures Based on Stress Condition:
-
Oxidative Stress (e.g., H₂O₂): Look for masses corresponding to the addition of one or more oxygen atoms. The most likely product is the ketone from the oxidation of the secondary alcohol (M+14 Da if starting from C₉H₁₃NO to C₉H₁₁NO, but a loss of 2 Da, C₉H₁₁NO).
-
Acidic/Basic Hydrolysis: Look for peaks corresponding to deamination (e.g., 3-phenylpropan-1-ol).[7]
-
Photolytic Stress: Degradation can be less predictable. Look for isomers, dimers, or cleavage products.
-
-
Employ LC-MS for Mass Determination:
-
Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of the parent ion for each new peak.
-
Use high-resolution mass spectrometry (HRMS) to determine the exact mass and predict the elemental composition, which is a powerful tool for confirming your hypothesized structures.
-
-
Consider Synthesis and Co-injection:
-
If a specific degradant is suspected (e.g., 3-amino-1-phenylpropan-1-one), synthesize a small amount of this reference standard.
-
Spike your degraded sample with this standard. If the peak height of the unknown increases without the appearance of a new peak, you have confirmed its identity.
-
Potential Degradation Pathways Diagram:
Caption: Potential degradation pathways for the parent molecule.
Part 3: Key Experimental Protocols & Data
To ensure reproducibility and adherence to regulatory expectations, we provide the following validated starting protocols.
Protocol 1: Forced Degradation Study Framework
This protocol is based on ICH Q1A(R2) guidelines and should be performed on a single batch of this compound.[13] The goal is to achieve 5-20% degradation of the active substance.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | To test susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 8 hours | To test susceptibility to high pH environments. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To simulate exposure to oxidizing agents. |
| Thermal | Dry Heat | 80 °C | 48 hours | To assess intrinsic thermal stability. |
| Photostability | ICH Option 1 or 2 Light Source | Room Temp | Per ICH Q1B | To assess degradation upon light exposure.[8] |
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Application: For each condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl). For thermal stress, store the solid compound in the oven. For photostability, expose the solution or solid as per ICH Q1B, ensuring a dark control is stored under the same temperature conditions.[8]
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acid and base samples to halt the degradation reaction before analysis.
-
Analysis: Dilute all samples to the target concentration and analyze using the stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)
This method provides a robust starting point for analysis. It must be validated for your specific system and requirements.
-
Instrumentation: HPLC with PDA/UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or scan with PDA to determine optimum)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Rationale for Method Choices:
-
The C18 column provides good retention for the phenyl group.
-
The acidic mobile phase (formic acid) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes.
-
A gradient elution is necessary to elute both the polar parent compound and potentially more non-polar degradation products within a reasonable runtime.
References
- 3-(Methylamino)-1-phenylpropan-1-ol - BLDpharm. (n.d.). BLDpharm.
- MSDS of (S)-3-aMino-1-phenyl-propan-1-ol. (n.d.).
- (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. (n.d.). TCI Chemicals.
- 3-AMINO-1-PHENYL-PROPAN-1-OL | 5053-63-4. (n.d.). ChemicalBook.
- method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities. (n.d.). Benchchem.
- Forced Degradation Studies. (2016). SciSpace.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
- 3-AMINO-1-PHENYL-PROPAN-1-OL 5053-63-4 wiki. (n.d.). Guidechem.
- 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0. (n.d.). Benchchem.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- This compound | C9H13NO | CID 121548. (n.d.). PubChem.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- 3-Amino-1-phenyl-propan-1-ol | 5053-63-4. (n.d.). Sigma-Aldrich.
- Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP. (n.d.).
- How to oxidize 3-amino-1-propanol to 3-nitropropanol ?. (2014). ResearchGate.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990).
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. (n.d.). ResearchGate.
- 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. (n.d.). Univar Solutions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 3. capotchem.cn [capotchem.cn]
- 4. univarsolutions.com [univarsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apjhs.com [apjhs.com]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. scispace.com [scispace.com]
- 14. biopharminternational.com [biopharminternational.com]
scale-up challenges for the industrial production of 3-Amino-1-phenylpropan-1-ol
Welcome to the Technical Support Center for the industrial production of 3-Amino-1-phenylpropan-1-ol. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including drugs like Fluoxetine and Atomoxetine, ensuring its robust and scalable production is paramount.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during process development and scale-up.
Core Synthesis Pathway: An Overview
The most common and industrially viable route to this compound involves a two-step process. First, a Mannich reaction is performed using acetophenone, formaldehyde, and a suitable amine to produce a β-aminoketone intermediate. This intermediate is then reduced to yield the final this compound. The stereochemistry of the final product is a critical quality attribute, often controlled during the reduction step.[1][2]
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide: Scale-Up Challenges
This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Issue/Observation | Probable Cause(s) | Recommended Solution(s) & Rationale |
| 1. Mannich Reaction: Dark tar formation, low yield of β-aminoketone. | A. Aggressive Reaction Conditions: High temperatures or strong acids can cause polymerization and side reactions.[3] B. Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or byproduct formation. | A. Temperature & pH Control: Maintain a lower reaction temperature (e.g., 25-60°C). Use a milder acid catalyst or buffer the system to avoid harsh acidic conditions that can degrade reactants. B. Optimize Stoichiometry: Carefully control the addition rate and molar equivalents of formaldehyde and the amine. Using a pre-formed iminium salt can sometimes provide better control and yields.[3] |
| 2. Reduction Step: Incomplete conversion of the β-aminoketone. | A. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. B. Catalyst Deactivation (for Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned by impurities or lose activity over time.[4] C. Poor Solubility: The ketone intermediate may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent. | A. Increase Reducing Agent: For agents like NaBH₄, increase the molar equivalents incrementally (e.g., from 1.5 to 2.5 eq.).[5] B. Catalyst Management: Ensure the purity of the substrate. Use a fresh batch of catalyst or increase the catalyst loading. For catalytic transfer hydrogenation, ensure the hydrogen donor is efficient. C. Solvent Selection: Choose a solvent (e.g., methanol, ethanol, water) in which the substrate is highly soluble at the reaction temperature.[4][5] |
| 3. Stereoselectivity: Low enantiomeric excess (ee) in the final product. | A. Non-Stereoselective Reduction: Standard reducing agents like NaBH₄ are not stereoselective and will produce a racemic mixture. B. Ineffective Chiral Catalyst: The chosen asymmetric catalyst may not be optimal for the substrate, or reaction conditions (temperature, pressure) may not be favorable. | A. Employ Asymmetric Reduction: This is the most critical step for achieving high chirality. Utilize established chiral catalysts such as spiroborate esters or chiral oxazaborolidines.[1][6] B. Optimize Asymmetric Conditions: Screen different chiral ligands and catalysts. Systematically optimize temperature, hydrogen pressure, and catalyst loading, as these parameters significantly impact enantioselectivity.[6] Biocatalytic methods using stereocomplementary alcohol dehydrogenases and ω-transaminases also offer a highly selective alternative.[7] |
| 4. Purification: Product decomposition during vacuum distillation. | A. Thermal Instability: Amino alcohols can be susceptible to thermal degradation at elevated temperatures, even under vacuum.[3] B. Presence of Impurities: Catalytic residues or other impurities can promote decomposition. | A. Alternative Purification Methods: i. Salt Crystallization: Convert the amino alcohol into a stable crystalline salt (e.g., hydrochloride). This allows for purification via recrystallization, which is often more scalable and avoids high temperatures.[3][8] ii. Column Chromatography: While effective, this method is generally less suitable for very large industrial scales but can be used for high-purity requirements at smaller scales.[1] |
| 5. Final Product: Poor long-term stability or color change. | A. Oxidation: The amino group can be susceptible to air oxidation over time, leading to colored impurities. B. Residual Impurities: The presence of unreacted starting materials or byproducts can affect stability. High purity (e.g., >99%) is crucial for pharmaceutical intermediates.[9] | A. Inert Atmosphere: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. B. Rigorous Purity Analysis: Implement robust analytical methods like HPLC to confirm purity and identify any residual impurities.[10] Ensure the purification process effectively removes the β-aminoketone precursor, a common process-related impurity.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage to control for ensuring high enantiomeric purity of the final product? The reduction of the β-aminoketone intermediate is the most critical step for establishing the desired stereochemistry. While classical reducing agents like sodium borohydride will yield a racemic mixture, achieving high enantiomeric excess (>98% ee) necessitates the use of asymmetric synthesis methods.[9] This typically involves catalytic asymmetric reduction with a chiral catalyst, such as a spiroborate ester or an oxazaborolidine-catalyzed reduction.[1][6] The choice of catalyst, solvent, temperature, and pressure must be carefully optimized to maximize stereoselectivity.[6]
Q2: During scale-up of the catalytic hydrogenation, the reaction rate has slowed significantly compared to the lab scale. What could be the issue? This is a common scale-up challenge related to mass transfer limitations. In a larger reactor, the efficiency of mixing and gas-liquid transfer (for hydrogen) can decrease.
-
Agitation: Ensure the reactor's agitation is sufficient to keep the catalyst suspended uniformly and to facilitate the dissolution of hydrogen gas into the liquid phase.
-
Hydrogen Pressure: Increasing the hydrogen pressure can enhance the driving force for gas transfer and increase the reaction rate.[4]
-
Catalyst Loading: While not always desirable from a cost perspective, a modest increase in catalyst loading can compensate for mass transfer limitations.
Q3: What are the key process-related impurities I should monitor for in the final product? The most common and critical impurity is the unreacted β-aminoketone starting material (3-amino-1-phenylpropan-1-one). Other potential impurities can arise from side reactions during the Mannich condensation or over-reduction/degradation. A robust, stability-indicating HPLC method is essential for quantifying the purity of this compound and separating it from these related substances.[10]
Q4: Can I use a one-pot procedure for the Mannich reaction and subsequent reduction? While theoretically possible, a one-pot approach presents significant challenges for control and optimization, especially at an industrial scale. The optimal conditions (solvent, temperature, pH) for the Mannich reaction are often different from those required for the reduction. For instance, the Mannich reaction is typically run at a moderate temperature in a protic solvent, while a catalytic hydrogenation might require different pressures and temperatures. A two-step process with isolation of the β-aminoketone intermediate is strongly recommended as it allows for purification at the intermediate stage and provides much better process control, leading to higher purity and more consistent yields of the final product.
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride (β-Aminoketone Intermediate)
This protocol is based on a standard Mannich reaction.[4]
-
Reaction Setup: In a closed reaction vessel, charge acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and monomethylamine hydrochloride (1.1 eq).
-
Solvent Addition: Add an alcohol solvent, such as ethanol or isopropanol.
-
Reaction Conditions: Heat the mixture to 60–100 °C and maintain it under pressure for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Crystallization: Cool the concentrated residue to induce crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride salt.
-
Isolation: Isolate the crystalline product by filtration and wash with a cold solvent (e.g., cold ethanol or cyclohexane) to remove soluble impurities. Dry the product under vacuum.
Protocol 2: Reduction of β-Aminoketone via Catalytic Hydrogenation
This protocol outlines a general procedure for reduction using a Raney Nickel catalyst.[4]
-
Reactor Charging: To a stainless-steel pressure reactor, add the 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) from the previous step.
-
Solvent and Catalyst: Add a suitable solvent (water is often a good choice to minimize side reactions) to fully dissolve the starting material.[4] Carefully add the Raney Nickel catalyst (typically 5-10% by weight).
-
Inerting and Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 0.3–1.5 MPa and maintain the temperature between 25–80 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Depressurize the reactor and filter the mixture to remove the catalyst. Adjust the pH of the filtrate to 9–14 with an aqueous base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via crystallization or distillation as discussed in the troubleshooting guide.
References
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. Retrieved from The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Pharmaceutical Intermediates: A Case Study on (S)-3-Amino-3-phenylpropan-1-ol. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- PMC - NIH. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene.
- PMC - NIH. (n.d.). Recent progress in the chemistry of β-aminoketones.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 200621-69-8|(R)-3-Amino-1-phenylpropan-1-ol hydrochloride|BLDpharm [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Amino-1-phenylpropan-1-ol
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 3-Amino-1-phenylpropan-1-ol, a common basic pharmaceutical intermediate. As a senior application scientist, my goal is to provide you with a logical, in-depth, and scientifically grounded framework to diagnose and resolve these common chromatographic frustrations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the issues you are likely facing at the bench. We will begin with the most probable causes and progressively delve into more complex solutions.
Q1: I'm seeing significant tailing for my this compound peak. What is the most likely cause?
A1: The primary culprit is most often secondary interactions between your basic analyte and acidic silanol groups on the silica-based stationary phase of your HPLC column. [1][2][3]
-
Expertise & Experience: this compound contains a primary amine functional group. At typical reversed-phase HPLC mobile phase pH values (e.g., pH 3-7), this amine group will be protonated, carrying a positive charge. The stationary phase, particularly in older or less robustly end-capped columns, has exposed silanol groups (Si-OH).[3] These silanols can become deprotonated (SiO-) and carry a negative charge, creating an ion-exchange interaction with your positively charged analyte.[2][4] This "sticky" secondary interaction, in addition to the primary reversed-phase retention mechanism, causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic tail.[3][4]
-
Trustworthiness: This is a well-documented phenomenon for basic compounds in reversed-phase HPLC.[2][3] The strength of this unwanted interaction is a key factor in poor peak shape for amines.[4]
Below is a diagram illustrating this problematic interaction.
Caption: Interaction of protonated this compound with the stationary phase.
Q2: How can I quickly determine if the peak tailing is a chemical issue (like silanol interactions) or a physical problem with my HPLC system?
A2: Inject a neutral compound as a diagnostic probe.
-
Expertise & Experience: To differentiate between chemical and physical problems, inject a neutral, well-behaved compound (e.g., toluene, caffeine, or methylparaben) under the same chromatographic conditions.[4]
-
If the neutral compound's peak is symmetrical: The issue is chemical in nature and specific to your basic analyte. The primary focus should be on mitigating the secondary silanol interactions.[4]
-
If the neutral compound's peak also tails: The problem is likely physical, related to the HPLC system or the column itself.[4] This could include issues like a column void, excessive extra-column volume (e.g., overly long or wide tubing), or a poorly seated fitting.[1][4]
-
-
Trustworthiness: This is a standard and highly effective troubleshooting technique used by chromatographers to isolate the root cause of peak shape distortions.[4]
The following workflow diagram outlines this diagnostic process.
Caption: Diagnostic workflow to identify the cause of peak tailing.
Q3: My neutral compound peak is sharp, so the issue is chemical. How do I improve the peak shape of this compound?
A3: The most effective strategies involve optimizing the mobile phase pH and/or using mobile phase additives to suppress silanol interactions.
-
Expertise & Experience: Your goal is to minimize the unwanted ionic interaction between your analyte and the stationary phase. You can achieve this in several ways:
-
Lower the Mobile Phase pH: By reducing the pH to around 2.5-3.0, you can protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[3] This prevents the ion-exchange interaction with your protonated amine. Formic acid or trifluoroacetic acid (TFA) at 0.1% are common choices.
-
Increase the Mobile Phase pH: While counterintuitive for a silica column, if using a pH-stable column (e.g., a hybrid or polymer-based column), increasing the pH to approximately 2 units above the pKa of your analyte will deprotonate the amine group, neutralizing its positive charge. The estimated pKa of the primary amine in this compound is in the range of 9-11. Therefore, a pH of around 11 or higher would be needed, which requires a specialized column resistant to dissolution at high pH.[2]
-
Use a Competing Base: Add a small concentration of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. However, modern, high-purity columns often make this approach less necessary.
-
Increase Buffer Concentration: A higher ionic strength buffer (e.g., increasing phosphate buffer from 10 mM to 25 mM for LC-UV applications) can also help mask silanol interactions and improve peak shape.
-
-
Trustworthiness: Manipulating the mobile phase pH is a fundamental and powerful tool in reversed-phase HPLC for controlling the retention and peak shape of ionizable compounds. The use of additives to mitigate silanol effects is also a well-established practice.
Data Presentation: Impact of Mobile Phase pH on Analyte and Silanol Ionization
| Mobile Phase pH | State of this compound (pKa ~9-11) | State of Silanol Groups (pKa ~3.5-4.5) | Expected Peak Shape |
| pH < 3 | Protonated (R-NH3+) | Largely Neutral (Si-OH) | Improved Symmetry |
| pH 4-7 | Protonated (R-NH3+) | Partially to Fully Deprotonated (SiO-) | Significant Tailing |
| pH > 11 (with appropriate column) | Neutral (R-NH2) | Deprotonated (SiO-) | Improved Symmetry |
Q4: I've tried adjusting the mobile phase, but the tailing persists. Could my column be the problem?
A4: Absolutely. The choice of HPLC column is critical for analyzing basic compounds.
-
Expertise & Experience: Not all C18 columns are created equal. For basic analytes, you should prioritize columns specifically designed to minimize silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica that has fewer metal contaminants, which can activate silanols. They also undergo a process called "end-capping," where smaller silane molecules (like trimethylsilane) are used to bond with many of the remaining accessible silanol groups after the primary C18 bonding. This creates a more inert surface.
-
Consider Columns with Alternative Chemistries:
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the alkyl chain. This polar group can help shield the analyte from residual silanols.
-
Positively Charged Surfaces: Some columns are designed with a slight positive charge on the surface at low pH. This helps to repel protonated basic analytes through electrostatic repulsion, preventing them from getting close enough to interact with the underlying silanols.
-
-
-
Trustworthiness: Column manufacturers have invested significant research into developing stationary phases that provide excellent peak shape for basic compounds, and using a "base-deactivated" or similarly described column is a standard recommendation.[4]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol will guide you through systematically testing the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions:
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable starting gradient (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample: this compound at a known concentration in a weak solvent (e.g., water/acetonitrile).
-
-
Test 1: Low pH Condition:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the new mobile phase for at least 15 column volumes.
-
Inject the sample and record the chromatogram.
-
Calculate the USP tailing factor for the analyte peak.
-
-
Test 2: Mid-Range pH (for comparison):
-
Prepare Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
-
Prepare Mobile Phase B: Acetonitrile.
-
Thoroughly flush the system and column with a water/acetonitrile mixture before introducing the new buffer.
-
Equilibrate the column with the new mobile phase.
-
Inject the sample and record the chromatogram.
-
Calculate the USP tailing factor.
-
-
Analysis:
-
Compare the peak shapes and tailing factors from the low pH and mid-range pH conditions. A significant improvement at low pH strongly indicates that silanol interactions are the primary cause of tailing.
-
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
- Agilent Technologies. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Nacalai Tesque, Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube. [Link]
- Chrom-Support. (n.d.). HPLC Troubleshooting Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SCION Instruments. (n.d.). HPLC Column Selection Guide.
- LCGC International. (2021, September 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- ALWSCI. (2023, December 27). The Importance of Mobile Phase pH in Chromatographic Separations.
- Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- LCGC North America. (2001, November 1). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- LibreTexts Chemistry. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
- Horvath, C., et al. (1983). Dynamic effect of secondary equilibria in reversed-phase chromatography. The Journal of Physical Chemistry. [Link]
- PubChem. (n.d.). This compound.
- Hengyuan Fine Chemical. (n.d.). This compound.
Sources
selection of a suitable catalyst for the asymmetric synthesis of 3-Amino-1-phenylpropan-1-ol
Welcome to the technical support center for the asymmetric synthesis of chiral 3-amino-1-phenylpropan-1-ol. This critical chiral building block is a key intermediate in the synthesis of various pharmaceuticals.[1] Achieving high enantiomeric purity is paramount, and the selection and implementation of a suitable catalytic system are crucial for success.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the common challenges and questions that arise during experimentation. We will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic route.
Catalyst Selection: Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing chiral this compound?
A: The most prevalent and effective strategies involve the asymmetric reduction of the prochiral precursor, 3-amino-1-phenylpropan-1-one. The two dominant catalytic systems for this transformation are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to reduce the ketone to the desired chiral alcohol with high enantioselectivity.[2][3]
-
Noyori Asymmetric Hydrogenation: This approach uses chiral Ruthenium(II)-diphosphine-diamine complexes (e.g., Ru-BINAP systems) to catalyze the hydrogenation of the ketone with molecular hydrogen (H₂), often under pressure.[4][5]
-
Biocatalysis: Utilizing enzymes, such as specific dehydrogenases, offers a green and highly selective alternative under mild reaction conditions.[6][7]
Q2: How do I choose between a CBS catalyst and a Noyori-type catalyst for my synthesis?
A: The choice depends on available equipment, substrate scope, and cost considerations. The following decision-making workflow can guide your selection.
Caption: Catalyst selection decision workflow.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue Category 1: Poor Enantioselectivity
Q3: My reaction yields the desired product, but the enantiomeric excess (ee) is low (<80%). What are the likely causes and how can I fix this?
A: Low enantioselectivity is a common but solvable problem. The root cause often lies in the integrity of the catalytic system or the reaction conditions.
Potential Causes & Solutions:
-
Presence of Water: This is the most frequent culprit, especially in CBS reductions. Water can react with the borane reagent and interfere with the chiral environment of the catalyst, drastically reducing enantioselectivity.[8]
-
Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Impure Substrate: Impurities in the 3-amino-1-phenylpropan-1-one starting material can poison the catalyst or interfere with its function.[9]
-
Solution: Purify the aminoketone precursor by recrystallization or column chromatography before the reduction step. Confirm purity by NMR and/or LC-MS.
-
-
Catalyst Degradation: Chiral catalysts, particularly organometallic ones like Noyori's, can be sensitive to air and moisture. The oxazaborolidine ring in CBS catalysts can also be compromised.
-
Solution: Purchase catalysts from reputable suppliers and store them under the recommended conditions (e.g., under inert gas, in a freezer). Handle catalysts in a glovebox or under a positive pressure of inert gas.
-
-
Incorrect Temperature: The optimal temperature for achieving high ee is crucial. For many CBS reductions, sub-ambient temperatures (e.g., -20 °C to 0 °C) are required to maximize the energy difference between the two diastereomeric transition states.[10]
-
Solution: Carefully control the reaction temperature using a cryocooler or a suitable cooling bath. Perform a temperature optimization study, testing a range from -40 °C to room temperature to find the sweet spot for your specific substrate.
-
Issue Category 2: Low Conversion or Yield
Q4: My reaction is sluggish, shows low conversion by TLC/LC-MS, or my isolated yield is poor despite good conversion. What should I investigate?
A: Low yield can stem from issues with catalytic activity, reaction conditions, or product isolation.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst may not be active due to improper activation or decomposition (see Q3). For Noyori hydrogenations, the precatalyst must be converted to the active hydride species.[4]
-
Solution: For Ru-based catalysts, ensure the activation procedure is followed correctly. For CBS reductions, ensure the borane source is active and added correctly to form the catalyst-borane complex before adding the substrate.[8]
-
-
Insufficient Hydrogen Pressure (Noyori Hydrogenation): Asymmetric hydrogenations often require a specific pressure of H₂ to proceed efficiently.[4]
-
Solution: Ensure your reactor is properly sealed and pressurized to the level specified in the protocol (e.g., 1100 psi). Check for leaks.
-
-
Product Degradation During Workup/Purification: Amino alcohols can be sensitive to thermal degradation, especially during vacuum distillation.[9]
-
Solution: Avoid high temperatures during purification. Instead of distillation, consider purification by flash column chromatography. Alternatively, convert the amino alcohol to a stable crystalline salt (e.g., hydrochloride) for purification by recrystallization.[9]
-
-
Poor Extraction: The amino alcohol product can have significant water solubility, especially when protonated.
-
Solution: During aqueous workup, ensure the aqueous layer is basified (pH > 10) to deprotonate the amine, making it more soluble in organic extraction solvents like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Key Experimental Protocols
Protocol 1: Asymmetric Reduction via CBS Catalyst
This protocol is adapted from established procedures for the asymmetric reduction of aminoketones.[10]
Workflow Diagram:
Caption: Experimental workflow for CBS reduction.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1 M solution in toluene).
-
Catalyst-Borane Complex Formation: Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20 °C in a cryocool bath. Slowly add Borane-dimethyl sulfide complex (BH₃·DMS, 1.1 eq) to the catalyst solution and stir for 10 minutes. A complex between the catalyst and borane will form.[8]
-
Substrate Addition: In a separate flask, dissolve 3-amino-1-phenylpropan-1-one (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench the excess borane by the slow, dropwise addition of methanol at -20 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Comparative Data on Catalytic Systems
The selection of a catalyst has a profound impact on both the enantioselectivity and the overall yield of the reaction. Below is a summary of expected performance based on literature for analogous systems.
| Catalytic System | Chiral Source | Reductant | Typical Temp. | Typical ee (%) | Typical Yield (%) | Key Considerations |
| CBS Reduction | (R)- or (S)-Me-CBS | BH₃·DMS | -20 to 0 °C | >95%[2] | 85-95% | Requires strictly anhydrous conditions.[8] |
| Noyori Hydrogenation | (R)- or (S)-BINAP-Ru | H₂ gas | 30 °C | >98% | >90% | Requires high-pressure reactor; catalyst can be air-sensitive.[4][5] |
| Biocatalysis | Dehydrogenase Enzyme | Isopropanol | 25-37 °C | >99%[6] | Variable | Mild conditions; may require specific pH and buffer systems.[6] |
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Noyori Hydrogenation.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples.
- Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction.
- Sigma-Aldrich. (n.d.). CBS Catalysts.
- Chem-Station International Edition. (2014, October 16). Noyori Asymmetric Hydrogenation.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- BenchChem. (2025). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
- Bai, L., Xiao, G., & Zhuo, G. (2012). Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry.
- BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
- Szaleniec, M., et al. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
- MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CBS Catalysts [sigmaaldrich.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
methods for the removal of unreacted starting materials from 3-Amino-1-phenylpropan-1-ol
An essential intermediate in the synthesis of various pharmaceutical agents, the purity of 3-Amino-1-phenylpropan-1-ol is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Inadequate removal of unreacted starting materials not only compromises yield but can also introduce impurities that are difficult to remove in later stages, potentially leading to regulatory hurdles and compromised clinical outcomes.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions for the effective purification of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to resolve common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude product?
A1: The most common impurities are typically the electrophilic and nucleophilic precursors used in the synthesis. For instance, in syntheses involving a Henry reaction (nitroaldol condensation), residual benzaldehyde and nitroethane are common.[2] In Mannich-type reactions or reductive aminations, unreacted acetophenone or the intermediate ketone, 3-amino-1-phenylpropan-1-one , may be present.[3][4]
Q2: I have a complex crude mixture. What is the most robust and generally applicable first step for purification?
A2: Acid-base extraction is unequivocally the most powerful and highly recommended initial purification technique.[5][6] This method leverages the basicity of the amino group in your target compound. By treating your crude organic mixture with an aqueous acid, the this compound is protonated, forming a water-soluble ammonium salt. Neutral starting materials like benzaldehyde and acetophenone will remain in the organic layer, allowing for a clean separation.[6][7]
Q3: My product appears as a persistent oil after solvent evaporation, even after extraction. How can I induce crystallization?
A3: Obtaining a crystalline solid from an oily product is a common challenge. First, ensure residual solvent is completely removed under a high vacuum. If it remains an oil, attempting recrystallization from a non-polar solvent like cyclohexane or a mixture of hexane and a small amount of a more polar solvent (like ethyl acetate) can be effective.[4] Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites to initiate crystallization.
Q4: Can I use distillation for purification?
A4: While distillation is a possible purification method, it should be approached with caution.[1] this compound has a relatively high boiling point and contains both alcohol and amine functional groups, making it susceptible to thermal decomposition. If you choose this route, vacuum distillation is mandatory to lower the boiling point and minimize degradation. This method is generally less effective for removing impurities with similar boiling points.
Troubleshooting Guides & In-Depth Protocols
Problem: My crude product is contaminated with neutral starting materials (e.g., Benzaldehyde, Acetophenone).
Solution: Implement a rigorous acid-base extraction workflow.
This technique is the cornerstone of purifying amino alcohols and exploits the difference in solubility between the basic product and neutral or acidic impurities.[5]
Causality and Mechanism:
The nitrogen atom in this compound has a lone pair of electrons, making it a Lewis base. In the presence of an acid (like HCl), it readily accepts a proton to form a charged ammonium salt (R-NH3+ Cl-). This ionic salt is highly soluble in water and will partition into the aqueous phase. In contrast, neutral organic compounds like benzaldehyde or acetophenone have no basic site to protonate and therefore remain in the non-polar organic solvent layer. Subsequently, neutralizing the aqueous layer with a base (like NaOH) deprotonates the ammonium salt, regenerating the free amine (R-NH2), which is less soluble in water and can be re-extracted into a fresh organic layer.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash (Extraction of Amine): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The protonated, water-soluble amino alcohol is now in the aqueous layer (typically the bottom layer if using DCM, top if using ethyl acetate). Drain and collect the aqueous layer. The organic layer, containing the neutral impurities, should be set aside.
-
Re-extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of 1 M HCl. Combine this second aqueous wash with the first. Discard the organic layer containing the impurities.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base solution (e.g., 4 M NaOH) dropwise while stirring until the pH is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine from the basified aqueous solution using three portions of a fresh organic solvent (DCM or ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purifying this compound via acid-base extraction.
Problem: My product is still impure or oily after extraction.
Solution: Purify further using recrystallization.
Recrystallization is a powerful technique for purifying solid compounds by removing small amounts of remaining impurities. The key is selecting an appropriate solvent system.
Causality and Mechanism:
The principle behind recrystallization is the difference in solubility of a compound in a solvent at different temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be completely insoluble in the hot solvent (allowing them to be filtered off) or completely soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after the desired product crystallizes).
-
Solvent Selection: Based on literature and the polarity of your product, select a potential solvent or solvent pair. For this compound, non-polar solvents are a good starting point.[4] See the table below for suggestions.
-
Dissolution: Place the impure solid/oil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound just fully dissolves. Adding excess solvent will reduce your final yield.
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
| Solvent | Boiling Point (°C) | Characteristics & Use Case |
| Cyclohexane | 81 | Excellent choice for non-polar to moderately polar compounds. Cited for similar structures.[4] |
| Hexane / Ethyl Acetate | Variable | A good solvent pair. Dissolve in a minimum of hot ethyl acetate, then add hot hexane until cloudy. |
| Toluene | 111 | Higher boiling point, good for dissolving moderately polar compounds. |
| Diisopropyl Ether | 68 | Can be effective, but be cautious of peroxide formation. |
Problem: My impurities are structurally very similar to my product, and other methods have failed.
Solution: Employ column chromatography for high-resolution separation.
When simpler methods are insufficient, column chromatography provides a high degree of separation based on the differential adsorption of compounds to a solid stationary phase.
Causality and Mechanism:
In normal-phase chromatography, a polar stationary phase (like silica gel) is used. A solvent mixture (the mobile phase) flows through the column. Compounds in the mixture will adsorb to the silica and then desorb back into the mobile phase at different rates. Polar compounds interact more strongly with the polar silica and thus travel down the column more slowly (lower Retention Factor, or Rf). Non-polar compounds interact weakly and are eluted more quickly (higher Rf). Since this compound contains a polar hydroxyl and an even more polar amino group, it will adsorb strongly to silica gel compared to less polar starting materials like benzaldehyde.
-
Stationary Phase: Silica gel (SiO2) is the standard choice.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
-
Start with a relatively non-polar system, such as 20% ethyl acetate in hexane.
-
Your product, being polar, should have a low Rf (e.g., 0.2-0.3). The less polar impurities should have a higher Rf.
-
If the product does not move from the baseline, increase the polarity of the eluent. A common system for amino alcohols is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide added to the eluent. The basic additive prevents the amine from "streaking" on the acidic silica gel by keeping it in its free base form.
-
-
Column Packing: Pack the column with a slurry of silica gel in your chosen eluent. Ensure there are no air bubbles or cracks.
-
Loading and Elution: Load your sample onto the top of the silica gel and begin running the eluent through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and evaporate the solvent.
Caption: Decision tree for selecting the appropriate purification strategy.
References
- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Wikipedia. (2023). Acid–base extraction.
- Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2857.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- CSB SJU Chemistry. (2020, July 23). Acid base extraction [Video]. YouTube.
- Google Patents. (1999). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Amino-1-phenylpropan-1-ol
Introduction
In the pharmaceutical industry, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of quality assurance.[1][2] It provides documented evidence that a method is suitable for its intended purpose, ensuring the reliability and accuracy of results.[1][3] This guide offers an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino-1-phenylpropan-1-ol, a key chemical intermediate. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), and compare different analytical approaches to arrive at a robust, validated method.[4][5][6]
This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality and safety of the final drug product. Therefore, a precise and accurate analytical method for its quantification is essential. This guide will walk researchers, scientists, and drug development professionals through the validation process, emphasizing the scientific rationale behind each step.
The Importance of Method Validation
Analytical method validation is a documented process that demonstrates an analytical method's suitability for its intended use.[1][3] It ensures the accuracy, precision, specificity, and reproducibility of test results.[1] Without proper validation, analytical data lacks scientific and legal credibility, which can lead to regulatory non-compliance, product recalls, and potential patient safety issues.[1][7]
The validation process involves evaluating several key performance characteristics of the method. These parameters, as defined by the ICH, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5][8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[2][5]
-
Accuracy: The closeness of test results to the true value.[4][8][9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[2][9]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][10]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]
The following sections will detail the experimental design and acceptance criteria for each of these validation parameters.
Experimental Workflow and Protocols
Diagram of the HPLC Method Validation Workflow
Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the analytical method can accurately and specifically detect this compound without interference from potential impurities, degradation products, or matrix components.[7][8]
Protocol:
-
Prepare a stock solution of this compound.
-
Subject the stock solution to forced degradation conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method.
-
Evaluate the chromatograms for peak purity and resolution between the main peak and any degradation peaks.
Acceptance Criteria:
-
The method should be able to separate the main analyte peak from all degradation product peaks.
-
The peak purity of the this compound peak in the stressed samples should pass the acceptance criteria of the photodiode array (PDA) detector.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of this compound over a specified range.[7]
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial dilutions to prepare at least five calibration standards at different concentration levels. For an assay method, the range is typically 80% to 120% of the test concentration.[7]
-
Inject each standard in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy (Recovery Studies)
Objective: To determine the closeness of the test results obtained by the method to the true value.[8][9]
Protocol:
-
Prepare a placebo (matrix) sample without the analyte.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9]
4.1 Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.
4.2 Intermediate Precision
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
The RSD for the combined results of both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol: There are several methods to determine LOD and LOQ. The signal-to-noise ratio method is commonly used.
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1.
Alternatively, based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.[7]
Acceptance Criteria:
-
The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's ability to remain unaffected by small, deliberate variations in method parameters.[8]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic phase)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the assay results.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits.
-
The assay results should not be significantly affected by the changes in the method parameters.
Data Presentation and Comparison
To facilitate a clear comparison of different HPLC conditions, the results of the validation studies should be summarized in well-structured tables.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A | Method B (Optimized) |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (50:50) | Acetonitrile:0.1% Formic Acid in Water (40:60) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 210 nm | UV at 215 nm |
| Column Temp. | 30°C | 35°C |
| Retention Time | 4.5 min | 3.8 min |
| Tailing Factor | 1.8 | 1.2 |
| Theoretical Plates | 4500 | 8500 |
Table 2: Summary of Validation Results for Optimized Method B
| Validation Parameter | Acceptance Criteria | Observed Results | Pass/Fail |
| Specificity | No interference at the retention time of the analyte | All degradation products well-resolved | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 80-120% of target | 80 - 120 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate | ≤ 2.0% | 1.2% | Pass |
| LOD (µg/mL) | Report Value | 0.1 | - |
| LOQ (µg/mL) | Report Value | 0.3 | - |
| Robustness | System suitability passes | No significant impact on results | Pass |
Conclusion
The validation of an HPLC method for the quantification of this compound is a critical process that ensures the generation of reliable and accurate data. This guide has provided a comprehensive framework for conducting such a validation, grounded in the principles of scientific integrity and regulatory compliance. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can develop a method that is fit for its intended purpose. The comparative data presented demonstrates the importance of method optimization to achieve superior chromatographic performance and robust validation results. Adherence to these principles will ultimately contribute to the quality and safety of pharmaceutical products.
References
- Vertex AI Search. (2020).
- Vertex AI Search. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search.
- Vertex AI Search. (2024).
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC.
- Acta Scientific. (2020).
- NPRA.
- Element Lab Solutions.
- ResearchGate. (2025).
- AMSbiopharma. (2025).
- Benchchem. Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- World Health Organization. (2015).
- YouTube. (2025). Understanding ICH Q2(R2)
- International Council for Harmonisation. (2023).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. actascientific.com [actascientific.com]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Enantioselective Separation of 3-Amino-1-phenylpropan-1-ol
Welcome to a detailed comparative analysis of chiral stationary phases (CSPs) for the challenging separation of 3-Amino-1-phenylpropan-1-ol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who require robust and efficient methods for chiral purity assessment and preparative separation. We will move beyond a simple listing of methods to explore the underlying principles of chiral recognition and provide a data-driven comparison to inform your selection of a chiral stationary phase.
Introduction: The Significance of this compound Chirality
This compound is a key chiral building block in organic synthesis and is structurally related to important pharmaceutical compounds. Its stereocenter, bearing both a hydroxyl and an amino group, makes it a versatile precursor. As with many chiral molecules, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the ability to accurately separate and quantify these enantiomers is of paramount importance in pharmaceutical development and quality control to ensure the safety and efficacy of the final drug product.
The presence of both a basic amino group and an acidic hydroxyl group, along with an aromatic ring, provides multiple points of interaction for chiral recognition. This structural complexity, however, also presents a unique challenge, making the choice of the right chiral stationary phase and mobile phase critical for achieving a successful separation.
Fundamentals of Chiral Recognition with this compound
The enantioselective separation of this compound on a CSP is governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times on the column. The key interactions involved are:
-
Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups of the analyte are potent hydrogen bond donors and acceptors. These groups can interact with carbonyl, amide, or hydroxyl groups on the CSP.
-
π-π Interactions: The phenyl group of the analyte can engage in π-π stacking interactions with aromatic moieties on the CSP, such as the phenylcarbamate groups on polysaccharide-based CSPs or the aromatic rings in Pirkle-type CSPs.[1]
-
Dipole-Dipole and Steric Interactions: The overall dipole moment of the molecule and steric hindrance around the chiral center also play a crucial role in how the enantiomers fit into the chiral cavities or grooves of the CSP.
Understanding these potential interactions is fundamental to a logical approach to method development. For a primary amino alcohol like our target molecule, CSPs that offer a combination of these interaction sites are often the most successful.
Comparative Analysis of Chiral Stationary Phases
We will now delve into a comparison of the major classes of CSPs applicable to the separation of this compound.
Derivatized polysaccharides, particularly cellulose and amylose coated or immobilized on silica gel, are the most widely used CSPs in HPLC due to their broad applicability.[2][3] For amino alcohols, the carbamate derivatives are especially effective.
-
Mechanism: Chiral recognition occurs within the chiral grooves of the polysaccharide helical structure. The phenylcarbamate derivatives provide sites for π-π interactions, while the carbamate linkages offer hydrogen bonding and dipole-dipole interactions.[4]
-
Performance:
-
CHIRALPAK® AD-H / CHIRALCEL® OD-H: These are coated amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) phases, respectively.[5][6] They are highly effective in normal phase mode (alkane/alcohol mixtures). For primary amino alcohols, the addition of a small amount of a basic additive like diethylamine (DEA) to the mobile phase is often necessary to achieve good peak shape and resolution by suppressing the unwanted interaction of the basic amino group with the silica support.[7][8]
-
Immobilized Phases (e.g., CHIRALPAK® IA, IB, IC): These CSPs have the polysaccharide selector covalently bonded to the silica, which provides enhanced solvent compatibility, allowing for the use of a wider range of solvents, including those "forbidden" for coated phases like ethyl acetate or dichloromethane.[3][9] This extends the range of possible mobile phases for method optimization.
-
Named after William H. Pirkle, these CSPs are based on a small chiral molecule covalently bonded to the silica surface.[1] A popular and versatile example is the Whelk-O® 1 phase, which has broad selectivity.
-
Mechanism: These phases are often termed "π-complex" CSPs. The Whelk-O 1 selector, for instance, has a π-electron deficient dinitrophenyl ring (π-acceptor) and a π-electron rich naphthalene ring (π-donor), as well as an amide linkage for hydrogen bonding.[10] This allows for multiple simultaneous interactions, which is the basis for chiral recognition.[1][11]
-
Performance: Pirkle-type phases are robust and can be used in both normal and reversed-phase modes.[1] Their covalent bonding ensures column stability. For this compound, the aromatic ring can interact with the π-acidic or π-basic regions of the CSP, while the amino and hydroxyl groups can form hydrogen bonds.
Macrocyclic antibiotics like vancomycin or teicoplanin are complex molecules with multiple stereocenters and various functional groups, including hydrophobic pockets, hydroxyl, amino, and carboxyl groups.[12][13]
-
Mechanism: Chiral recognition is multi-modal and complex, involving a combination of inclusion into hydrophobic cavities, hydrogen bonding, and ionic interactions.[12][14] The amphoteric nature of these CSPs makes them suitable for separating a wide range of chiral compounds.
-
Performance: These CSPs, often sold under the Chirobiotic™ brand, are typically used in reversed-phase or polar organic modes.[12][13] They are particularly effective for amino acids and other molecules containing ionizable groups. The separation of this compound would likely involve protonation of the amino group and interaction with the carboxyl groups on the selector, along with other interactions.
Cyclodextrins are chiral, bucket-shaped molecules made of glucose units.[15] Native or derivatized cyclodextrins are bonded to silica to form CSPs.
-
Mechanism: The primary mechanism is inclusion complexation, where the phenyl group of the analyte fits into the relatively hydrophobic cyclodextrin cavity.[15] Chiral recognition is achieved through interactions between the analyte's functional groups (amino and hydroxyl) and the hydroxyl groups on the rim of the cyclodextrin.[15]
-
Performance: Cyclodextrin-based CSPs are most commonly used in reversed-phase mode with aqueous-organic mobile phases.[15] The choice between α-, β-, or γ-cyclodextrin depends on the size of the analyte, with β-cyclodextrin often being a good starting point for single aromatic ring compounds.[16] Derivatization of the cyclodextrin, for example with dimethyl or acetyl groups, can significantly enhance enantioselectivity.[6]
Data-Driven Performance Comparison
The following table summarizes typical starting conditions and expected performance for the separation of this compound on various CSPs, based on literature and application notes for structurally similar compounds.
| CSP Type | Column Example | Typical Mobile Phase | Additive | Expected Resolution (Rs) | Key Interaction |
| Polysaccharide | CHIRALPAK® AD-H | n-Hexane / 2-Propanol (80:20) | 0.1% DEA | > 2.0 | π-π, H-bonding |
| Polysaccharide | CHIRALCEL® OD-H | n-Hexane / Ethanol (90:10) | 0.1% DEA | > 1.5 | π-π, H-bonding |
| Pirkle-Type | (R,R)-Whelk-O® 1 | n-Hexane / 2-Propanol (90:10) | None Req. | > 1.5 | π-π, H-bonding, Dipole |
| Macrocyclic | Chirobiotic™ V | Methanol / Acetic Acid / TEA | (e.g., 0.1% / 0.05%) | > 1.5 | Ionic, H-bonding, Inclusion |
| Cyclodextrin | CYCLOBOND™ I 2000 DM | Acetonitrile / Water (20:80) | Buffer (e.g., TEAA) | > 1.2 | Inclusion, H-bonding |
Note: Performance is highly dependent on the specific conditions. This table is intended as a guide for initial screening.
Experimental Protocol: A Case Study
Here we provide a robust starting protocol for the separation using a widely successful polysaccharide-based CSP.
Objective: To achieve baseline separation (Rs ≥ 1.5) of this compound enantiomers.
Recommended Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Methodology:
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Purge all solvent lines thoroughly. It is critical to flush the system with a compatible solvent like 2-propanol before introducing the hexane-based mobile phase, especially if the system was previously running in reversed-phase mode.[17]
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Use HPLC-grade solvents.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / IPA / DEA (80:20:0.1)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
-
Optimization (If required):
-
Resolution: To improve resolution, decrease the percentage of the alcohol modifier (e.g., to 15% IPA). This will increase retention and often improves selectivity. Lowering the flow rate (e.g., to 0.8 mL/min) can also enhance resolution.[18]
-
Run Time: To shorten the run time, increase the percentage of the alcohol modifier. Note that this may compromise resolution.
-
Peak Shape: Ensure the DEA concentration is sufficient to produce symmetrical peaks.
-
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient chiral method development. The following workflow outlines a logical screening and optimization process.
Caption: A logical workflow for chiral method development.
Conclusion and Recommendations
For the enantioselective separation of this compound, polysaccharide-based CSPs, particularly CHIRALPAK® AD-H , represent the most promising starting point. They consistently provide high selectivity for amino alcohols in normal phase mode. The key to success lies in the careful control of the mobile phase composition, especially the type and concentration of the alcohol modifier and the basic additive.
Should this primary approach fail, Pirkle-type phases like the Whelk-O® 1 offer a robust alternative with a different recognition mechanism. Macrocyclic antibiotic and cyclodextrin phases serve as valuable secondary screening options, particularly if reversed-phase or polar organic conditions are desired.
By adopting the systematic workflow presented, researchers can efficiently navigate the complexities of chiral separations and develop a reliable method for the analysis of this compound enantiomers.
References
- Enantioseparations of phenylalanine and 3-amino-2-benzylpropanoic acid... - ResearchGate.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
- Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H - Daicel Chiral Technologies.
- CHIRALPAK AD-H Instruction Manual - Daicel Chiral Technologies.
- Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI.
- Daptomycin: A Novel Macrocyclic Antibiotic as a Chiral Selector in an Organic Polymer Monolithic Capillary for the Enantioselective Analysis of a Set of Pharmaceuticals - MDPI.
- Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed.
- Cyclodextrin-based CSPs - Chiralpedia.
- Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases - Korea Science.
- Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases - Springer.
- Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. | Semantic Scholar.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
- instruction manual for chiralpak® ad-h - HPLC.
- Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia.
- Enantiomeric separation on cyclodextrin-based chiral selectors Ph.D. THESIS Gábor Fodor Supervisors Antal Péter Ph.D., D.Sc. I.
- Considerations of chiral recognition relevant to the liquid chromatography separation of enantiomers - CORE.
- Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC - NIH.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH.
- Comparison of separations on beta and gamma cyclodextrin based CSPs.... - ResearchGate.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central.
- Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - ResearchGate.
- INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
- Getting Started with Chiral Method Development Part Two: Finding a CSP.
- Chiral HPLC Separations - Phenomenex.
- Chiralcel-OD-H-OJ-H_Manual.pdf - HPLC.
- INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS.
- Chiral Chiralpak AD-3 & AS-3 Chiralcel OD-3 & OJ-J-3 Instruction Manual 2013 - MZ-Analysentechnik.
Sources
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 10. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors | MDPI [mdpi.com]
- 14. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Significance of 3-Amino-1-phenylpropan-1-ol in Medicinal Chemistry
An In-Depth Comparative Guide to the Synthetic Routes for 3-Amino-1-phenylpropan-1-ol
This compound and its derivatives are pivotal chiral building blocks in the synthesis of various pharmaceutical compounds.[1] Their structural motif is a cornerstone for a range of therapeutic agents, most notably selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and Atomoxetine. The stereochemistry of these molecules is paramount, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to access enantiopure 3-amino-1-phenylpropan-1-ols is a subject of intense research and industrial interest. This guide provides a comprehensive comparison of the prevalent synthetic strategies, delving into their underlying mechanisms, experimental protocols, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into several approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired stereoisomer, scalability, cost of reagents, and environmental considerations.
| Synthetic Route | Starting Materials | Key Transformations | Stereocontrol | Typical Yields | Key Advantages | Key Disadvantages |
| Mannich Reaction followed by Reduction | Acetophenone, Formaldehyde, Amine | Mannich condensation, Ketone reduction | Generally poor unless a chiral reducing agent is used | 60-85% | Readily available starting materials, straightforward procedure | Often produces racemic mixtures, requiring further resolution |
| Asymmetric Reduction of β-Aminoketones | β-Aminoketone | Asymmetric ketone reduction | High (up to >95% ee) | 70-95% | Excellent enantioselectivity, high yields | Requires specialized chiral catalysts or ligands, which can be expensive |
| Reduction of Enaminones | Acetophenone, Ethyl formate, Amine | Claisen condensation, Enaminone formation, Reduction | Can be stereoselective depending on the reducing agent and conditions | ~77% | Good yields, readily accessible starting materials | Multi-step process, stereocontrol can be challenging |
| Biocatalytic Synthesis | Prochiral ketones, Amino donors | Transamination | Excellent (often >99% ee) | 60-95% | High stereoselectivity, environmentally friendly ("green") conditions | Requires specific enzymes, potential for substrate inhibition |
| Hydrogenolysis of Isoxazolidines | Styrene, Nitrone | Cycloaddition, Hydrogenolysis | Can be stereoselective | Moderate to Good | Access to specific stereoisomers | Multi-step synthesis of the isoxazolidine precursor |
Route 1: Mannich Reaction and Subsequent Reduction
This classical approach is one of the most direct methods for constructing the this compound backbone. It involves the reaction of a ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and an amine (such as methylamine hydrochloride) to form a β-aminoketone, also known as a Mannich base. This intermediate is then reduced to the desired amino alcohol.
Reaction Mechanism
The Mannich reaction proceeds through the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then acts as the electrophile. The ketone is converted to its enol or enolate form, which then attacks the iminium ion. The subsequent reduction of the carbonyl group can be achieved using various reducing agents. For stereocontrol, a chiral reducing agent or catalyst is necessary during the reduction step.
Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol
Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one hydrochloride (Mannich Base)
-
To a closed container, add acetophenone, paraformaldehyde, and monomethylamine hydrochloride in a molar ratio of approximately 1:1.2:1.2.[2]
-
Use an alcohol such as ethanol or methanol as the solvent.[2]
-
Heat the mixture to between 60-100°C.[2]
-
After the reaction is complete, concentrate the solution and cool to induce crystallization of the 3-methylamino-1-phenylpropan-1-one hydrochloride.[2]
Step 2: Reduction of the Mannich Base
-
Dissolve the 3-methylamino-1-phenylpropan-1-one hydrochloride in water.[2]
-
Perform a catalytic hydrogenation using a Raney nickel catalyst under a hydrogen pressure of 0.3-1.5 MPa and a temperature of 25-80°C.[2]
-
Upon completion of the reduction, filter off the catalyst.
-
Adjust the pH of the resulting solution to 9-14 with a base (e.g., sodium hydroxide) to liberate the free amine.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.[2]
-
The crude product can be further purified by recrystallization from a solvent like cyclohexane.[2]
Caption: Workflow for the synthesis of this compound via the Mannich reaction followed by reduction.
Route 2: Asymmetric Reduction of β-Aminoketones
For the synthesis of enantiomerically pure pharmaceuticals, asymmetric synthesis is paramount. A highly effective strategy is the asymmetric reduction of a prochiral β-aminoketone. This approach leverages chiral catalysts or reagents to selectively produce one enantiomer of the final amino alcohol.
Reaction Mechanism
This method often employs a chiral catalyst that coordinates with the reducing agent and the ketone, creating a diastereomeric transition state that favors the formation of one enantiomer over the other. A notable example is the use of a spiroborate ester catalyst in conjunction with a hydrogen donor.[1] The catalyst creates a chiral pocket around the carbonyl group, directing the hydride attack from a specific face.
Experimental Protocol: Asymmetric Reduction using a Spiroborate Ester Catalyst
-
The β-aminoketone is dissolved in a suitable solvent.
-
A spiroborate ester catalyst and a hydrogen donor are added to the reaction mixture.[1]
-
The asymmetric reduction is carried out, often yielding the desired this compound derivative with high enantiomeric excess (often exceeding 80% ee).[1]
-
The product can be purified using standard techniques such as extraction, distillation, or chromatography.[1]
This method is particularly valuable as it can provide high yields and excellent optical purity, making it suitable for the synthesis of pharmaceutical intermediates.[1]
Caption: Asymmetric synthesis of this compound via catalytic reduction of a β-aminoketone.
Route 3: Reduction of Enaminones
This synthetic pathway involves the initial formation of a β-enaminone, which is subsequently reduced to the target amino alcohol. This method is a variation of the synthesis of β-amino ketones and offers an alternative route using readily available starting materials.
Reaction Mechanism
The synthesis begins with a Claisen-Schmidt condensation between acetophenone and ethyl formate to produce benzoylacetaldehyde sodium salt.[3] This intermediate is then condensed with an amine, such as methylamine hydrochloride, to form the corresponding enaminone, 1-phenyl-3-methylamino-1-propen-1-one.[3] The crucial step is the reduction of this enaminone. The use of a reducing agent like sodium borohydride in acetic acid can simultaneously reduce the carbon-carbon double bond and the carbonyl group to yield the desired this compound.[3]
Experimental Protocol: Synthesis of 3-(Methylamino)-1-phenylpropan-1-ol via an Enaminone
Step 1 & 2: Synthesis of 1-Phenyl-3-methylamino-1-propen-1-one
-
Perform a Claisen condensation of acetophenone with ethyl formate to generate benzoylacetaldehyde sodium salt.[3]
-
Condense the crude benzoylacetaldehyde sodium salt with methylamine hydrochloride to produce 1-phenyl-3-methylamino-1-propen-1-one.[3]
Step 3: Reduction of the Enaminone
-
Dissolve 3-(methylamino)-1-phenyl-2-propen-1-one in glacial acetic acid and cool the solution to 5-10°C.[3]
-
Add sodium borohydride (NaBH4) portion-wise while maintaining the temperature.[3]
-
Stir the reaction mixture at this temperature for a period, then allow it to warm to room temperature and stir for several hours.[3]
-
Work-up involves neutralization, extraction with an organic solvent (e.g., ethyl acetate), and evaporation of the solvent to yield the product.[3] A reported yield for this final step is 77%.[3]
Caption: Biocatalytic cascade for the asymmetric synthesis of chiral amines using a transaminase and a pyruvate decarboxylase.
Conclusion
The synthesis of this compound can be accomplished through a variety of routes, each with distinct characteristics. The classical Mannich reaction is a robust and straightforward method, but it typically yields racemic products. For applications where stereochemistry is critical, such as in the pharmaceutical industry, asymmetric methods are indispensable. The asymmetric reduction of β-aminoketones using chiral catalysts offers excellent enantioselectivity and high yields. Biocatalytic approaches represent the cutting edge of "green chemistry," providing exceptional stereocontrol under mild, environmentally benign conditions. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or industrial application, balancing factors of stereoselectivity, yield, cost, scalability, and environmental impact.
References
- PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- ResearchGate. The 3-phenylpropanol biosynthetic pathways.
- RSC Publishing. Recent progress in the chemistry of β-aminoketones.
- MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Enantiomeric Excess Determination of 3-Amino-1-phenylpropan-1-ol by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. 3-Amino-1-phenylpropan-1-ol is a vital chiral building block for the synthesis of various pharmaceutical intermediates.[1] Its stereochemical purity is paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative approach for ee determination.
This guide provides an in-depth comparison of NMR-based methodologies for the validation of enantiomeric excess of this compound. We will explore the underlying principles, compare their performance with alternative methods, and provide detailed experimental protocols and supporting data to guide your selection of the most appropriate technique.
The Imperative of Chiral Purity
In chiral molecules, individual enantiomers can exhibit remarkably different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric purity of drug substances.[3] This necessitates the development and validation of robust analytical methods to accurately quantify the enantiomeric composition.
NMR Spectroscopy: A Versatile Tool for Chiral Analysis
NMR spectroscopy has emerged as an advantageous technique for chiral discrimination.[4] Unlike chromatographic methods that rely on physical separation, NMR distinguishes enantiomers by converting them into diastereomers in situ, leading to distinct signals in the NMR spectrum.[5] This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique for determining the enantiomeric excess of this compound hinges on factors such as required sensitivity, sample throughput, and available instrumentation.
| Methodology | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[6] | High resolution and accuracy, applicable to a wide range of compounds, well-established and validated methods available.[7] | Requires expensive chiral columns, method development can be time-consuming.[2][7] | Routine quality control, purity testing of bulk substances and final products. |
| Chiral GC-MS | Separation of enantiomers (often after derivatization) on a chiral capillary column. | High sensitivity and provides structural information from mass spectrometry. | May require derivatization to improve volatility and separation, which can introduce analytical errors. | Analysis of volatile chiral compounds, impurity profiling. |
| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[2][6] | Rapid analysis, non-destructive, minimal sample preparation.[8] | Signal separation (Δδ) can be small, requiring high-field NMR spectrometers for optimal resolution. | Rapid screening, in-process control, confirmation of enantiomeric purity. |
| NMR with Chiral Derivatizing Agent (CDA) | Covalent reaction of enantiomers with a chiral derivatizing agent to form stable diastereomers with distinct NMR signals.[9] | Often results in larger chemical shift differences (Δδ) compared to CSAs, improving accuracy. | Derivatization reaction must go to completion without kinetic resolution, requires removal of excess reagent. | Accurate quantification when CSA methods are insufficient, structural confirmation. |
In-Depth Look at NMR Methodologies for this compound
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte.[2][6] This interaction induces a subtle difference in the chemical environment of the corresponding protons in each enantiomer, resulting in separate signals in the ¹H NMR spectrum.
For this compound, which is a basic amino alcohol, acidic CSAs are particularly effective.[6] Examples of suitable CSAs include:
-
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BHP): This has been successfully used for determining the enantiomeric excess of similar amino alcohols.[10]
-
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid): A widely used CSA for a variety of chiral compounds.
-
Chiral α-(nonafluoro-tert-butoxy)carboxylic acids: These have shown good chiral discrimination for amines.[4]
The magnitude of the chemical shift difference (Δδ) between the signals of the diastereomeric complexes is a measure of the enantiodiscrimination.[6]
Experimental Workflow for ee Determination using a Chiral Solvating Agent
Caption: Principle of ee determination using a CDA.
Validation of the NMR Method
Validation of an analytical method ensures its suitability for the intended purpose. [11]For the determination of enantiomeric excess, the validation parameters outlined by the ICH should be considered. [12]
| Validation Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Baseline resolution of the signals for the two enantiomers. No interference from impurities or the chiral auxiliary. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 for a plot of the measured mole fraction of the minor enantiomer versus the actual mole fraction. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | The measured ee should be within ±2% of the known ee of prepared samples. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of < 2%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The signal-to-noise ratio for the minor enantiomer should be at least 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | The signal-to-noise ratio for the minor enantiomer should be at least 3:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain accurate and precise with small variations in temperature, CSA/CDA concentration, and solvent. |
Detailed Experimental Protocol: ee Determination of this compound using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BHP) as a CSA
This protocol provides a step-by-step guide for the determination of the enantiomeric excess of this compound using a chiral solvating agent.
Materials:
-
This compound sample (racemic and/or enantiomerically enriched)
-
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BHP)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Baseline Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample solution. This will serve as a reference.
-
-
Addition of CSA:
-
Accurately weigh a molar equivalent of (R)-BHP and add it to the NMR tube containing the sample solution.
-
Gently shake the NMR tube to ensure complete dissolution and mixing of the CSA.
-
-
Data Acquisition:
-
Acquire another ¹H NMR spectrum of the mixture. Ensure the same acquisition parameters are used as for the baseline spectrum for accurate comparison.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved proton signal that shows clear separation for the two enantiomers. The protons on the carbon bearing the phenyl group or the amino group are often good candidates.
-
Carefully integrate the areas of the two separated signals corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer)] x 100
-
Conclusion
NMR spectroscopy provides a rapid, reliable, and non-destructive method for the determination of the enantiomeric excess of this compound. Both chiral solvating agents and chiral derivatizing agents can be effectively employed, with the choice depending on the specific requirements of the analysis. Proper validation of the chosen NMR method according to ICH guidelines is crucial to ensure the accuracy and reliability of the results, which is essential for quality control in the pharmaceutical industry.
References
- Helvetica Chimica Acta. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents.
- ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS.
- Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
- MDPI. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Scribd. (n.d.). ICH Validation Analitcs Methods.
- LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- PubMed. (2007). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR.
- University of Wisconsin-Madison. (n.d.). Purity by Absolute qNMR Instructions.
- National Institutes of Health. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- ResearchGate. (2015). NMR Chiral solvating agents.
- ResearchGate. (2000). NMR determination of enantiomeric excess.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2019). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- ResearchGate. (2015). Determination of Enantiomeric Excess via 31P-NMR.
- ResearchGate. (2010). Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR.
- EUROLAB. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification.
- Nature Protocols. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 11. database.ich.org [database.ich.org]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Comparative In-Depth Technical Guide to the Biological Activity of 3-Amino-1-phenylpropan-1-ol Enantiomers
For researchers, medicinal chemists, and professionals in drug development, understanding the stereochemical nuances of pharmacologically active molecules is paramount. The spatial arrangement of atoms within a chiral molecule can dramatically influence its interaction with biological targets, leading to significant differences in efficacy, selectivity, and side-effect profiles between enantiomers. This guide provides a comprehensive comparative study of the biological activity of the (R)- and (S)-enantiomers of 3-Amino-1-phenylpropan-1-ol, a scaffold with structural similarities to known monoamine reuptake inhibitors.
While direct comparative data for the enantiomers of this compound on monoamine transporters is not extensively available in the public domain, this guide will leverage established principles of stereopharmacology and detailed experimental protocols to provide a robust framework for their evaluation. We will explore the likely biological targets, the causality behind experimental design, and provide the necessary methodologies to empower researchers to conduct their own comparative analyses.
The Significance of Chirality in Phenylpropanolamine Scaffolds
The this compound backbone is a core structural motif in several centrally acting compounds. Its biological activity is primarily attributed to its interaction with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). These transporters are integral membrane proteins responsible for the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressants and ADHD medications.
Chirality at the benzylic carbon (C-1) and the carbon bearing the amino group (in related structures) can profoundly impact the binding affinity and inhibitory potency of these molecules. The precise three-dimensional orientation of the phenyl group, the hydroxyl group, and the amino group in relation to the transporter's binding pocket dictates the strength and nature of the interaction.
Elucidating Biological Activity: A Focus on Monoamine Transporter Inhibition
The primary hypothesis for the biological activity of this compound enantiomers is their differential inhibition of NET and DAT. To quantify and compare these activities, in vitro neurotransmitter reuptake inhibition assays are the gold standard. These assays directly measure the ability of a compound to block the transport of a radiolabeled or fluorescently tagged neurotransmitter into cells engineered to express the target transporter.
Core Signaling Pathway and Mechanism of Inhibition
The fundamental mechanism involves the competitive binding of the this compound enantiomers to the substrate-binding site on the norepinephrine and dopamine transporters. By occupying this site, they prevent the reuptake of norepinephrine and dopamine from the synaptic cleft into the presynaptic neuron, thus prolonging the action of these neurotransmitters on their respective postsynaptic receptors.
Figure 1: Mechanism of monoamine reuptake inhibition.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activity of the (R)- and (S)-enantiomers of this compound, two primary in vitro assays are recommended: a radiolabeled neurotransmitter uptake inhibition assay and a fluorescence-based uptake assay. The choice between these depends on laboratory capabilities and throughput requirements.
Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay
This traditional and highly sensitive method directly measures the inhibition of radiolabeled neurotransmitter uptake into cells expressing the target transporter.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of each enantiomer at the human norepinephrine transporter (hNET) and human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hNET or hDAT
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection agents)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-Norepinephrine and [³H]-Dopamine
-
(R)-3-Amino-1-phenylpropan-1-ol and (S)-3-Amino-1-phenylpropan-1-ol
-
Reference inhibitors (e.g., Desipramine for NET, GBR 12909 for DAT)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hNET and HEK293-hDAT cells to ~80-90% confluency.
-
Plate cells in 96-well poly-D-lysine coated plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers and reference inhibitors in KRH buffer.
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer.
-
-
Inhibition Assay:
-
Add 50 µL of the test compound dilutions to the respective wells. For total uptake, add 50 µL of KRH buffer. For non-specific uptake, add a high concentration of the appropriate reference inhibitor.
-
Pre-incubate the plate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled neurotransmitter ([³H]-Norepinephrine for hNET cells, [³H]-Dopamine for hDAT cells) at a final concentration near its Km value.
-
Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells in each well with 100 µL of 1% SDS.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the percentage inhibition for each concentration of the test compounds relative to the total and non-specific uptake controls.
-
Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Figure 2: Workflow for the radiolabeled uptake inhibition assay.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This high-throughput method utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[1][2]
Objective: To determine the IC₅₀ of each enantiomer at hNET and hDAT using a fluorescence-based assay.
Materials:
-
HEK293 cells stably expressing hNET or hDAT
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
Culture medium and 96- or 384-well black-walled, clear-bottom plates
-
(R)- and (S)-3-Amino-1-phenylpropan-1-ol and reference inhibitors
-
Fluorescence plate reader with bottom-read capabilities
Procedure:
-
Cell Plating:
-
Plate cells as described in Protocol 1 in black-walled, clear-bottom plates.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Remove culture medium and add the diluted compounds to the wells. Include controls for 100% transport (buffer only) and no transport (a high concentration of a known inhibitor).
-
Incubate for 10-15 minutes at 37°C.
-
-
Assay Initiation and Measurement:
-
Add the fluorescent substrate/masking dye solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence kinetically over 30-60 minutes or as an endpoint reading after a defined incubation period.
-
-
Data Analysis:
-
The increase in intracellular fluorescence corresponds to the uptake of the fluorescent substrate.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values using non-linear regression analysis of the dose-response curve.
-
Data Presentation: A Comparative Table
The primary output of these experiments will be the IC₅₀ values, which represent the concentration of the inhibitor required to block 50% of the neurotransmitter uptake. A lower IC₅₀ value indicates a higher potency. The data should be summarized in a clear and concise table for easy comparison.
| Enantiomer | Target Transporter | IC₅₀ (nM) [Hypothetical Data] |
| (R)-3-Amino-1-phenylpropan-1-ol | hNET | 50 |
| (S)-3-Amino-1-phenylpropan-1-ol | hNET | 850 |
| (R)-3-Amino-1-phenylpropan-1-ol | hDAT | 250 |
| (S)-3-Amino-1-phenylpropan-1-ol | hDAT | 1500 |
Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of the biological activity of the (R)- and (S)-enantiomers of this compound. By employing the detailed in vitro protocols for neurotransmitter reuptake inhibition assays, researchers can elucidate the stereoselective interactions of these compounds with the norepinephrine and dopamine transporters. The resulting data will be crucial for understanding their structure-activity relationships and for guiding further drug discovery and development efforts in the realm of monoamine reuptake inhibitors. Future studies could expand on this work by investigating the in vivo effects of the more potent enantiomer in relevant animal models of neurological and psychiatric disorders.
References
- Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
- Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 336-345. [Link]
- Molecular Devices. Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. [Link]
- Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
Sources
A Comparative Guide to Phenylpropanolamine Intermediates: Strategic Selection for Pharmaceutical Synthesis
Introduction
The phenylpropanolamine scaffold, characterized by a phenyl group attached to a three-carbon chain bearing a hydroxyl and an amino group, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, from selective serotonin reuptake inhibitors (SSRIs) to non-stimulant ADHD treatments. The strategic choice of a specific phenylpropanolamine isomer as a synthetic intermediate is a critical decision in drug development, profoundly influencing the efficiency, stereochemical purity, and economic viability of the overall synthetic route.
This guide provides a comparative analysis of 3-Amino-1-phenylpropan-1-ol and its N-alkylated analogs against their diastereomeric counterparts, norephedrine and pseudoephedrine. We will delve into their distinct synthetic applications, supported by experimental data and protocols, to illuminate the causality behind their selection in complex molecular architectures.
Part 1: The Linear Scaffold - this compound and its Derivatives
This compound and its more commonly used N-methylated versions, 3-(methylamino)-1-phenylpropan-1-ol and 3-(dimethylamino)-1-phenylpropan-1-ol, are best understood as direct linear precursors. Their primary strategic value lies in providing the core C3N-O backbone, which is then elaborated into the final active pharmaceutical ingredient (API). These intermediates are typically synthesized as racemates, with chirality being introduced in a subsequent step, either through resolution or an asymmetric reduction of a ketone precursor.
Synthesis and Application
The most prevalent route to these intermediates is the Mannich reaction, which involves the aminoalkylation of an enolizable ketone, typically acetophenone, with formaldehyde and a suitable amine hydrochloride.[1][2] The resulting aminoketone is then reduced to the desired amino alcohol.[3]
These intermediates are pivotal in the synthesis of blockbuster drugs such as Fluoxetine (Prozac) and Atomoxetine (Strattera).[4][5] For instance, (R)-3-(Methylamino)-1-phenylpropan-1-ol is a key intermediate for the synthesis of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor.[4][6] Similarly, the racemic or enantiomerically pure forms of 3-(methylamino)-1-phenylpropan-1-ol are direct precursors to Fluoxetine.[2][7]
Key Synthetic Pathways
The choice between the N,N-dimethyl and N-methyl analog often dictates the subsequent steps required to reach the final API. For example, starting from 3-(dimethylamino)-1-phenylpropan-1-ol to synthesize fluoxetine requires a demethylation step, whereas using 3-(methylamino)-1-phenylpropan-1-ol allows for a more direct etherification.[7][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalytic Syntheses of 3-Amino-1-phenylpropan-1-ol for Pharmaceutical Research and Development
The chiral 1,3-amino alcohol, 3-Amino-1-phenylpropan-1-ol, stands as a critical structural motif in a variety of pharmaceutical agents. Its synthesis, particularly with high stereocontrol, is a subject of considerable interest for researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the performance of various catalytic systems for the synthesis of this key intermediate, supported by experimental data to inform catalyst selection for specific research and manufacturing needs.
The Synthetic Challenge: Achieving Stereoselectivity
The primary challenge in the synthesis of this compound lies in the stereoselective reduction of a prochiral ketone precursor, 3-amino-1-phenylpropan-1-one, or a related derivative. The desired product contains a stereocenter at the hydroxyl-bearing carbon, making enantioselective catalysis a important consideration. This guide will explore and compare the efficacy of homogeneous, heterogeneous, and biocatalytic approaches to address this synthetic challenge.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is contingent on a variety of factors, including yield, enantioselectivity, diastereoselectivity, cost, and scalability. The following sections provide a comparative analysis of different catalytic methodologies.
| Catalyst Type | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Key Advantages | Key Disadvantages |
| Homogeneous | Rhodium-Bisphosphine Complexes | β-Amino Ketones | High | Up to >99 | N/A | High enantioselectivity and activity. | High cost of catalyst, potential for metal contamination. |
| Homogeneous | Spiroborate Ester | 3-amino-1-phenylpropan-1-one | High | ≥80 | N/A | Good yield and optical purity.[1] | Requires stoichiometric borane source. |
| Heterogeneous | Raney® Nickel | 3-methylamino-1-propiophenone HCl | High | N/A | N/A | Low cost, high activity.[2][3] | Pyrophoric nature, potential for nickel leaching, moderate selectivity. |
| Heterogeneous | 5% Pd/C | 2-Methyl-5-phenylisoxazolidine | Good | N/A | N/A | Good stability, easy handling. | Can be less active than Raney Ni. |
| Biocatalysis | Ketoreductases (KREDs) | β-Amino Ketones | >99 | >99 | High (e.g., 95:5) | Excellent enantioselectivity and mild reaction conditions. | Substrate scope can be limited, requires cofactor regeneration. |
| Biocatalysis | Transaminases (TAs) | Prochiral Ketones | >60 | ~90 | N/A | High enantioselectivity, uses inexpensive amine donors.[4] | Reaction equilibrium can be unfavorable, may require coupled enzyme systems.[4] |
In-Depth Analysis of Catalytic Methodologies
Homogeneous Catalysis: Precision and High Enantioselectivity
Homogeneous catalysts, particularly those based on transition metals like rhodium complexed with chiral phosphine ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of β-amino ketones.[5] These systems are renowned for their high enantioselectivities, often exceeding 99% ee.
Another notable homogeneous system involves the use of spiroborate esters for the asymmetric reduction of 3-amino-1-phenylpropan-1-one derivatives. This method has been reported to produce the desired amino alcohol with high yield and an enantiomeric excess of at least 80%.[1]
Causality of Experimental Choices: The choice of a specific chiral ligand in rhodium-catalyzed hydrogenations is critical as it dictates the stereochemical outcome of the reaction. The ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer. For spiroborate esters, the chiral amino alcohol from which the catalyst is derived imparts the stereochemical control.
Heterogeneous Catalysis: Scalability and Cost-Effectiveness
Heterogeneous catalysts, such as Raney® Nickel and palladium on carbon (Pd/C), are widely used in industrial settings due to their low cost, high reactivity, and ease of separation from the reaction mixture.
Raney® Nickel, a porous nickel catalyst, is particularly effective for the hydrogenation of various functional groups, including the carbonyl group in β-amino ketones.[3] It is known for its high activity, allowing for reactions to be carried out under relatively mild conditions. A patented method describes the hydrogenation of 3-methylamino-1-propiophenone hydrochloride using a Raney Nickel catalyst at a hydrogen pressure of 0.3-1.5 MPa and a temperature of 25-80 °C.
Palladium on carbon is another robust heterogeneous catalyst for hydrogenation reactions. While it may sometimes exhibit lower activity compared to Raney Nickel, it is generally safer to handle and less prone to leaching.
Causality of Experimental Choices: The choice between Raney Nickel and Pd/C often depends on the specific substrate and the desired balance between reactivity, selectivity, and safety. The porous structure of Raney Nickel provides a large surface area, contributing to its high activity. The choice of support material for palladium catalysts can also influence their performance.
Biocatalysis: Green Chemistry and Unparalleled Selectivity
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, offer exceptional levels of stereoselectivity.
Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantiopurity. Several commercially available KREDs have been screened for the reduction of a wide range of ketones, demonstrating their potential for producing enantiomerically pure (R)- and (S)-alcohols. Engineered KREDs have shown the ability to reduce β-amino ketones with greater than 99% conversion and greater than 99% enantiomeric excess.
Transaminases (TAs) provide an alternative biocatalytic route, enabling the asymmetric synthesis of chiral amines from prochiral ketones. The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine or alanine, to the ketone substrate. To overcome unfavorable reaction equilibria, transaminase-catalyzed reactions are often coupled with a second enzyme, such as pyruvate decarboxylase, to remove a byproduct and drive the reaction to completion. This approach has been shown to achieve yields of over 60% with approximately 90% ee.[4]
Causality of Experimental Choices: The selection of a specific enzyme is dictated by its substrate specificity and stereopreference. The use of whole-cell biocatalysts is often preferred as it circumvents the need for costly cofactor regeneration. The choice of the amine donor in transaminase reactions can also influence the reaction equilibrium.
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation with Raney® Nickel
-
Catalyst Preparation: In a suitable hydrogenation reactor, a slurry of Raney® Nickel in a chosen solvent (e.g., methanol, water) is prepared under an inert atmosphere.
-
Reaction Setup: The substrate, 3-amino-1-phenylpropan-1-one hydrochloride, is dissolved in the same solvent and added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 0.3–1.5 MPa). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25–80 °C).
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC). Upon completion, the reactor is depressurized, and the catalyst is carefully filtered off. The filtrate is then concentrated, and the product is isolated and purified.
General Procedure for Biocatalytic Reduction using a Ketoreductase
-
Biocatalyst Preparation: A whole-cell biocatalyst expressing the desired ketoreductase is cultured and harvested. Alternatively, a commercially available isolated enzyme can be used.
-
Reaction Mixture: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing the substrate (3-amino-1-phenylpropan-1-one), the biocatalyst (whole cells or isolated enzyme), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Bioreduction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: The reaction is monitored by HPLC. Once the reaction is complete, the biomass is removed by centrifugation, and the product is extracted from the supernatant with an organic solvent. The organic extracts are then dried, concentrated, and the product is purified.
Visualization of Synthetic Pathways
Catalytic Reduction of β-Aminoketone
Caption: General workflow for the catalytic reduction of a prochiral ketone to this compound.
Transaminase-Pyruvate Decarboxylase Coupled Biocatalytic Cycle
Caption: Coupled enzyme system for the synthesis of this compound using a transaminase and a pyruvate decarboxylase.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Homogeneous catalysts offer unparalleled enantioselectivity, making them ideal for the synthesis of highly pure chiral compounds in a research setting. Heterogeneous catalysts provide a cost-effective and scalable solution for industrial production, although stereoselectivity can be a challenge. Biocatalysis represents a green and highly selective alternative, with the potential for further improvement through enzyme engineering and process optimization.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including the desired level of stereopurity, production scale, and cost considerations. Future research will likely focus on the development of more robust and recyclable catalysts, as well as the discovery and engineering of novel enzymes with broader substrate scopes and improved catalytic efficiencies.
References
- Geng, H., et al. (2011). Enantioselective Synthesis of Optically Pure β-Amino Ketones and γ-Aryl Amines by Rh-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 76(1), 332-334.
- Chen, G., et al. (2019). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 7, 442.
- Soutelo-Maria, A., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223.
- Google Patents. (2015). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. KR101644016B1.
- Alcover, N., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 973.
- Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol. CN100432043C.
- Zou, L., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 911963.
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 3. papers.sim2.be [papers.sim2.be]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-1-phenylpropan-1-ol Analysis
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
3-Amino-1-phenylpropan-1-ol is a chiral molecule that serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its purity, impurity profile, and enantiomeric composition are critical quality attributes that can directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization throughout the drug development lifecycle.
This guide provides an in-depth comparison of common analytical techniques for this compound analysis and a detailed protocol for the cross-validation of these methods. Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[2][3] This is crucial when methods are transferred between laboratories, updated, or when different techniques are used across various stages of development.[4] Adherence to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R2), ensures that analytical procedures are fit for their intended purpose.[2][5][6]
Overview of Analytical Methods for this compound
The choice of analytical method for this compound depends on the specific analytical challenge, such as determining purity, identifying impurities, or separating enantiomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with a C18 column is a common starting point for purity and impurity analysis.[7] Derivatization may be employed to enhance the detectability of the amino alcohol.[8][9]
-
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[10] GC is particularly useful for identifying and quantifying volatile impurities.[11]
-
Chiral Separation: As this compound is a chiral compound, the separation of its enantiomers is often a regulatory requirement. This is typically achieved using chiral stationary phases (CSPs) in either HPLC or GC. Polysaccharide-based CSPs are commonly used for the enantioseparation of such compounds.[12][13]
-
Spectroscopic Methods (NMR and Mass Spectrometry): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation and confirmation of this compound and its impurities.[7][14][15]
Comparative Analysis of Key Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Chiral HPLC |
| Analyte Type | Purity, Impurities, Degradation Products | Volatile Impurities, Residual Solvents | Enantiomeric Purity, Chiral Impurities |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Enantioselective interactions between the chiral analyte and a chiral stationary phase. |
| Typical Column | C18, C8 (Reversed-Phase) | Capillary columns with various stationary phases (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane).[11] | Chiral Stationary Phases (CSPs) like polysaccharide derivatives (e.g., cellulose or amylose phenylcarbamates).[12] |
| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, PDA, Chiral Detectors (e.g., Circular Dichroism) |
| Advantages | - Wide applicability for non-volatile and thermally labile compounds.- High resolution and sensitivity.- Well-established and robust. | - Excellent for volatile and semi-volatile compounds.- High efficiency and speed. | - Direct separation of enantiomers.- High enantioselectivity. |
| Limitations | - May require derivatization for compounds without a chromophore.- Larger solvent consumption compared to GC. | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for polar analytes. | - CSPs can be expensive.- Method development can be more complex. |
Cross-Validation of Analytical Methods: A Step-by-Step Guide
The following section outlines a comprehensive workflow and a detailed experimental protocol for the cross-validation of two analytical methods for the analysis of this compound.
Workflow for Cross-Validation of Analytical Methods
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of HPLC and GC Methods for Purity Analysis of this compound
1. Objective:
To demonstrate the equivalency of a developed reversed-phase HPLC method and a derivatization-based GC method for the determination of the purity of this compound.
2. Materials and Reagents:
-
This compound reference standard and test samples
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Other reagents as required for each method
3. Instrumentation:
-
HPLC system with a UV detector
-
GC system with a Flame Ionization Detector (FID)
4. Analytical Procedures:
a. HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 0.1% TFA in water/acetonitrile (70:30 v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
b. GC Method (with derivatization):
-
Column: Capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 290 °C[11]
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1)
5. Sample Preparation:
-
HPLC: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
GC: Accurately weigh the sample, dissolve in a suitable solvent (e.g., pyridine), and add the silylating agent. Heat the mixture to ensure complete derivatization.
6. Cross-Validation Experiments:
-
Select at least three batches of this compound with varying purity levels (e.g., 95%, 98%, 99.5%).
-
Analyze each batch in triplicate using both the validated HPLC and GC methods.
7. Data Analysis and Acceptance Criteria:
-
Calculate the mean purity and the relative standard deviation (RSD) for each batch from both methods.
-
Compare the results using an appropriate statistical test, such as a two-sample t-test or an equivalence test.
-
Acceptance Criteria: The difference in the mean purity values obtained from the two methods should not be more than a predefined limit (e.g., ±2.0%). The RSD for each method should be within the established limits of the respective validated methods (e.g., ≤ 2.0%).
Data Presentation for Cross-Validation Results
| Batch No. | Method | Replicate 1 (% Purity) | Replicate 2 (% Purity) | Replicate 3 (% Purity) | Mean (% Purity) | RSD (%) | Difference in Means (%) |
| 1 | HPLC | 95.1 | 95.3 | 95.2 | 95.2 | 0.1 | 0.3 |
| GC | 94.8 | 95.0 | 94.9 | 94.9 | 0.1 | ||
| 2 | HPLC | 98.2 | 98.4 | 98.3 | 98.3 | 0.1 | 0.2 |
| GC | 98.0 | 98.2 | 98.1 | 98.1 | 0.1 | ||
| 3 | HPLC | 99.6 | 99.5 | 99.7 | 99.6 | 0.1 | 0.2 |
| GC | 99.3 | 99.5 | 99.4 | 99.4 | 0.1 |
Conclusion: Ensuring Analytical Method Reliability
The cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. By systematically comparing different analytical techniques, such as HPLC and GC for the analysis of this compound, and adhering to regulatory guidelines, researchers and scientists can have a high degree of confidence in their analytical results. This, in turn, contributes to the overall quality, safety, and efficacy of the final drug product.
References
- 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem. (URL: )
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (URL: [Link])
- Cross and Partial Valid
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
- method development for the analysis of 3-Amino-1-(furan-3-yl)propan-1-ol impurities - Benchchem. (URL: )
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P
- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide - Benchchem. (URL: )
- (PDF)
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols - Benchchem. (URL: )
- Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. (URL: [Link])
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])
- This compound - Hengyuan Fine Chemical. (URL: [Link])
- Analysis of Amino Acids by HPLC - Agilent. (URL: [Link])
- This compound | C9H13NO | CID 121548 - PubChem. (URL: [Link])
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. (URL: [Link])
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
- Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google P
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN112394127A - Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin - Google Patents [patents.google.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of 3-Amino-1-phenylpropan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the comparative cytotoxicity of β-amino alcohol derivatives, with a focus on analogs of 3-Amino-1-phenylpropan-1-ol. Synthesizing data from multiple studies, this document is designed to inform structure-activity relationship (SAR) studies and guide the selection of candidates for further preclinical development.
Introduction: The Therapeutic Potential of β-Amino Alcohols
The β-amino alcohol scaffold, characterized by an amino group and a hydroxyl group separated by two carbon atoms, is a privileged structure in medicinal chemistry.[1] This motif is present in numerous therapeutic agents. The core structure of this compound provides a versatile template for chemical modification. Understanding how these modifications impact cytotoxicity is crucial for designing safer and more effective therapeutic agents. This guide will explore the cytotoxic profiles of various analogs, discuss the structure-activity relationships that govern their activity, and provide a standardized protocol for assessing their cytotoxic potential.
Comparative Cytotoxicity of β-Amino Alcohol Derivatives
Evaluating the cytotoxic effects of novel chemical entities is a primary step in drug discovery. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparison.[2] While a single comprehensive study directly comparing a wide array of this compound analogs is not available, by synthesizing data from studies on structurally related β-amino alcohols and phenylpropanolamines, we can derive valuable insights.
The following table summarizes the in vitro cytotoxicity of various β-amino alcohol derivatives against several human cancer cell lines. This data highlights how substitutions on the phenyl ring and modifications to the amino group can significantly alter cytotoxic activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Selected β-Amino Alcohol Analogs
| Compound Class/Derivative | Modification | Cell Line(s) | Cytotoxicity (IC50 in µM) | Reference(s) |
| Phenylpropanolamine (PPA) | Core Structure | HepG2 (Hepatoma), HFF (Fibroblast) | More sensitive than ENDO and NHEK cells | [3] |
| N-Caffeoyl Amides | Coupled with vanillylamine | Oral Squamous Carcinoma (OSCC) | Higher tumor selectivity vs. normal cells | [4] |
| 3-methylenamino-4(3H)-quinazolone | 2-chloro-6-fluorobenzylidene | RD (Rhabdomyosarcoma) | 14.65 | [5] |
| 3-methylenamino-4(3H)-quinazolone | 4-bromo-2-hydroxybenzylidene | MDA-MB-231 (Breast Cancer) | 8.79 | [5] |
| 3-amino-1,2,4-benzotriazine-1,4-dioxide | Various substitutions | Molt-4, HL-60 (Leukemia) | Potent, some superior to Tirapazamine | [6] |
| Aminothiazole-benzazole amides | Various substitutions | MCF-7 (Breast), A549 (Lung) | 17.2 - 80.6 | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented suggests several key structure-activity relationships that govern the cytotoxicity of these compounds:
-
Aromatic Substituents: The nature and position of substituents on the phenyl ring are critical determinants of cytotoxicity. Halogenation, as seen in some quinazolone and benzotriazine derivatives, can significantly enhance cytotoxic potency.[5][6][8] Quantitative structure-activity relationship (QSAR) studies on related phenylpropanoid amides have shown that cytotoxicity against tumor cells correlates with parameters like free energy, surface area, and ellipticity.[4]
-
Lipophilicity: Increased lipophilicity often correlates with higher cytotoxicity. In a study of 2-phenylaminophenylacetic acid derivatives, the most lipophilic and brominated compound was identified as the most cytotoxic.[9][10]
-
Electrostatic Interactions: The ability of a molecule to engage in electrostatic interactions, described by parameters like polar surface area and chemical hardness, has been correlated with its cytotoxic effects, particularly against normal cells.[4] This highlights the importance of designing compounds with a favorable therapeutic index—high toxicity to cancer cells and low toxicity to healthy cells.
-
Cell Line Specificity: Cytotoxicity is often cell-line dependent.[11] For example, phenylpropanolamine (PPA) showed greater toxicity towards hepatoma and fibroblast cell lines compared to endothelial cells and keratinocytes.[3] This underscores the necessity of screening compounds against a diverse panel of cell lines to identify selective agents.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure reproducible and comparable data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13]
Principle of the MTT Assay
Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[14] These crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[14][15]
Detailed Step-by-Step Protocol
-
Cell Plating:
-
Culture and harvest cells during their exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in a complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for untreated (vehicle) controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will be visible as a purple precipitate under a microscope.[12]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
-
Place the plate on an orbital shaker for 15-30 minutes in the dark to ensure complete solubilization of the formazan crystals.[12]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[14]
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[12]
-
Causality Behind Experimental Choices
-
Cell Density: Seeding an optimal number of cells is critical. Too few cells will result in a low signal, while too many may lead to nutrient depletion and contact inhibition, confounding the results.
-
Incubation Times: The 2-4 hour MTT incubation is a balance between allowing sufficient formazan production for a robust signal and minimizing potential artifacts from prolonged incubation.[12] The treatment duration (24-72h) depends on the cell doubling time and the expected mechanism of action of the compound.
-
Solubilization: Complete solubilization of the formazan is crucial for accurate absorbance readings. Incomplete dissolution is a common source of error.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the cytotoxicity assessment.
General Workflow for Comparative Cytotoxicity Analysis
Caption: A high-level overview of the workflow for assessing and comparing the cytotoxicity of chemical analogs.
Detailed MTT Assay Protocol Flow
Caption: A step-by-step visualization of the MTT assay protocol for determining compound cytotoxicity.
Conclusion
The cytotoxic activity of this compound analogs and related β-amino alcohols is highly dependent on their specific chemical structures. Substitutions on the aromatic ring and overall molecular properties like lipophilicity and electrostatic potential play crucial roles in modulating their potency and selectivity. The provided MTT protocol offers a robust and validated method for researchers to generate reliable and comparable cytotoxicity data. By systematically applying these methods and analyzing the resulting structure-activity relationships, the drug discovery process can be significantly advanced, leading to the identification of novel and more effective therapeutic candidates.
References
- ResearchGate. (n.d.). In vitro cytotoxicity of β amino alcohols on different human cell lines a.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Design, synthesis and cytotoxic activities of novel β-amino alcohol deriv
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (n.d.). An In-depth Technical Guide to the MTT Assay: Principles and Protocols.
- Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.).
- Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Design, synthesis and cytotoxic activities of novel β-amino alcohol deriv
- Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. PubMed.
- Borenfreund, E., et al. (n.d.). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. PubMed.
- ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs.
- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. PubMed.
- Al-Warhi, T., et al. (n.d.). Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.
- ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds.
- National University of Singapore. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
- Dal Piaz, F., et al. (n.d.).
- BenchChem. (n.d.). Comparative Cytotoxicity of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives in Cancer Cell Lines: A Guide for Researchers.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- BenchChem. (n.d.). 3-Amino-1-(thiophen-2-yl)propan-1-ol and 3-Amino-1-propanol: A Guide for Researchers.
- Le, T. H., et al. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
- Wang, L., et al. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 11. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Chiral Resolving Agents for 3-Amino-1-phenylpropan-1-ol
For researchers, scientists, and professionals in drug development, the efficient resolution of racemic mixtures into single enantiomers is a cornerstone of modern pharmaceutical science. The therapeutic activity of a chiral drug often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. 3-Amino-1-phenylpropan-1-ol is a valuable chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary methods and agents for its chiral resolution, supported by experimental data, to empower you in selecting the optimal strategy for your research and development endeavors.
The Imperative of Enantiomeric Purity
The spatial arrangement of atoms in a chiral molecule dictates its interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. Consequently, the ability to isolate the desired enantiomer of this compound is not merely an academic exercise but a critical step in ensuring the efficacy and safety of the final drug product. This guide will focus on two principal and industrially scalable methods for chiral resolution: diastereomeric salt formation and enzymatic kinetic resolution.
Part 1: Diastereomeric Salt Formation: The Classical Approach
The formation of diastereomeric salts is a robust and widely employed method for resolving racemic amines. This technique leverages the principle that, unlike enantiomers which share identical physical properties, diastereomers exhibit distinct solubilities. By reacting the racemic this compound with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.
The choice of the chiral resolving agent and the crystallization solvent is paramount to achieving high diastereomeric and enantiomeric excess. The ideal resolving agent will form a well-crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in the mother liquor.
Visualizing the Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Benchmarking Chiral Acidic Resolving Agents
While extensive comparative data for the resolution of this compound is not consolidated in a single source, we can draw valuable insights from studies on structurally analogous compounds and general principles of chiral resolution. The following table summarizes the performance of common chiral resolving agents.
| Chiral Resolving Agent | Typical Solvent System | Expected Enantiomeric Excess (e.e.) of Recovered Amine | Yield of Diastereomeric Salt | Key Considerations |
| (S)-Mandelic Acid | 2-Butanol with water | >99% | High | Highly effective for similar amino alcohols, often yielding high purity after a single crystallization.[1] |
| (+)-Dibenzoyl-D-tartaric acid | Methanol, Ethanol | High | Moderate to High | A widely used resolving agent for amines, though optimization of solvent is crucial. |
| (-)-Di-p-toluoyl-L-tartaric acid | Methanol, Ethanol | High | Moderate to High | Another effective tartaric acid derivative; choice between this and dibenzoyl derivative is often empirical. |
| N-Tosyl-(S)-phenylalanine | Ethyl acetate/Methanol | High | Moderate | Can be a highly selective resolving agent, but may be more expensive than tartaric or mandelic acid. |
Note: Specific yields and e.e.% are highly dependent on the precise experimental conditions, including solvent purity, cooling rate, and stoichiometry.
Experimental Protocol: Resolution with (S)-Mandelic Acid
This protocol is adapted from a successful resolution of a structurally similar amino alcohol and serves as an excellent starting point for the resolution of this compound.[1]
-
Dissolution: In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in 2-butanol containing two molar equivalents of water with gentle heating.
-
Addition of Resolving Agent: To the solution, add (S)-mandelic acid (0.5-1.0 equivalent). The optimal stoichiometry should be determined empirically.
-
Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M NaOH). Stir until the salt has completely dissolved and the layers have separated.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
Part 2: Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound, this is often achieved through enantioselective acylation.
The Principle of Lipase-Catalyzed Kinetic Resolution
In the presence of an acyl donor, a lipase will selectively acylate one enantiomer of the amino alcohol at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched starting material, which can then be separated by standard chromatographic techniques. The efficiency of this process is often described by the enantiomeric ratio (E-value), with higher E-values indicating greater selectivity.
Visualizing the Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution via enantioselective acylation.
Benchmarking Lipases for Kinetic Resolution
Candida antarctica lipase B (often immobilized as Novozym 435) and Candida rugosa lipase are two of the most effective and widely used lipases for the kinetic resolution of amino alcohols. Their performance can be influenced by the choice of acyl donor and solvent.
| Lipase | Acyl Donor | Typical Solvent | Expected Enantiomeric Excess (e.e.) of Unreacted Amine | Enantiomeric Ratio (E-value) | Key Considerations |
| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Toluene, MTBE | >99% | >200 | Highly robust and reusable immobilized enzyme. Often shows excellent selectivity and is a common choice for industrial applications.[2][3] |
| Candida rugosa lipase | Isopropenyl acetate | Toluene, Hexane | >96% | High | A versatile and effective lipase, though it may exhibit different enantioselectivity compared to Novozym 435.[4] |
Experimental Protocol: Kinetic Resolution with Novozym 435
This protocol provides a general procedure for the enzymatic kinetic resolution of this compound.
-
Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., toluene or MTBE), add an acyl donor such as vinyl acetate (1.5-2.0 equivalents).
-
Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused). Evaporate the solvent.
-
Separation: Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the unreacted alcohol and the acylated product by chiral HPLC.
Part 3: Ensuring Scientific Integrity: Validation and Trustworthiness
The ultimate measure of success in chiral resolution is the accurate determination of the enantiomeric purity of the final product. This is crucial for regulatory compliance and for understanding the pharmacological profile of the compound.
Analytical Techniques for Enantiomeric Excess (e.e.) Determination
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the two enantiomers of a chiral compound form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the e.e. can be calculated. (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) is a commonly used CSA for amines and alcohols.
By employing these robust analytical methods, the trustworthiness of the resolution process can be validated, ensuring that the obtained enantiomer meets the required purity standards.
Conclusion: A Data-Driven Approach to Chiral Resolution
The choice between diastereomeric salt formation and enzymatic kinetic resolution for this compound will depend on several factors, including the desired scale of the reaction, cost considerations, and available equipment.
-
Diastereomeric salt formation is a classical, often lower-cost method that can be highly effective, with resolving agents like (S)-mandelic acid showing great promise for achieving high enantiomeric purity.
-
Enzymatic kinetic resolution , particularly with an immobilized lipase such as Novozym 435 , offers high selectivity, mild reaction conditions, and the potential for enzyme recycling, making it an attractive "green" alternative.
This guide has provided a framework for benchmarking these approaches, grounded in scientific principles and supported by available experimental data. It is intended to serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling a more informed and efficient approach to the critical task of chiral resolution.
References
- Fujima Y.; Ikunaka M.; Inoue T.; Matsumoto J. Synthesis of (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution-Racemization-Recycle Synthesis of Duloxetine for It's Robust Processes. Org. Process Res. Dev.2006, 10, 905–913. [Link]
- de Miranda, A. S.; et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules2015, 20, 8451-8484. [Link]
- Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem2019, 02(123). [Link]
- Sakai, K.; et al. Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid. Tetrahedron: Asymmetry2003, 14(12), 1631-1635. [Link]
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselectivity of Candida rugosa lipases (Lip1, Lip3, and Lip4) towards 2-bromo phenylacetic acid octyl esters controlled by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Analysis of 3-Amino-1-phenylpropan-1-ol and Its Process-Related Impurities
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Amino-1-phenylpropan-1-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, including important drugs like fluoxetine and atomoxetine.[1][2] Its purity is paramount, as even minute levels of structurally similar impurities can introduce undesirable toxicological profiles or alter the pharmacological activity of the final drug product.
This guide provides a comprehensive, technically grounded comparison of the primary spectroscopic techniques used to identify and quantify this compound and its common process-related impurities. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind methodological choices to empower researchers in their pursuit of analytical excellence.
The Origin of Impurities: A Synthetic Perspective
Understanding the potential impurities begins with understanding the synthesis. A common route to this compound involves the Mannich reaction of acetophenone with formaldehyde and an amine, followed by reduction of the resulting aminoketone.[3] Another prominent method is the reduction of a propenone intermediate, such as 1-phenyl-3-methylamino-1-propen-1-one, often using sodium borohydride.[4]
From these pathways, several classes of impurities can emerge:
-
Unreacted Starting Materials: Residual acetophenone.
-
Intermediates: The aminoketone precursor, such as 3-(amino)-1-phenylpropan-1-one.
-
By-products: Compounds formed from side reactions, which can include dehydration products or over-reduction products.
-
Degradation Products: Arising from instability under certain pH or temperature conditions.[1]
This guide will focus on the spectroscopic differentiation of this compound from its key ketone intermediate, 3-Amino-1-phenylpropan-1-one .
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A well-developed, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products in a single run.[7]
Experimental Protocol: Reversed-Phase HPLC
The following protocol is a robust starting point for the analysis. The basic nature of the amino group can cause peak tailing on standard silica columns; therefore, method development often involves using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase to improve peak shape.[5]
Instrumentation & Conditions:
-
System: Standard HPLC with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (pH 3.0) with 0.1% Triethylamine (Gradient elution may be required for complex mixtures)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm (Phenyl group absorption)
-
Injection Volume: 10 µL
Sample Preparation:
-
Diluent: Mobile phase is a suitable diluent.
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Spiked Sample: Prepare a sample solution spiked with known levels of potential impurities (e.g., 3-Amino-1-phenylpropan-1-one) to confirm peak identification and resolution.
Data Interpretation & Comparison
The primary advantage of HPLC is its separatory power. The alcohol (this compound) is more polar than its corresponding ketone impurity. In a reversed-phase system, the more polar compound will elute earlier.
| Compound | Expected Retention Time (RT) | Key Analytical Insight |
| This compound | Shorter RT | The hydroxyl group increases polarity, leading to weaker interaction with the C18 stationary phase. |
| 3-Amino-1-phenylpropan-1-one | Longer RT | The ketone is less polar, resulting in stronger retention and a later elution time. |
This clear separation allows for accurate quantification of the impurity relative to the main peak, which is critical for batch release and stability studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides unparalleled detail about the chemical structure, making it indispensable for identifying unknown impurities and confirming the structure of the primary compound.[8] Both ¹H and ¹³C NMR are used to create a complete structural picture.
Comparative ¹H NMR Analysis
The key difference between this compound and its ketone impurity is the chemical environment around the carbon atom attached to the phenyl ring (C1). This results in highly diagnostic shifts in the ¹H NMR spectrum.
| Proton Environment | This compound (Alcohol) | 3-Amino-1-phenylpropan-1-one (Ketone) | Rationale for Difference |
| Aromatic (C₆H₅) | ~7.2-7.4 ppm (multiplet) | ~7.4-8.0 ppm (multiplet) | The electron-withdrawing ketone group deshields the ortho protons, shifting them downfield. |
| Benzylic (CH) | ~4.7-4.9 ppm (triplet/dd) | N/A (Carbonyl Carbon) | This proton is attached to the hydroxyl-bearing carbon. Its disappearance is a key indicator. |
| Methylene (CH₂-C=O) | N/A | ~3.2-3.4 ppm (triplet) | This methylene group is adjacent to the electron-withdrawing carbonyl, causing a significant downfield shift. |
| Methylene (CH₂-CH-OH) | ~1.8-2.0 ppm (multiplet) | N/A | The methylene group adjacent to the chiral center in the alcohol. |
| Methylene (CH₂-N) | ~2.8-3.0 ppm (multiplet) | ~3.0-3.2 ppm (triplet) | The position is broadly similar but can be distinguished by coupling patterns and slight shifts. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration.
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides a clear and unambiguous distinction, primarily due to the large chemical shift difference between a carbonyl carbon and a hydroxyl-bearing carbon.
| Carbon Environment | This compound (Alcohol) | 3-Amino-1-phenylpropan-1-one (Ketone) | Rationale for Difference |
| Carbonyl (C=O) | N/A | ~198-202 ppm | The carbonyl carbon is highly deshielded and appears far downfield, providing a definitive marker for the ketone impurity. |
| Benzylic (CH-OH) | ~70-75 ppm | N/A | The carbon attached to the hydroxyl group appears in the typical alcohol region. |
| Aromatic (C₆H₅) | ~125-145 ppm | ~128-138 ppm | Subtle shifts are observed, but the key differentiators are the carbonyl and benzylic carbons. |
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen
IR spectroscopy is a fast and simple technique for identifying the presence or absence of key functional groups.[8] It serves as an excellent qualitative check for the conversion of the ketone intermediate to the final alcohol product.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Modern IR spectroscopy often uses an ATR accessory, which requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative Spectral Data
The transformation from a ketone to a secondary alcohol involves two major changes in the IR spectrum: the disappearance of the C=O stretch and the appearance of the O-H stretch.
| Functional Group | This compound (Alcohol) | 3-Amino-1-phenylpropan-1-one (Ketone) | Significance |
| O-H Stretch (Alcohol) | Strong, broad band at ~3300-3400 cm⁻¹ | Absent | The presence of this band is a clear indication of the successful reduction to the alcohol. |
| C=O Stretch (Ketone) | Absent | Strong, sharp band at ~1680-1690 cm⁻¹ | The absence of this carbonyl peak in the final product confirms the complete conversion of the starting ketone. |
| N-H Stretch (Amine) | Moderate, broad band ~3200-3350 cm⁻¹ | Moderate, broad band ~3200-3350 cm⁻¹ | Present in both molecules, often overlapping with the O-H stretch in the alcohol. |
| C-H Aromatic Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Present in both. |
Mass Spectrometry (MS): Definitive Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the main compound and identifying impurities.[1] When coupled with a chromatographic technique (like LC-MS or GC-MS), it can provide molecular weight information for each separated peak.
The molecular weight of this compound is 151.21 g/mol .[9] Its ketone precursor, having two fewer hydrogen atoms, has a molecular weight of 149.19 g/mol .
Data Interpretation
Using a soft ionization technique like Electrospray Ionization (ESI), the compounds will typically be observed as their protonated molecular ions, [M+H]⁺.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ Ion (m/z) |
| This compound | C₉H₁₃NO | 151.21 | 152.1 |
| 3-Amino-1-phenylpropan-1-one | C₉H₁₁NO | 149.19 | 150.1 |
The 2-dalton mass difference is easily resolved by any modern mass spectrometer, providing definitive evidence for the presence of the ketone impurity. Further fragmentation analysis (MS/MS) can confirm the structure by breaking the molecule apart and analyzing the resulting daughter ions. For the alcohol, a characteristic loss of water ([M+H-H₂O]⁺) at m/z 134.1 is expected.
Conclusion: An Integrated Analytical Strategy
No single technique tells the whole story. A robust analytical strategy for this compound leverages the strengths of each method in a complementary fashion:
-
HPLC is the primary tool for separation and quantification, providing the definitive purity value.
-
NMR provides unequivocal structural confirmation of the main component and is the most powerful tool for identifying unknown impurities.
-
IR Spectroscopy offers a rapid, qualitative check for the presence of key functional groups, making it ideal for in-process monitoring of the reduction step.
-
Mass Spectrometry confirms the molecular weight of the API and any impurities detected by HPLC, adding a crucial layer of identification certainty.
By integrating these spectroscopic techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity profile of this compound, ensuring the quality, safety, and consistency of the final pharmaceutical product.
References
- PubChem. (n.d.). This compound | C9H13NO | CID 121548.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
Sources
- 1. benchchem.com [benchchem.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
inter-laboratory comparison of 3-Amino-1-phenylpropan-1-ol analytical methods
A Guide to Inter-Laboratory Comparison of Analytical Methods for 3-Amino-1-phenylpropan-1-ol
In the landscape of pharmaceutical development and quality control, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This compound, a key chiral intermediate for several pharmaceutical compounds, presents unique analytical challenges that necessitate robust and reproducible methods.[1][2] This guide provides an in-depth comparison of common analytical methodologies for this compound, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to select, validate, and compare analytical techniques across different laboratory settings, ensuring data integrity and consistency.
The principles of analytical procedure validation, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, form the bedrock of this guide.[3][4][5][6] Adherence to these guidelines is not merely a regulatory requirement but a scientific necessity to demonstrate that an analytical procedure is fit for its intended purpose.[3][4]
The Importance of Chiral Separation
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers).[7] These enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify each enantiomer is often a critical requirement in pharmaceutical analysis. This guide will, therefore, address both achiral and chiral analytical methods.
Analytical Methodologies: A Comparative Overview
The selection of an analytical method is a critical decision driven by factors such as the intended purpose of the analysis (e.g., impurity profiling, assay), the nature of the sample matrix, and the required sensitivity and selectivity. Here, we compare two widely used chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique in the pharmaceutical industry for the analysis of a broad range of compounds, including this compound.[8]
Causality of Experimental Choices:
-
Reversed-Phase HPLC (Achiral Analysis): For quantifying the total amount of this compound without separating the enantiomers, a reversed-phase C18 column is a common choice. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The choice of a buffered mobile phase (e.g., phosphate buffer) is crucial to control the ionization state of the amino group, thereby ensuring reproducible retention times and peak shapes. An organic modifier, such as acetonitrile or methanol, is used to elute the analyte from the column.
-
Chiral HPLC: To resolve the enantiomers, a chiral stationary phase (CSP) is necessary.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in separating enantiomers of amino alcohols.[9] The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol.[9]
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: Workflow for Chiral HPLC Analysis.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often required to increase its volatility and improve peak shape.
Causality of Experimental Choices:
-
Derivatization: The presence of polar -OH and -NH2 groups makes this compound non-volatile. Silylation is a common derivatization technique where these polar groups are converted to their less polar trimethylsilyl (TMS) ethers and amines using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.
-
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is typically used for the separation of the derivatized analyte. The choice of column depends on the desired resolution and analysis time.
-
Detection: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon. For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS).[10]
Experimental Protocol: GC-FID Method for Assay
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1).
-
Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes.
Caption: Workflow for GC-FID Analysis after Derivatization.
Inter-Laboratory Comparison: A Framework for Success
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical laboratories and ensuring the comparability of results.[11][12][13] A well-designed study can identify systematic errors (bias) and assess the precision of a method across different labs.[13][14]
Designing the Study
A typical inter-laboratory study for the analysis of this compound would involve the following steps:
-
Preparation of a Homogeneous Test Material: A large batch of this compound is prepared and its homogeneity is rigorously tested.
-
Distribution to Participating Laboratories: Identical samples from the homogeneous batch are distributed to the participating laboratories.
-
Analysis using a Pre-defined Protocol: Each laboratory analyzes the sample using a standardized analytical method protocol.
-
Data Submission: The results are submitted to a central coordinator.
-
Statistical Analysis: The data is statistically analyzed to assess the performance of each laboratory and the overall method.
Performance Evaluation
The performance of each laboratory is typically evaluated using Z-scores, which are calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (often the consensus mean of all reported results)
-
σ is the target standard deviation for proficiency
A Z-score between -2.0 and +2.0 is generally considered satisfactory.[11]
Comparative Performance Data
The following tables summarize hypothetical but realistic performance data for the HPLC and GC methods described above, based on a simulated inter-laboratory study.
Table 1: Comparison of Method Validation Parameters
| Parameter | Chiral HPLC | GC-FID | ICH Q2(R2) Guideline |
| Linearity (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Typically ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | Method dependent |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL | Method dependent |
| Specificity | Enantiomerically specific | Specific for total analyte | Demonstrated |
Table 2: Simulated Inter-Laboratory Comparison Results (Assigned Value = 99.5% Purity)
| Laboratory | Reported Purity (Chiral HPLC) | Z-Score (HPLC) | Reported Purity (GC-FID) | Z-Score (GC) |
| Lab A | 99.6% | 0.5 | 99.3% | -1.0 |
| Lab B | 99.4% | -0.5 | 99.8% | 1.5 |
| Lab C | 99.9% | 2.0 | 99.0% | -2.5 |
| Lab D | 99.5% | 0.0 | 99.6% | 0.5 |
| Lab E | 99.2% | -1.5 | 99.4% | -0.5 |
Note: For this simulation, a target standard deviation for proficiency (σ) of 0.2% was used.
From the simulated data, Lab C's GC result would be flagged as questionable, warranting an investigation into potential sources of error.
Conclusion and Recommendations
Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own advantages.
-
Chiral HPLC is the method of choice when the enantiomeric purity of the sample is of interest. It offers high specificity and precision for the separation and quantification of the (R)- and (S)-enantiomers.
-
GC-FID , following derivatization, provides a robust and reliable method for determining the total purity (assay) of this compound.
The successful implementation of any analytical method across different laboratories hinges on rigorous validation and participation in inter-laboratory comparison studies. By following the principles outlined in this guide, researchers and analytical scientists can ensure the generation of reliable and comparable data, which is fundamental to the development of safe and effective pharmaceuticals.
References
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
- AMSbiopharma. (2025).
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Lab Manager. (2025).
- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- PubChem. (n.d.). This compound.
- ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol.
- Benchmark International. (2024). Inter laboratory Comparison 2023 Report.
- JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
- Yakhak Hoeji. (2021).
- NIST. (n.d.). 3-Phenylpropanol. NIST WebBook. [Link]
- Hairui Chemical. (n.d.). 3-(methylamino)-1-phenylpropan-1-ol,hydrochloride. Hairui Chemical. [Link]
- MDPI. (2020).
- AVESIS. (n.d.).
- ResearchGate. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
- Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]
Sources
- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 2. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
The Phenylpropanolamine Backbone: A Comparative Review of 3-Amino-1-phenylpropan-1-ol in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the 3-amino-1-phenylpropan-1-ol scaffold and its close derivatives represent a cornerstone for the development of a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comparative analysis of the applications of this versatile chemical backbone, offering insights into its role as a precursor for blockbuster drugs, a template for novel therapeutic agents, and a subject of ongoing pharmacological exploration. We will delve into the synthetic strategies, structure-activity relationships (SAR), and comparative performance of key drugs derived from this scaffold, supported by experimental data and detailed protocols for the discerning researcher.
The Significance of the this compound Scaffold
The this compound framework, characterized by a phenyl ring and an amino group separated by a three-carbon chain with a hydroxyl group at the benzylic position, is a privileged structure in drug discovery. Its inherent chirality and the presence of multiple functional groups for chemical modification have made it an attractive starting point for the synthesis of a diverse array of bioactive molecules. Notably, N-methylated and N,N-dimethylated analogs of this compound serve as critical intermediates in the synthesis of widely prescribed medications.[1][2] The strategic manipulation of this scaffold has led to the development of selective norepinephrine reuptake inhibitors (NRIs) and selective serotonin reuptake inhibitors (SSRIs), among other therapeutic classes.
Comparative Applications in CNS Disorders
The most prominent applications of the this compound scaffold are in the treatment of CNS disorders, particularly attention-deficit/hyperactivity disorder (ADHD) and depression.
Atomoxetine: A Selective Norepinephrine Reuptake Inhibitor for ADHD
Atomoxetine, a non-stimulant medication for ADHD, is a prime example of a drug built upon the this compound backbone.[3] Its synthesis often utilizes (R)-3-(methylamino)-1-phenylpropan-1-ol as a key chiral intermediate.[4] Atomoxetine functions by selectively inhibiting the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[5]
Comparative Performance:
Atomoxetine offers a valuable alternative to stimulant medications for ADHD, such as methylphenidate and amphetamines. Clinical studies and meta-analyses have demonstrated its efficacy in reducing core ADHD symptoms.[6][7] While stimulants may have a faster onset of action, atomoxetine provides a non-addictive treatment option with a different side-effect profile.[8]
| Feature | Atomoxetine | Methylphenidate (Stimulant) |
| Mechanism of Action | Selective Norepinephrine Reuptake Inhibitor | Dopamine and Norepinephrine Reuptake Inhibitor |
| Efficacy (ADHD symptoms) | Significant improvement over placebo[6][7] | Generally considered highly effective[8] |
| Onset of Action | Slower, may take several weeks for full effect[9] | Rapid, often within hours |
| Abuse Potential | Low[7] | High |
| Common Side Effects | Nausea, decreased appetite, insomnia, fatigue[6] | Insomnia, decreased appetite, headache, irritability |
Experimental Protocol: Norepinephrine Reuptake Inhibition Assay
This protocol describes a cell-based assay to determine the potency of a compound in inhibiting norepinephrine reuptake.
Materials:
-
SK-N-BE(2)C human neuroblastoma cells (or other cells endogenously expressing NET)
-
[³H]Norepinephrine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compound (e.g., Atomoxetine)
-
Desipramine (as a positive control)
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Add varying concentrations of the test compound or control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]Norepinephrine to each well to a final concentration approximately equal to the KM for the transporter (around 416 nM for SK-N-BE(2)C cells).[10]
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of norepinephrine uptake against the log concentration of the test compound.
Fluoxetine: A Selective Serotonin Reuptake Inhibitor for Depression
Fluoxetine, one of the first and most well-known SSRIs, also originates from a this compound precursor, specifically 3-(dimethylamino)-1-phenylpropan-1-ol, which is demethylated to its N-methyl analog during synthesis.[1][2] Fluoxetine's therapeutic effect stems from its high affinity and selectivity for the serotonin transporter (SERT), leading to increased serotonin levels in the synapse.
Comparative Performance:
Fluoxetine has been extensively compared to other SSRIs and older tricyclic antidepressants (TCAs). Meta-analyses show that while its efficacy is comparable to other SSRIs, its side-effect profile can differ.[1][11]
| Feature | Fluoxetine (SSRI) | Sertraline (SSRI) | Imipramine (TCA) |
| Efficacy (Depression) | Comparable to other SSRIs[1] | May have a slight efficacy advantage over fluoxetine[11] | Comparable to SSRIs |
| Tolerability | Generally better tolerated than TCAs[2] | Generally well-tolerated | Higher incidence of cholinergic side effects |
| Side Effects | Nausea, insomnia, anxiety, sexual dysfunction[1][2] | Diarrhea, nausea, insomnia | Dry mouth, constipation, blurred vision |
| Half-life | Long (4-6 days for fluoxetine, 7-9 days for norfluoxetine)[1] | Shorter (approx. 26 hours) | Intermediate |
Experimental Protocol: Serotonin Reuptake Inhibition Assay
This protocol outlines a method for assessing a compound's ability to inhibit serotonin reuptake in a cell-based system.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT)
-
[³H]Serotonin (5-HT)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compound (e.g., Fluoxetine)
-
Paroxetine (as a positive control)
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Plate hSERT-HEK-293 cells on poly-D-lysine-coated 24-well plates and grow for 48 hours.[10]
-
Assay Preparation: Wash cells with KRH buffer.
-
Compound Incubation: Add various concentrations of the test compound or control and pre-incubate for 10-20 minutes at 37°C.
-
Initiate Uptake: Add [³H]5-HT to each well.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.[10]
-
Terminate Uptake: Aspirate the medium and wash the cells with ice-cold KRH buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure radioactivity via scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.
Exploring New Therapeutic Horizons
While the CNS applications are well-established, research has uncovered potential for this compound derivatives in other therapeutic areas.
Hypolipidemic Activity
A series of 3-amino-2-methyl-1-phenylpropanones, structurally related to the core scaffold, have demonstrated significant hypolipidemic activity in rodent models, in some cases surpassing the efficacy of standard drugs like lovastatin and clofibrate.[12]
Comparative Experimental Data: [12]
| Compound | % Cholesterol Reduction (mice) | % Triglyceride Reduction (mice) |
| Compound 4 | 63% | 33% |
| Compound 5 | 58% | 37% |
| Compound 17 | 42% | 54% |
| Lovastatin | - | - |
| Clofibrate | - | - |
| Compounds are 3-amino-2-methyl-1-phenylpropanone derivatives. |
These findings suggest that the phenylpropanolamine scaffold could be a valuable template for developing new treatments for hyperlipidemia.
Experimental Protocol: In Vivo Hypolipidemic Activity in Rats
This protocol provides a general framework for evaluating the hypolipidemic effects of test compounds in a diet-induced hyperlipidemia model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
High-fat diet (HFD)
-
Test compound
-
Standard drug (e.g., Atorvastatin)
-
Kits for measuring serum total cholesterol, triglycerides, HDL, and LDL
Procedure:
-
Induction of Hyperlipidemia: Feed rats a high-fat diet for a specified period (e.g., 4-6 weeks) to induce hyperlipidemia.
-
Grouping and Treatment: Divide the hyperlipidemic rats into groups: a control group (receiving vehicle), a standard drug group, and groups receiving different doses of the test compound. Administer the treatments orally for a defined duration (e.g., 2-4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the rats.
-
Biochemical Analysis: Separate the serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels using commercial assay kits.
-
Data Analysis: Compare the lipid profiles of the treated groups with the control group to determine the hypolipidemic efficacy of the test compound.
Synthetic Strategies: The Mannich Reaction
A common and efficient method for synthesizing the 3-amino-1-phenylpropan-1-one precursors is the Mannich reaction. This three-component condensation involves an acetophenone, formaldehyde, and a primary or secondary amine.[6] The resulting aminoketone can then be reduced to the corresponding this compound.
General Protocol for Mannich Reaction:
-
Reactant Mixture: Combine acetophenone, paraformaldehyde, and the desired amine hydrochloride (e.g., methylamine hydrochloride or dimethylamine hydrochloride) in a suitable solvent, such as ethanol.
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Work-up: After cooling, the product can be isolated by filtration or extraction.
-
Purification: The crude product is then purified, typically by recrystallization.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of impactful medicines. Its continued exploration in medicinal chemistry is a testament to its versatility and privileged structural features. While its role in CNS-active drugs is well-established, emerging research into its potential hypolipidemic and other activities suggests that the full therapeutic potential of this scaffold is yet to be realized. Future research will likely focus on further elucidating the structure-activity relationships of its derivatives, exploring novel therapeutic applications, and developing more efficient and stereoselective synthetic methodologies. For researchers in drug discovery and development, the this compound backbone remains a compelling and rewarding area of investigation.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-(Dimethylamino)-1-phenylpropan-1-ol in Medicinal Chemistry.
- BenchChem. (n.d.). A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs.
- BenchChem. (n.d.). Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
- Mahase, E. (2024). ADHD in adults: Atomoxetine and stimulants are best for managing symptoms, study reports. BMJ, 387, q2837.
- De Crescenzo, F., et al. (2021). A review of the efficacy of atomoxetine in the treatment of attention-deficit hyperactivity disorder in children and adult patients with common comorbidities.
- Cipriani, A., et al. (2018). Fluoxetine versus other types of pharmacotherapy for depression.
- Newcorn, J. H., et al. (2008). Atomoxetine versus stimulants for treatment of attention deficit/hyperactivity disorder. Expert Review of Neurotherapeutics, 8(5), 723-734.
- Lee, K., et al. (1996). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Archiv der Pharmazie, 329(7), 302-308.
- Blakely, R. D., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience, 17(1), 4-15.
- Roth, B. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Protocols, 1(2), 16.
- PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.
- Clemow, D. B., & Bushe, C. J. (2015). Atomoxetine in patients with ADHD: a clinical and pharmacological review of the onset, trajectory, duration of response and implications for patients. Journal of Psychopharmacology, 29(12), 1221–1230.
- BenchChem. (n.d.). 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical.
- Ferguson, J. M. (2001). SSRI Antidepressant Medications: Adverse Effects and Tolerability.
- Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
- G. S. S. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015.
- Hudson, S., et al. (2008). Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Bioorganic & Medicinal Chemistry Letters, 18(16), 4495-4498.
- Hudson, S., et al. (2008). Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability. Bioorganic & Medicinal Chemistry Letters, 18(16), 4491-4494.
- PubChem. (n.d.). Atomoxetine.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). (1R)-3-(methylamino)-1-phenylpropan-1-ol.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2969.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Biaggioni, I. (2024). Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension. Hypertension, 81(5), 1013-1022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannich Reaction [organic-chemistry.org]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
- 12. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-1-phenylpropan-1-ol
Foundational Principles: Understanding the Hazard
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Amino-1-phenylpropan-1-ol is an organic compound containing both an amine and a hydroxyl functional group.[1] While its toxicological properties have not been exhaustively investigated, available data classifies it as a hazardous substance.[2][3]
The primary directive for handling this compound is to minimize exposure and prevent its release into the environment. This is guided by regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5] Specifically, OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and waste disposal.[6]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3][7] | ❗ | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[3][7][8][9] | corrosive, ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10] |
| Serious Eye Damage/Irritation (Category 1/2A) | Causes serious eye damage and irritation.[3][7][9] | corrosive, ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][7] | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][11] |
The causality behind stringent disposal protocols is directly linked to these hazards. Drain disposal is strictly prohibited as the compound's solubility in water does not negate its potential toxicity to aquatic life and ecosystems.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[5] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
The first step in responsible disposal is accurate waste identification.[12] All waste streams containing this compound must be classified as hazardous chemical waste.
-
Action: Designate a specific, dedicated waste container for all materials contaminated with this compound. This includes:
-
Neat (undiluted) compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab supplies (e.g., pipette tips, weighing boats, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
-
Causality: Proper segregation prevents dangerous reactions. Amino alcohols can be incompatible with strong oxidizing agents.[11] Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
Step 2: Containerization and Labeling
Proper containment is crucial for safe storage and transport.
-
Action:
-
Select a container made of a material compatible with this compound (e.g., high-density polyethylene, glass). The container must have a secure, leak-proof screw cap.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all contents on the label, including "this compound" and any solvents or other chemicals present. Include approximate percentages.
-
Keep the container closed at all times, except when adding waste.[13]
-
-
Causality: Federal and state regulations require that hazardous waste containers be properly labeled at all times to inform personnel and emergency responders of the contents and associated hazards.[13][14] A closed container prevents the release of vapors, which may cause respiratory irritation.[3]
Step 3: On-Site Accumulation
Waste must be accumulated safely in the laboratory before collection.
-
Action:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
The SAA should be under the control of the laboratory personnel.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
-
Causality: The use of an SAA is an EPA-regulated practice that allows for the safe collection of waste at or near the point of generation.[13] Secondary containment is a critical engineering control to prevent the spread of material in case of a container failure.
Step 4: Arranging for Disposal
Disposal must be handled by a licensed and reputable hazardous waste management company.
-
Action:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste yourself. Treatment or disposal of hazardous waste requires a specific permit under RCRA.[15]
-
The final disposal method will be determined by the licensed facility but will likely involve high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[2]
-
-
Causality: Licensed disposal companies have the expertise and equipment to handle and destroy hazardous chemicals in a way that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[12]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Protocol: Accidental Spill Response
In the event of a spill, a calm and methodical response is essential to mitigate exposure and environmental contamination.
Table 2: Spill Cleanup Protocol
| Step | Action | Rationale |
|---|---|---|
| 1. Evacuate & Alert | Immediately alert others in the area and evacuate non-essential personnel. Inform your laboratory supervisor and/or EHS department. | Prevents accidental exposure of others and ensures a coordinated response. |
| 2. Don PPE | Put on appropriate PPE: chemical splash goggles, a face shield, a lab coat, double nitrile gloves, and shoe covers. If significant vapors may be present, use a respirator with an appropriate cartridge. | Minimizes personal exposure to the hazardous material via inhalation, skin, or eye contact.[2][11] |
| 3. Contain Spill | For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to prevent it from spreading. | Limits the area of contamination, making cleanup more manageable and preventing entry into drains. |
| 4. Clean Spill | Carefully absorb the spilled material, working from the outside in. Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container. | Ensures all hazardous material is collected for proper disposal. |
| 5. Decontaminate | Clean the spill area with soap and water or another appropriate decontamination solution. Collect all cleaning materials (sponges, paper towels) as hazardous waste. | Removes any residual chemical contamination from surfaces. |
| 6. Dispose | Seal and label the waste container with all its contents. Arrange for pickup through your EHS department. | Ensures the waste generated from the cleanup is handled with the same diligence as the original chemical waste.[10] |
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary. By integrating these expert-validated protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship.
References
- Laboratory Safety Guidance.
- The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety. [Link]
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- OSHA Standards to Know Before Starting Your Lab. Lab Manager. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- This compound | C9H13NO | CID 121548.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- 1-Propanol, 3-amino-3-phenyl-.
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Safety Data Sheet for AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]
- Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. youtube.com [youtube.com]
- 6. osha.gov [osha.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Amino-1-phenylpropan-1-ol: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of various pharmaceutical compounds, 3-Amino-1-phenylpropan-1-ol is a reagent that demands meticulous handling and a comprehensive understanding of its safety profile. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond mere instruction to elucidate the rationale behind each critical safety measure. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is paramount. This compound presents a multi-faceted risk profile that necessitates a stringent adherence to safety protocols.
According to GHS classifications, this compound is categorized as:
-
Causes skin irritation and in some forms, severe skin burns [1][2][3][4]
-
Causes serious eye irritation and in some forms, severe eye damage [1][2][3][4]
The corrosive nature of some forms of this compound is a significant concern, with the potential to cause severe damage to tissues upon contact[3][4][6]. The causality here is direct: the chemical's properties can lead to the destruction of skin and eye tissues. Therefore, preventing direct contact is the foundational principle of all handling procedures.
Quantitative Data Summary
| Hazard Classification | GHS Category | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity, Oral | Category 4 | Ingestion | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | Dermal Contact | Causes severe skin burns and irritation[1][3][4] |
| Serious Eye Damage/Irritation | Category 1/2A | Ocular Contact | Causes serious to severe eye damage[1][3][4] |
| Specific Target Organ Toxicity | Category 3 | Inhalation | May cause respiratory tract irritation[1][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. Each component of your protective ensemble is chosen to counteract a specific hazard identified above.
-
Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory[3][7]. For operations with a higher risk of splashing, a face shield worn over safety goggles is required to protect the entire face[3][6].
-
Skin Protection: A lab coat must be worn to protect street clothes and underlying skin. To prevent direct contact with this skin-corrosive material, chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the case of immersion, heavier-duty gloves may be necessary. Always inspect gloves for signs of degradation or punctures before use[3][8].
-
Respiratory Protection: Handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[3][5]. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[5].
PPE Donning and Doffing Protocol
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical for minimizing risk.
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for the handling of this compound.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use a spatula for solid transfers and avoid creating dust.
-
In-Use Handling: Keep containers of this compound closed when not in use. Avoid contact with skin and eyes[5].
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water, even if gloves were worn.
Storage and Disposal Plan: Maintaining a Safe Environment
Proper storage and waste management are crucial for long-term laboratory safety.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5][6].
-
Keep the container tightly closed to prevent contamination and potential release of vapors[5][6].
-
Some sources recommend storage at -20°C in a freezer and in an inert atmosphere[9]. Always follow the manufacturer's specific storage recommendations.
Disposal
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste[5].
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not dispose of this chemical down the drain[5].
-
Disposal should be carried out by a licensed professional waste disposal service. Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber[5].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4][5][6].
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention if irritation or burns occur[3][4][5][6].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[3][5][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4][5][6].
Spill Response
Caption: Workflow for a safe and effective chemical spill response.
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles behind them. By internalizing the information in this guide, you are not just ensuring your own safety, but also contributing to a culture of safety within your organization. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.
References
- MSDS of (S)-3-aMino-1-phenyl-propan-1-ol. (n.d.).
- This compound | C9H13NO | CID 121548 - PubChem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
- Chemical Label for this compound. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
- (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4 - TCI Chemicals. (n.d.).
- 3-AMINO-1-PHENYL-PROPAN-1-OL 5053-63-4 wiki - Guidechem. (n.d.).
- 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol - Apollo Scientific. (2022, May 16).
- Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide - Benchchem. (n.d.).
- Personal protective equipment for handling 1-Propanol, 1-phenyl, TMS - Benchchem. (n.d.).
Sources
- 1. This compound | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
